Gentamicin
Description
This compound is an Aminoglycoside Antibacterial.
This compound is a parenterally administered, broad spectrum aminoglycoside antibiotic typically used for moderate to severe gram negative infections. Despite its wide use, this compound has not been definitively linked to instances of clinically apparent liver injury.
This compound has been reported in Allium sativum, Micromonospora, and Swertia punicea with data available.
This compound is a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora purpurea or M. echinospora. This compound is an antibiotic complex consisting of four major (C1, C1a, C2, and C2a) and several minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
A complex of closely related aminoglycoside bases (e.g., Gentamicins C1, C2, and C1(subA)), obtained from MICROMONOSPORA purpurea and related species.
See also: this compound Sulfate (active moiety of); Sisomicin (related).
Structure
2D Structure
Propriétés
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRRDELHUEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentamicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons, 1.26e+01 g/L | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gentamicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White amorphous powder | |
CAS No. |
1403-66-3 | |
| Record name | Gentamicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gentamicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gentamicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-108 °C, 105 °C (decomposition) | |
| Record name | Gentamicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gentamicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Gentamicin on the Bacterial Ribosome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a potent aminoglycoside antibiotic, has been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades. Its bactericidal activity stems from its ability to disrupt the intricate process of protein synthesis by targeting the bacterial ribosome. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. We delve into the molecular binding sites, the consequential effects on translation, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antibiotic research and drug development.
This compound's Molecular Target: The 30S Ribosomal Subunit
The primary target of this compound is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis. Specifically, this compound binds to the 30S small subunit , which plays a crucial role in decoding the messenger RNA (mRNA).
The A-Site of the 16S rRNA: The Primary Binding Pocket
This compound's principal binding site is located within the aminoacyl-tRNA (A-site) of the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. This binding pocket is situated in a region known as helix 44 (h44) . Structural studies have identified key nucleotide residues that form direct hydrogen bonds with the this compound molecule, including A1408, G1494, U1495, and G1405 [1]. This interaction stabilizes a conformation of the A-site that is prone to errors in codon recognition.
Some evidence also suggests a secondary, lower-affinity binding site for this compound on the 50S large subunit, specifically at helix 69 (H69) . This interaction may interfere with ribosome recycling, further contributing to the antibiotic's efficacy[1].
The Cascade of Translational Errors Induced by this compound
This compound's binding to the A-site of the 30S subunit triggers a series of events that severely disrupt protein synthesis, ultimately leading to bacterial cell death.
Codon Misreading
The binding of this compound induces a conformational change in the A-site, forcing two critical adenine residues, A1492 and A1493, into a "flipped-out" state. This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred. Consequently, the ribosome is deceived into accepting near-cognate or even non-cognate aminoacyl-tRNAs into the A-site. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of nonfunctional or toxic proteins[2].
Inhibition of Translocation
This compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. By stabilizing the A-site tRNA, this compound can hinder the movement of the peptidyl-tRNA from the A-site to the P-site, thereby slowing down or halting protein synthesis.
Premature Termination
The production of aberrant proteins and the disruption of the ribosomal machinery can also lead to the premature termination of translation, resulting in truncated, nonfunctional proteins. The accumulation of these faulty proteins within the bacterial cell is a major contributor to this compound's bactericidal effect[2].
Quantitative Analysis of this compound-Ribosome Interactions
The affinity of this compound for its ribosomal target has been quantified through various biochemical and biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of this interaction, with lower Kd values indicating tighter binding.
| This compound Component | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound C1a | A-site RNA oligonucleotide | Chemical Footprinting (4°C) | 0.01 µM | [1] |
| This compound C2 | A-site RNA oligonucleotide | Chemical Footprinting (4°C) | 0.025 µM | |
| This compound C1 | A-site RNA oligonucleotide | Chemical Footprinting (4°C) | 0.5 µM | |
| [3H]this compound C2 | 70S Ribosome (E. coli) | Equilibrium Dialysis | 0.6 µM (high affinity site) | |
| [3H]this compound C2 | 70S Ribosome (E. coli) | Equilibrium Dialysis | 10 µM (cooperative binding sites) | |
| 6'-N-[3H]methylthis compound C1a | 70S Ribosome (E. coli) | Equilibrium Dialysis | 0.6 µM (high affinity site) |
Furthermore, the inhibitory effect of this compound on protein synthesis can be quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro translation assays.
| This compound Congener | Assay System | IC50 (µM) | Reference |
| This compound C1 | Cell-free bacterial translation | 1.1 | |
| This compound C1a | Cell-free bacterial translation | 0.4 | |
| This compound C2 | Cell-free bacterial translation | 0.3 | |
| This compound C2a | Cell-free bacterial translation | 0.2 | |
| This compound C2b | Cell-free bacterial translation | 1.1 | |
| This compound B1 | Cell-free bacterial translation | 0.4 | |
| This compound X2 | Cell-free bacterial translation | 2.5 |
Experimental Protocols for Studying this compound-Ribosome Interactions
A variety of sophisticated experimental techniques are employed to investigate the molecular details of this compound's interaction with the bacterial ribosome.
Dimethyl Sulfate (DMS) Footprinting
DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates adenine and cytosine residues that are not protected by base-pairing or ligand binding.
Protocol:
-
Ribosome/RNA Preparation: Isolate 70S ribosomes or transcribe the 16S rRNA A-site oligonucleotide in vitro.
-
Binding Reaction: Incubate the ribosomes or RNA with varying concentrations of this compound in a suitable buffer (e.g., 80 mM potassium cacodylate, pH 7.2, 15 mM MgCl2, 100 mM NH4Cl) at 37°C for 30 minutes to allow for binding equilibrium to be reached.
-
DMS Modification: Add DMS (diluted in ethanol) to the reaction mixture and incubate for a short period (e.g., 5 minutes at room temperature) to achieve, on average, one modification per RNA molecule.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., containing β-mercaptoethanol).
-
RNA Extraction: Purify the modified RNA from the reaction mixture.
-
Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to a region downstream of the expected binding site on the 16S rRNA. Extend the primer using reverse transcriptase. The enzyme will stop at the methylated bases.
-
Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize the bands on the gel. A decrease in the intensity of a band in the presence of this compound indicates that the corresponding base is protected from DMS modification, thus identifying it as part of the binding site.
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of the this compound-ribosome complex, revealing atomic-level details of the interaction.
Methodology:
-
Crystallization: Co-crystallize purified 70S ribosomes or 30S subunits with this compound. This is a challenging step that requires extensive screening of crystallization conditions (e.g., precipitants, pH, temperature).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern.
-
Phase Determination: Solve the "phase problem" using techniques like molecular replacement, using a known ribosome structure as a model.
-
Model Building and Refinement: Build an atomic model of the ribosome-gentamicin complex into the electron density map derived from the diffraction data and refine the model to best fit the experimental data.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native, hydrated state.
Workflow:
-
Sample Preparation: Apply a small volume of the purified ribosome-gentamicin complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope at cryogenic temperatures. A large dataset of images of individual ribosome particles in different orientations is collected.
-
Image Processing: Use specialized software to pick individual particle images, classify them into different conformational states, and reconstruct a three-dimensional density map.
-
Model Building: Fit an atomic model of the ribosome and this compound into the cryo-EM density map.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Assay Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., S30 extract from E. coli), an energy source (ATP, GTP), amino acids, and a template mRNA encoding a reporter protein (e.g., luciferase or a fluorescent protein).
-
Inhibitor Addition: Add a range of concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Detection: Measure the amount of reporter protein produced, typically by measuring luminescence or fluorescence.
-
Data Analysis: Plot the protein synthesis activity against the this compound concentration and determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the complex processes described, the following diagrams illustrate the key pathways and workflows.
Caption: this compound's mechanism of action from cell entry to bactericidal effects.
Caption: Experimental workflow for DMS footprinting of this compound on ribosomal RNA.
References
Gentamicin's Spectrum of Activity Against Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic, a class of potent bactericidal agents particularly effective against a wide range of Gram-negative bacteria.[1] Since its discovery, this compound has been a cornerstone in the treatment of serious infections, including bacteremia, pneumonia, urinary tract infections, and sepsis, often utilized in combination with other antibiotics to provide synergistic effects.[2][3] This technical guide provides an in-depth analysis of this compound's spectrum of activity against clinically relevant Gram-negative bacteria, its mechanism of action, resistance pathways, and standardized methodologies for susceptibility testing.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the synthesis of nonfunctional or toxic proteins.[2] This disruption of protein synthesis ultimately results in bacterial cell death. The uptake of this compound into the bacterial cell is an oxygen-dependent process, which is why it is not effective against anaerobic bacteria.
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound against a variety of Gram-negative bacteria is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 1: In Vitro Activity of this compound Against Enterobacterales
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.5 | 2 |
| Klebsiella pneumoniae | 0.5 | 2 |
| Enterobacter cloacae | 0.5 | 2 |
| Proteus mirabilis | 1 | 4 |
| Serratia marcescens | 1 | 4 |
Note: Data compiled from various surveillance studies. Actual values may vary based on geographic location and time period.
Table 2: In Vitro Activity of this compound Against Non-fermenting Gram-negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | ≤1 | 8 |
| Acinetobacter baumannii | 2 | >16 |
Note: Data compiled from various surveillance studies. Actual values may vary based on geographic location and time period.
Experimental Protocols for Susceptibility Testing
Standardized methods for determining the susceptibility of bacteria to antimicrobial agents are crucial for accurate clinical decision-making and for surveillance of resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
A Technical Guide to the Gentamicin C Complex: Components and Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic, a cornerstone in the treatment of severe infections caused by Gram-negative and some Gram-positive bacteria.[1][2] Discovered in 1963 from the bacterium Micromonospora purpurea, this compound is not a single molecular entity but a complex mixture of structurally related compounds known as congeners.[1][2] The primary therapeutic activity stems from the "C complex," which is comprised of five major components: this compound C1, C1a, C2, C2a, and C2b.[1]
While these components share a common mechanism of action, subtle variations in their chemical structures can lead to significant differences in their antibacterial potency, susceptibility to bacterial resistance mechanisms, and toxicological profiles, particularly nephrotoxicity and ototoxicity. Commercial this compound formulations can exhibit considerable variability in the relative abundance of these congeners, which raises concerns about the predictability of clinical outcomes. This guide provides an in-depth analysis of the individual components of the this compound C complex, their specific antibacterial activities, the experimental methods used to assess them, and their mechanism of action.
Structural Components of the this compound C Complex
The core structure of this compound is a 4,6-disubstituted 2-deoxystreptamine aminocyclitol. The components of the C complex are differentiated by methylation patterns at the 6' position of the purpurosamine (amino sugar) ring. These minor structural alterations are pivotal, influencing how the molecule interacts with the bacterial ribosome and its susceptibility to inactivating enzymes.
Table 1: Structural Differences Among Major this compound C Components
| Component | R¹ Substitution (C-6') | R² Substitution (N-6') |
| This compound C1 | -CH₃ | -CH₃ |
| This compound C1a | -H | -H |
| This compound C2 | -CH₃ | -H |
| This compound C2a | Epimer of C2 | Epimer of C2 |
| This compound C2b | -H | -CH₃ |
Data sourced from structural descriptions in various chemical and pharmacological studies.
Comparative Antibacterial Activity
The antibacterial efficacy of the this compound C congeners is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While the major components exhibit similar and potent activity against many wild-type bacterial strains, their effectiveness can diverge dramatically against bacteria that have acquired resistance, particularly those producing aminoglycoside-modifying enzymes (AMEs). For instance, the potency of the congeners can differ by up to 128-fold against strains harboring a common AME.
Table 2: Minimum Inhibitory Concentrations (MIC, μg/mL) of this compound C Components Against Select Pathogens
| Compound | E. coli (ATCC 25922) | E. cloacae (Clinical Isolate) | K. pneumoniae (ATCC 700603) | A. baumannii (ATCC 19606) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) |
| This compound C1 | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |
| This compound C1a | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |
| This compound C2 | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |
| This compound C2a | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |
| This compound C2b | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |
Note: The table presents a summary of typical MIC values against wild-type strains as reported in the literature. All values were determined in at least duplicate using a 2-fold dilution series. The various this compound C congeners showed little variation in their inhibition of wild-type bacterial activity.
Mechanism of Action: Protein Synthesis Inhibition
This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This interaction occurs specifically at the A-site on the 16S rRNA, which is crucial for decoding messenger RNA (mRNA). The binding of this compound disrupts protein synthesis through two primary mechanisms:
-
Inhibition of Translation Initiation: It blocks the formation of the initiation complex, preventing protein synthesis from starting.
-
mRNA Mistranslation: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
The accumulation of these aberrant, non-functional proteins disrupts the integrity of the bacterial cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
Caption: Mechanism of action of this compound.
Key Experimental Protocols
Separation and Purification of this compound C Components
Isolating individual this compound congeners is essential for studying their specific activities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is particularly effective for separating these highly polar, cationic molecules.
Methodology: HPLC-Based Separation
-
Sample Preparation: A commercial mixture of this compound Sulfate is dissolved in the mobile phase.
-
Protection (Optional but common): The amine groups of the this compound components are protected with a UV-active protecting group, such as benzyl chloroformate, to facilitate detection.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Elution: An isocratic or gradient elution is performed using a mobile phase, often an acidic aqueous solution (e.g., 100 mM trifluoroacetic acid - TFA) sometimes mixed with an organic solvent like acetonitrile. The ion-pairing agent (TFA) forms neutral complexes with the positively charged this compound molecules, allowing them to be retained and separated by the nonpolar stationary phase.
-
Detection: Eluted components are detected, typically using UV absorbance (if protected) or Charged Aerosol Detection (CAD).
-
Fraction Collection & Deprotection: Fractions corresponding to individual component peaks are collected. If a protecting group was used, it is subsequently removed (e.g., via catalytic hydrogenation) to yield the pure congener.
Caption: Workflow for separating this compound components.
Antibacterial Susceptibility Testing: Broth Microdilution
The broth microdilution assay is a standardized method (e.g., CLSI M07) for determining the MIC of an antimicrobial agent against a specific bacterium.
Methodology: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a cation-adjusted Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The purified this compound component is serially diluted (typically 2-fold) in MHB across the wells of a 96-well microtiter plate.
-
Inoculation: Each well (including a positive growth control well without antibiotic and a negative sterility control well) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The this compound C complex is a powerful therapeutic agent whose overall activity is the sum of its individual parts. While the major congeners—C1, C1a, C2, C2a, and C2b—exhibit broadly similar potency against susceptible wild-type bacteria, their efficacy can vary significantly in the face of enzymatic resistance mechanisms. Furthermore, differences in their toxicological profiles underscore the importance of understanding the precise composition of clinical this compound formulations. For researchers and drug developers, the ability to separate and characterize these components is crucial for developing novel aminoglycoside analogs with improved therapeutic indices and for refining manufacturing processes to produce more consistent and potentially safer antibiotic products.
References
The Molecular Basis of Gentamicin's Bactericidal Activity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gentamicin, a cornerstone aminoglycoside antibiotic, has been a stalwart in the clinician's arsenal against severe Gram-negative bacterial infections for decades. Its bactericidal efficacy is rooted in a multifaceted molecular mechanism that primarily targets the bacterial ribosome, leading to a cascade of events culminating in cell death. This technical guide provides a comprehensive exploration of the molecular underpinnings of this compound's action, from its initial interaction with the bacterial cell envelope to the terminal events of cellular demise. We delve into the structural basis of its high-affinity binding to the 30S ribosomal subunit, the consequent induction of protein mistranslation, and the downstream cellular responses, including membrane damage and the generation of reactive oxygen species (ROS). This document synthesizes quantitative data on this compound's activity, details key experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved.
Introduction
This compound is an aminoglycoside antibiotic isolated from Micromonospora purpurea.[1] It is a mixture of several related components, primarily this compound C1, C1a, and C2, which exhibit slightly different binding affinities for the ribosome.[2] Its broad spectrum of activity against many Gram-negative and some Gram-positive bacteria has made it an indispensable therapeutic agent.[3] The bactericidal nature of this compound stems from its ability to corrupt the process of protein synthesis, a fundamental process for bacterial viability.[1][3] This guide will dissect the molecular intricacies of this process, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.
Mechanism of Action: A Multi-Step Assault
This compound's bactericidal activity is not a singular event but a coordinated molecular assault that can be broadly categorized into three phases: entry into the bacterial cell, disruption of protein synthesis, and downstream lethal effects.
Cellular Uptake
The initial step in this compound's action is its transport across the bacterial cell envelope. As a polycationic molecule, it initially interacts with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS, leading to transient cracks in the outer membrane and allowing for self-promoted uptake.
The subsequent and crucial phase of uptake is energy-dependent and relies on the bacterial cell's membrane potential (Δψ). A threshold membrane potential of approximately -75 to -90 mV is necessary to drive the transport of this compound across the inner membrane and into the cytoplasm. This dependency on membrane potential explains why this compound is less effective against anaerobic bacteria, which have a lower membrane potential.
Ribosomal Binding and Protein Mistranslation
Once inside the cytoplasm, this compound exerts its primary effect by binding to the 30S ribosomal subunit. The primary binding site is located within the A-site of the 16S rRNA, a critical region for decoding the messenger RNA (mRNA) codon. Specifically, this compound interacts with nucleotides A1408, G1494, and U1495. This binding event stabilizes a conformation of the A-site that mimics the binding of a cognate tRNA, thereby reducing the accuracy of the decoding process. This leads to two major consequences:
-
Inhibition of Protein Synthesis: At low concentrations, this compound can cause a slowing and decrease in total protein synthesis.
-
Protein Mistranslation: At moderate concentrations, this compound significantly increases the rate of amino acid misincorporation, leading to the production of non-functional or toxic proteins. This is considered the hallmark of its bactericidal activity. The mistranslated proteins can misfold and aggregate, contributing to cellular stress.
Downstream Lethal Effects
The accumulation of mistranslated proteins triggers a cascade of downstream events that ultimately lead to bacterial cell death.
-
Membrane Damage: Mistranslated membrane proteins can be inserted into the cell membrane, compromising its integrity and leading to increased permeability. This further facilitates the uptake of this compound, creating a positive feedback loop that accelerates cell killing.
-
Generation of Reactive Oxygen Species (ROS): A growing body of evidence suggests that the bactericidal activity of this compound is linked to the generation of toxic reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). The proposed mechanism involves the disruption of the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to an increase in endogenous ROS production. This oxidative stress damages cellular components, including DNA, lipids, and proteins, contributing significantly to cell death.
Quantitative Data
The following tables summarize key quantitative data related to this compound's molecular interactions and bactericidal activity.
| This compound Component | Binding Target | Dissociation Constant (Kd) | Reference |
| This compound C1a | A-site RNA oligonucleotide | 0.01 µM (at 4°C) | |
| This compound C2 | A-site RNA oligonucleotide | 0.025 µM (at 4°C) | |
| This compound C1 | A-site RNA oligonucleotide | 0.5 µM (at 4°C) | |
| [3H]this compound C2 | E. coli 70S Ribosome (Site 1) | 0.6 µM | |
| [3H]this compound C2 | E. coli 70S Ribosome (Site 2) | 10 µM (cooperative binding) |
Table 1: Binding Affinities of this compound Components to the Ribosome.
| Bacterial Species | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | |
| Escherichia coli ATCC 25922 | 0.25 - 1 | |
| Staphylococcus aureus (Clinical Isolate) | 4 | |
| Pseudomonas aeruginosa (Clinical Isolate) | 4 | |
| Staphylococcus aureus | 0.19 | |
| Pseudomonas aeruginosa | 0.39 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria.
| Parameter | Condition | Value/Observation | Reference |
| Membrane Potential (Δψ) Threshold for Uptake | Staphylococcus aureus | -75 to -90 mV | |
| Effect on Protein Synthesis (Low Concentration) | in vitro translation | Inhibition | |
| Effect on Protein Synthesis (Moderate Concentration) | in vitro translation | Increased misreading and synthesis duration | |
| ROS Generation | E. coli treated with 100 µg/mL this compound | Minimal increase in ROS | |
| ROS Generation | Rat mesangial cells treated with 10⁻⁵ mol/L this compound | Increase in O₂⁻ production |
Table 3: Key Quantitative Parameters of this compound's Action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound's bactericidal activity.
In Vitro Translation Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled or fluorescently labeled amino acid)
-
This compound stock solution
-
Incubation buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare the in vitro translation reaction mixture by combining the cell-free extract, mRNA template, and amino acid mixture in the incubation buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-gentamicin control.
-
Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by placing the tubes on ice or by adding a translation inhibitor.
-
Quantify the amount of newly synthesized protein by measuring the incorporation of the labeled amino acid. For radiolabeled amino acids, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For fluorescently labeled amino acids, the fluorescence can be measured using a plate reader.
-
Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.
Ribosome Profiling
Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA at a genome-wide scale, providing insights into how antibiotics affect translation.
Materials:
-
Bacterial culture
-
Liquid nitrogen
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with the desired concentration of this compound for a specific duration. A control culture without this compound should be run in parallel.
-
Rapidly harvest the cells by flash-freezing the entire culture in liquid nitrogen to preserve the in vivo state of the ribosomes.
-
Lyse the cells under cryogenic conditions (e.g., using a freezer mill).
-
Treat the lysate with RNase I to digest the mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation to separate the monosome fraction.
-
Extract the RNA from the monosome fraction.
-
Prepare a cDNA library from the ribosome footprints. This typically involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription, and PCR amplification.
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to determine the density and position of ribosomes on each mRNA.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to quantify the generation of intracellular ROS in bacteria upon treatment with this compound.
Materials:
-
Bacterial culture
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX Green)
-
Fluorometer or flow cytometer
Procedure:
-
Grow a bacterial culture to the desired optical density.
-
Treat the bacterial culture with different concentrations of this compound. Include an untreated control.
-
Incubate the cultures for the desired time period.
-
Harvest the cells by centrifugation and wash them with PBS to remove the growth medium and excess this compound.
-
Resuspend the cells in PBS and add the fluorescent ROS probe. Incubate in the dark for a specific period to allow the probe to enter the cells.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity of the cell suspension using a fluorometer or on a single-cell level using a flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Normalize the fluorescence values to the cell number or protein concentration.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Signaling Pathway of this compound's Bactericidal Action
Caption: Signaling cascade of this compound's bactericidal action.
Experimental Workflow for Ribosome Profiling
Caption: Workflow for ribosome profiling experiment.
Experimental Workflow for ROS Measurement
Caption: Workflow for intracellular ROS measurement.
Conclusion
The bactericidal activity of this compound is a complex and multifaceted process that extends beyond simple protein synthesis inhibition. Its ability to corrupt the ribosomal decoding process, leading to the production of toxic proteins, initiates a cascade of events that ultimately overwhelms the bacterial cell's homeostatic mechanisms. The subsequent membrane damage and induction of oxidative stress are critical components of its lethal action. A thorough understanding of these molecular mechanisms is paramount for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the development of strategies to enhance the efficacy of current aminoglycoside therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of antibiotic action and to contribute to the ongoing battle against bacterial infections.
References
The Discovery and Development of Gentamicin from Micromonospora purpurea: A Technical Guide
An in-depth exploration of the discovery, biosynthesis, and scientific methodologies behind the potent aminoglycoside antibiotic, gentamicin, for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the history, discovery, and scientific principles underlying the production and characterization of this compound from its natural source, the bacterium Micromonospora purpurea. The document delves into the key scientific milestones, detailed experimental protocols, and quantitative data essential for understanding this clinically significant antibiotic.
A Serendipitous Discovery: The History of this compound
This compound was discovered in 1963 by a team of scientists, including Marvin Weinstein and Gerald Wagman, at the Schering Corporation in Bloomfield, New Jersey.[1][2] The discovery stemmed from a systematic screening program for novel antibiotics from soil microorganisms.[2] The producing organism, a Gram-positive bacterium, was isolated from soil samples and identified as Micromonospora purpurea.[1][2] The name "this compound" was derived from the purplish color of the M. purpurea cultures, reminiscent of gentian violet. The initial patent for this compound was filed in 1962, and it was approved for medical use in 1964.
Initially, this compound found its application as a topical treatment, particularly for burn patients. Its intravenous use was introduced in 1971, and it has since become a cornerstone for treating severe bacterial infections.
The this compound Complex: A Family of Potent Aminoglycosides
This compound is not a single compound but a complex of structurally related aminoglycoside antibiotics. The major, and most clinically relevant, components belong to the this compound C group, which constitutes approximately 80% of the complex. The primary components of the this compound C complex are:
-
This compound C1
-
This compound C1a
-
This compound C2
-
This compound C2a
-
This compound C2b
These components differ by the methylation patterns on the purpurosamine sugar moiety. The remaining 20% of the this compound complex consists of minor components such as gentamicins A, B, and X, which generally exhibit lower antibacterial activity.
Production of this compound: Fermentation of Micromonospora purpurea
This compound is produced commercially through submerged fermentation of Micromonospora purpurea. The optimization of fermentation parameters is crucial for maximizing the yield of this valuable antibiotic.
Fermentation Media and Conditions
Various studies have focused on optimizing the culture medium to enhance this compound production. Key components and conditions are summarized in the table below.
| Parameter | Optimized Condition/Component | Effect on this compound Production | Reference(s) |
| Carbon Source | Potato Starch, Dextrin | Favorable for high yield | |
| Glucose, Xylose | Can decrease production | ||
| Nitrogen Source | Soybean Meal, Yeast Extract, Tryptone | Favorable for high yield | |
| Ammonium Salts (e.g., Ammonium Chloride) | Stimulatory effect | ||
| pH | 6.8 - 7.5 | Optimal range for production | |
| Temperature | 31.7°C - 34°C | Optimal range for production | |
| Aeration | High oxygen levels are important | Crucial for yield | |
| Metal Ions | Cobalt (CoCl₂) at ~0.006 g/L | Stimulatory effect |
Experimental Protocol: Shake Flask Fermentation of M. purpurea
The following protocol is a generalized procedure for the lab-scale production of this compound based on published methods.
1. Germination Stage:
- Prepare a sterile germination medium containing:
- Bacto-beef extract: 3 g/L
- Tryptose: 5 g/L
- Dextrose: 1 g/L
- Soluble starch: 24 g/L
- Yeast extract: 5 g/L
- Tap water: 1000 mL
- Inoculate the medium with a lyophilized culture of M. purpurea.
- Incubate in a 300 mL shake flask at 37°C on a rotary shaker (280 rpm, 2-inch stroke) for 5 days.
2. Fermentation Stage:
- Prepare a sterile fermentation medium. A variety of media compositions can be used, with a focus on starch-based carbon sources and organic nitrogen sources like soybean meal.
- Transfer a 25 mL inoculum from the germination stage to a 2-liter flask containing 500 mL of the fermentation medium.
- Incubate under submerged aerobic conditions at a controlled temperature (e.g., 32-34°C) and pH (e.g., 7.0) for 5-8 days.
Isolation and Purification of this compound Components
Following fermentation, the this compound complex is extracted from the M. purpurea culture. Since a significant portion of the antibiotic is associated with the mycelium, an acid extraction step is typically employed. The individual components of the this compound complex can then be separated and purified using chromatographic techniques.
Experimental Protocol: Isolation and Purification
1. Extraction:
- Filter the fermentation broth to separate the mycelium from the filtrate.
- Extract the mycelium with a mineral acid at a pH of approximately 2.
2. Purification of this compound C Components by Liquid Chromatography:
- Chromatographic System: Medium-pressure liquid chromatography.
- Stationary Phase: Silica gel 60 (15-40 microns).
- Mobile Phases:
- Methanol-25% ammonia solution (85:15, v/v)
- Methanol-chloroform-25% ammonia solution (20:10:5, v/v)
- Post-Chromatography Processing:
- Neutralize the eluted fractions with 1.0 M hydrochloric acid.
- Concentrate the fractions in vacuo.
- Desalt the concentrated fractions by gel filtration.
- This method can yield this compound components C1, C1a, and C2 with purities exceeding 95%.
Mechanism of Action and Antibacterial Spectrum
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the transport of this compound across the bacterial cell membrane, a process that is dependent on oxygen. Once inside the cytoplasm, this compound binds irreversibly to the 30S ribosomal subunit. This binding interferes with the accurate reading of mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these nonfunctional or misfolded proteins ultimately leads to bacterial cell death.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Antibacterial Spectrum and Activity
This compound is a broad-spectrum antibiotic with activity against a wide range of Gram-negative and some Gram-positive bacteria. It is particularly effective against serious Gram-negative infections. The antibacterial activity of the major this compound C components varies against different bacterial species.
Minimum Inhibitory Concentrations (MICs) of this compound Components
| Bacterial Species | This compound C1 (μg/mL) | This compound C1a (μg/mL) | This compound C2 (μg/mL) | This compound C2a (μg/mL) | Reference(s) |
| Escherichia coli ATCC 25922 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | 0.12 - 1 | 0.12 - 1 | 0.12 - 1 | |
| Enterococcus faecalis ATCC 29212 | 4 - 16 | 4 - 16 | 4 - 16 | 4 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Quantitative Analysis and Bioassays
Accurate quantification of this compound and its components is essential for quality control and clinical monitoring. Various analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound components. Due to the lack of a UV-absorbing chromophore in the this compound molecule, derivatization is often required for UV detection. Alternatively, detectors such as Charged Aerosol Detectors (CAD) or mass spectrometers can be used for direct detection.
Experimental Workflow: HPLC Analysis of this compound
Caption: General workflow for HPLC analysis of this compound.
Microbiological Bioassay
Microbiological bioassays are used to determine the potency of this compound by measuring its inhibitory effect on the growth of a susceptible test organism. The agar diffusion method is a common technique.
Experimental Protocol: Agar Diffusion Bioassay for this compound Potency
This protocol is a generalized procedure based on established methods.
1. Preparation of Media and Inoculum:
- Prepare a suitable antibiotic assay medium (e.g., Antibiotic Medium No. 11).
- Prepare a standardized inoculum of a susceptible test organism (e.g., Staphylococcus epidermidis ATCC 12228).
2. Plate Preparation:
- Pour a base layer of sterile, uninoculated agar medium into a petri dish and allow it to solidify.
- Pour a seed layer of agar medium inoculated with the test organism over the base layer.
3. Application of Standard and Sample:
- Prepare standard solutions of this compound sulfate at known concentrations (e.g., 1.0 to 5.0 µg/mL in 0.1 M pH 8.0 phosphate buffer).
- Prepare sample solutions to have an expected concentration within the range of the standard curve.
- Apply known volumes of the standard and sample solutions to wells cut into the agar or to sterile paper discs placed on the agar surface.
4. Incubation and Measurement:
- Incubate the plates at 37 ± 1°C for approximately 18 hours.
- Measure the diameter of the zones of inhibition around the wells or discs.
5. Data Analysis:
- Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition.
- Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Micromonospora purpurea is a complex multi-step process involving a series of enzymatic reactions. The pathway starts from the precursor 2-deoxystreptamine and involves glycosylation, amination, and methylation steps to form the various this compound components.
This compound Biosynthesis Pathway Diagram
Caption: Simplified biosynthesis pathway of the this compound C complex.
Conclusion
The discovery of this compound from Micromonospora purpurea represents a significant milestone in the history of antibiotics. Its broad spectrum of activity, particularly against challenging Gram-negative pathogens, has saved countless lives. This technical guide has provided an in-depth overview of the historical context, scientific methodologies, and quantitative data associated with this important therapeutic agent. A thorough understanding of its discovery, production, and mechanism of action continues to be vital for ongoing research, drug development, and the effective clinical use of this compound and its derivatives.
References
Gentamicin: A Comprehensive Technical Guide to its Chemical Properties and Structure for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for gentamicin, a critical aminoglycoside antibiotic. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Properties and Structure
This compound is a complex of structurally related aminoglycoside antibiotics produced by the fermentation of Micromonospora purpurea.[1] The commercial product is primarily a mixture of five major components: this compound C1, C1a, C2, C2a, and C2b.[2] These components differ in their methylation at the C-6' position of the purpurosamine ring.[3]
The core structure of this compound consists of a 2-deoxystreptamine ring linked to two amino sugars, purpurosamine and garosamine.[3] This highly polar structure is crucial for its antibacterial activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its major components is presented in the table below.
| Property | This compound Sulfate | This compound C1 | This compound C1a | This compound C2 |
| Molecular Formula | C21H45N5O11S (representative) | C21H43N5O7 | C19H39N5O7 | C20H41N5O7 |
| Molecular Weight | 575.7 g/mol (representative) | 477.60 g/mol | 449.5 g/mol | 463.57 g/mol |
| Melting Point | 218-237 °C (decomposes) | 94-100 °C | Not available | 107-124 °C |
| Solubility | Freely soluble in water; practically insoluble in alcohol, acetone, and benzene. | Freely soluble in water. | Freely soluble in water. | Freely soluble in water. |
| pKa | Multiple basic groups with pKa values ranging from 7.9 to 8.2.[4] | Not individually reported | Not individually reported | Not individually reported |
| Appearance | White to buff-colored, hygroscopic powder. | White amorphous powder. | White amorphous powder. | White amorphous powder. |
Note: The properties of this compound Sulfate can vary as it is a mixture. The provided data for individual components are from various scientific sources.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in two primary ways:
-
Inhibition of protein synthesis initiation: this compound blocks the formation of the initiation complex, preventing the translation of mRNA into proteins.
-
Induction of mRNA misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action at the bacterial ribosome.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Ototoxicity Signaling Pathway
A significant side effect associated with this compound use is ototoxicity, which can lead to hearing loss and vestibular dysfunction. The primary mechanism involves the generation of reactive oxygen species (ROS) within the inner ear hair cells, leading to apoptosis.
The following diagram outlines the key steps in the this compound-induced ototoxicity signaling cascade.
Caption: Signaling pathway of this compound-induced ototoxicity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Component Analysis
HPLC is the primary method for the separation and quantification of this compound components. Due to the lack of a strong UV chromophore, derivatization is often required for detection.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sulfate sample in deionized water to a known concentration (e.g., 1 mg/mL).
-
For biological matrices, a solid-phase extraction (SPE) is recommended to remove interfering substances.
-
-
Derivatization (Pre-column):
-
Mix the sample solution with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) and a borate buffer (pH ~10.4).
-
Heat the mixture (e.g., 60°C for 15 minutes) to complete the reaction.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of methanol, water, and acetic acid, with an ion-pairing agent like sodium 1-heptanesulfonate.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV detection at 330 nm for OPA derivatives.
-
-
Data Analysis:
-
Identify and quantify the individual this compound components by comparing their retention times and peak areas to those of certified reference standards.
-
The following workflow diagram illustrates the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation and sensitive quantification of this compound and its related substances, often coupled with liquid chromatography (LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare sample solutions in a suitable solvent such as water or a mixture of water and a volatile organic solvent (e.g., methanol).
-
For complex matrices, solid-phase extraction can be used for sample clean-up.
-
-
LC-MS Conditions:
-
LC System: A UHPLC or HPLC system with a column suitable for polar compounds (e.g., HILIC or a C18 column with an appropriate ion-pairing agent).
-
Mobile Phase: A mobile phase compatible with MS detection, typically containing volatile buffers like ammonium formate or formic acid in water and acetonitrile.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used.
-
Analysis Mode: Full scan for identification or multiple reaction monitoring (MRM) for targeted quantification.
-
-
Data Analysis:
-
Identify components based on their mass-to-charge ratio (m/z).
-
Quantify using an internal standard and calibration curves.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR can provide detailed structural information.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent, typically deuterium oxide (D₂O), as this compound is highly soluble in water.
-
-
NMR Experiment:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Assign the resonances in the spectra to the corresponding protons and carbons in the this compound structures.
-
Determine the relative ratios of the major components by integrating the characteristic signals in the ¹H NMR spectrum.
-
Assess purity by identifying signals from any impurities present.
-
This technical guide provides a foundational understanding of the chemical properties, structure, and analysis of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
The Gentamicin Biosynthesis Pathway in Micromonospora Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gentamicin biosynthesis pathway in Micromonospora species, with a focus on the core biochemical reactions, enzymatic players, and genetic underpinnings. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction to this compound and its Biosynthesis
This compound is a clinically important aminoglycoside antibiotic produced by various species of the actinomycete genus Micromonospora, most notably Micromonospora purpurea and Micromonospora echinospora. It is not a single compound but rather a complex mixture of structurally related components, primarily the this compound C series (C1, C1a, C2, C2a, and C2b), which exhibit broad-spectrum activity against Gram-negative bacteria. The biosynthesis of this complex natural product involves a long and intricate pathway, beginning from the central precursor, 2-deoxystreptamine (2-DOS), and proceeding through a series of enzymatic modifications including glycosylation, amination, methylation, and epimerization. Understanding this pathway is crucial for efforts aimed at strain improvement, yield optimization, and the generation of novel aminoglycoside derivatives through metabolic engineering.
The Core Biosynthetic Pathway
The biosynthesis of the this compound C complex originates from the key intermediate this compound X2. From this branchpoint, the pathway bifurcates into two main parallel routes, one leading to the production of this compound C1a and C2b, and the other to gentamicins C2a, C2, and C1. These parallel pathways involve a series of analogous enzymatic reactions.
From this compound A2 to the Branchpoint Intermediate this compound X2
The journey to the core this compound C complex begins with the pseudotrisaccharide this compound A2. A series of four enzymatic steps converts this compound A2 into the crucial intermediate, this compound X2.
-
Oxidation: The pathway is initiated by the oxidoreductase GenD2 , which converts the 3''-hydroxyl group of this compound A2 into a ketone.
-
Transamination: The pyridoxal phosphate (PLP)-dependent aminotransferase GenS2 then catalyzes the amination of this keto-intermediate.
-
N-Methylation: The resulting amino group is subsequently methylated by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase GenN , yielding this compound A.
-
C-Methylation: The final step in the formation of this compound X2 is a C-methylation at the 4'' position of this compound A, a reaction catalyzed by the radical SAM and cobalamin-dependent enzyme GenD1 .
The Parallel Pathways from this compound X2
This compound X2 stands at a critical juncture, from which the pathway splits into two parallel branches, largely dictated by the action of the C-methyltransferase GenK.
-
The Unmethylated Pathway (C1a and C2b branch): In this branch, this compound X2 is directly processed by a dehydrogenase and an aminotransferase.
-
The Methylated Pathway (C2a, C2, and C1 branch): This pathway is initiated by the C-methylation of this compound X2 at the C-6' position by the radical SAM enzyme GenK , forming the intermediate G418.
Subsequent steps in both pathways involve a series of analogous reactions:
-
Dehydrogenation and Amination: The intermediates this compound X2 and G418 undergo dehydrogenation at the C-6' position, catalyzed by the dehydrogenase GenQ . This is followed by amination, a step catalyzed by the aminotransferase GenB1 , to yield JI-20A (from this compound X2) and JI-20B (from G418).
-
Dideoxygenation: A key feature of this compound biosynthesis is the 3',4'-dideoxygenation of the purpurosamine ring. This unusual process begins with the phosphorylation of the 3'-hydroxyl group of JI-20A and JI-20B by the kinase GenP . The phosphorylated intermediates are then acted upon by the PLP-dependent enzyme GenB3 , which catalyzes a dideoxygenation reaction to form a 3',4'-dideoxy-4',5'-ene intermediate. The subsequent reduction of the 4',5'-double bond is carried out by GenB4 .
-
Epimerization: The stereochemistry at the C-6' position of the this compound C components is determined by the epimerase GenB2 , which can interconvert this compound C2a and C2.
-
Terminal N-Methylation: The final step in the biosynthesis of gentamicins C1 and C2b is the N-methylation of the 6'-amino group of this compound C2 and C1a, respectively. This reaction is catalyzed by the methyltransferase GenL , which is encoded by a gene located outside of the main this compound biosynthetic gene cluster.
Quantitative Data on this compound Biosynthesis
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AAC(2')-Ia | This compound | 7.5 ± 0.9 | 1.8 ± 0.1 | 2.4 x 10⁵ | N/A |
| AAC(3)-IIIa | This compound | 1.2 ± 0.2 | 11 ± 0.4 | 9.2 x 10⁶ | N/A |
Note: AAC enzymes are involved in this compound resistance, not biosynthesis. This table is provided as an example of available kinetic data for enzymes interacting with this compound.
Fermentation Titers and Yields
The production of this compound is influenced by various factors, including the producing strain, fermentation conditions, and genetic modifications.
| Strain | Product | Titer/Yield | Conditions | Reference |
| Micromonospora echinospora | This compound | 429 mg/L | 7.5 g/L starch | N/A |
| Engineered M. purpurea | This compound C1a | 780.39 u/mL | N/A | [1] |
| Engineered M. echinospora | This compound B | 798 mg/L | Overexpression of genR and genS | [2] |
| M. echinospora SIPI-GM.01 | This compound | 2398 µg/mL | Addition of 0.1% CaCl2 and 0.3% sodium citrate | [3] |
Experimental Protocols
Gene Knockout in Micromonospora via CRISPR/Cas9
This protocol provides a general workflow for gene deletion in Micromonospora species using the CRISPR/Cas9 system.
1. Construction of the Gene Deletion Vector:
- Design two guide RNAs (gRNAs) targeting the upstream and downstream regions of the target gene.
- Synthesize the gRNA expression cassettes.
- Clone the gRNA cassettes into a CRISPR/Cas9 vector suitable for Micromonospora, such as a pGM1190-derived vector.
- Clone the upstream and downstream homology arms of the target gene into the same vector to facilitate homologous recombination.
2. Conjugation:
- Introduce the final gene deletion vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
- Grow the E. coli donor and the recipient Micromonospora strain to mid-log phase.
- Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).
- Incubate the plates to allow for conjugation.
3. Selection of Mutants:
- Overlay the conjugation plates with an appropriate antibiotic for selecting exconjugants (e.g., apramycin).
- Incubate until colonies appear.
- Streak the colonies onto fresh selective plates to obtain single colonies.
4. Verification of Gene Deletion:
- Perform colony PCR using primers flanking the target gene to screen for potential double-crossover mutants.
- Confirm the gene deletion by Sanger sequencing of the PCR product.
- Further verification can be done by Southern blotting.
In Vitro Enzyme Assay for a Methyltransferase (e.g., GenK)
This protocol describes a general method for assaying the activity of a SAM-dependent methyltransferase.
1. Protein Expression and Purification:
- Clone the gene encoding the methyltransferase into an expression vector (e.g., pET-28a(+)).
- Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).
- Induce protein expression with IPTG.
- Lyse the cells and purify the His-tagged protein using Ni-NTA affinity chromatography.
2. Enzyme Reaction:
- Set up the reaction mixture containing:
- Purified enzyme
- Substrate (e.g., this compound X2)
- S-adenosyl-L-methionine (SAM)
- Reaction buffer (e.g., Tris-HCl, pH 8.0)
- May require cofactors like cobalamin for radical SAM enzymes.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
3. Reaction Quenching and Product Analysis:
- Stop the reaction by adding a quenching agent (e.g., chloroform or methanol).
- Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the methylated product.
Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for Gene Knockout
Caption: Workflow for gene knockout in Micromonospora.
Logical Relationship of Dideoxygenation
Caption: The dideoxygenation process in this compound biosynthesis.
References
Navigating the Challenge of Gentamicin Resistance in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance poses a significant threat to global health. Gentamicin, a potent aminoglycoside antibiotic, has long been a cornerstone in treating severe bacterial infections. However, its efficacy is increasingly compromised by the emergence and spread of resistance mechanisms in a wide range of bacterial pathogens. This technical guide provides an in-depth exploration of the core mechanisms governing this compound resistance, offering detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their efforts to combat this growing challenge.
Core Mechanisms of this compound Resistance
Bacteria have evolved sophisticated strategies to counteract the bactericidal effects of this compound. These mechanisms can be broadly categorized into three main types: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell.
Enzymatic Modification
The most prevalent mechanism of acquired resistance to this compound involves the production of aminoglycoside-modifying enzymes (AMEs).[1] These enzymes chemically alter the structure of this compound, preventing it from binding to its ribosomal target. AMEs are typically classified into three main families based on the type of modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the this compound molecule.[1][2] The aac(3)-IIa gene, for instance, encodes an enzyme that acetylates the 3-amino group of this compound, conferring resistance.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group from ATP to a hydroxyl group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group of this compound.
The genes encoding these enzymes are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations.
Target Site Alteration
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, specifically to the A-site within the 16S rRNA, leading to inhibition of protein synthesis. Bacteria can develop resistance by modifying this target site, thereby reducing the binding affinity of this compound. The primary mechanism of target site alteration is the methylation of the 16S rRNA, mediated by 16S rRNA methyltransferases (16S-RMTases).
These enzymes, such as those encoded by the armA (aminoglycoside resistance methyltransferase) gene, typically methylate specific nucleotides in the A-site. This modification sterically hinders the binding of this compound and other aminoglycosides, often resulting in high-level resistance to a broad range of these antibiotics. Like AME genes, 16S-RMTase genes are frequently carried on mobile genetic elements, contributing to their widespread distribution.
Efflux Pumps
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to reduced intracellular concentrations of this compound, allowing the bacteria to survive at therapeutic drug concentrations. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role in multidrug resistance. For example, the MexAB-OprM efflux system in Pseudomonas aeruginosa has been shown to contribute to resistance against this compound and other aminoglycosides.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance, providing a comparative overview of Minimum Inhibitory Concentrations (MICs) and the prevalence of major resistance genes in key bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Susceptible and Resistant Bacteria
| Bacterial Species | Resistance Status | This compound MIC (µg/mL) | Reference(s) |
| Escherichia coli | Susceptible | ≤ 2 | |
| Escherichia coli | Resistant | ≥ 8 | |
| Escherichia coli O157:H7 | Susceptible | ≤ 2 | |
| Escherichia coli O157:H7 | Resistant | 64 | |
| Pseudomonas aeruginosa | Susceptible (Wild-type) | ≤ 1 to 8 (ECV) | |
| Pseudomonas aeruginosa | Resistant | 16 - 512 | |
| Staphylococcus aureus | Susceptible | 0.25 - 2 | |
| Staphylococcus aureus | Resistant | 16 - 512 |
ECV: Epidemiological Cutoff Value
Table 2: Prevalence of Key this compound Resistance Genes in Clinical Isolates
| Resistance Gene | Bacterial Species | Prevalence | Geographic Region/Study | Reference(s) |
| aac(3)-IIa | Klebsiella pneumoniae | 46.8% (in CTX-M producers) | Iran | |
| aac(3)-IIa | Klebsiella pneumoniae | 72.9% (in resistant isolates) | Iran | |
| armA | Acinetobacter baumannii | 55% | Egypt | |
| armA | Acinetobacter baumannii | 44.4% | Egypt | |
| armA | Acinetobacter baumannii | 83% | Egypt | |
| armA | Acinetobacter baumannii | 58.8% (in SG1) | Iran | |
| rmtD | Klebsiella pneumoniae | 66.7% | Saudi Arabia | |
| aac(6')-Ib | Klebsiella pneumoniae | 45.1% | Saudi Arabia |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)
-
Sterile diluents (e.g., saline)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the microtiter plate to achieve the desired concentration range. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first well and serially diluted.
-
Prepare Bacterial Inoculum: From a fresh culture, suspend isolated colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Antibiotic Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
This compound-impregnated paper disks (standard concentration)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth. Allow the plate to dry for about 5 minutes.
-
Apply Antibiotic Disks: Using sterile forceps or a disk dispenser, place the this compound disk onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.
-
Incubation: Invert the plate and incubate for 18-24 hours at 37°C.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter, including the diameter of the disk itself.
-
Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to categorize the isolate as susceptible, intermediate, or resistant.
Detection of Resistance Genes by Polymerase Chain Reaction (PCR)
PCR is a rapid and sensitive method for detecting the presence of specific this compound resistance genes.
Materials:
-
Bacterial DNA extract
-
Gene-specific primers (e.g., for aac(3)-IIa, armA)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment and reagents
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the extracted DNA, forward and reverse primers for the target gene, and PCR master mix.
-
Perform PCR amplification in a thermocycler using an optimized program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light.
-
-
Interpretation: The presence of a band of the expected size for the target gene indicates a positive result. A DNA ladder should be run alongside the samples to confirm the size of the amplified fragment.
Visualizing this compound Resistance Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in this compound resistance.
Caption: Overview of the three primary mechanisms of this compound resistance in bacteria.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship between the presence of a resistance gene and the resulting phenotype.
Conclusion
Understanding the molecular underpinnings of this compound resistance is paramount for the development of novel therapeutic strategies and for the effective clinical management of bacterial infections. This guide has provided a comprehensive overview of the primary resistance mechanisms, supported by quantitative data and detailed experimental protocols. By leveraging this knowledge, researchers and drug development professionals can better devise approaches to overcome these resistance mechanisms, including the design of new aminoglycosides that are less susceptible to enzymatic modification, the development of inhibitors of resistance enzymes, and the exploration of combination therapies that can restore the efficacy of this important antibiotic. Continuous surveillance and a deeper understanding of the evolution and dissemination of resistance genes will be crucial in the ongoing battle against antibiotic resistance.
References
The Impact of Gentamicin on Mitochondrial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin, a widely used aminoglycoside antibiotic, exerts significant off-target effects on mitochondrial protein synthesis, a phenomenon implicated in its clinical ototoxicity and nephrotoxicity. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's interference with the mitochondrial translation machinery. It details the direct interaction of this compound with the mitoribosome, the consequential inhibition of protein synthesis, and the induction of translational misreading. This guide summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the associated cellular pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound-induced mitochondrial dysfunction and to provide practical guidance for its study.
Introduction
Aminoglycoside antibiotics, including this compound, are indispensable in treating severe Gram-negative bacterial infections. Their therapeutic efficacy stems from their ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis.[1] However, the structural similarities between bacterial and mitochondrial ribosomes make the latter a susceptible off-target for these drugs.[2] This interaction leads to the impairment of mitochondrial protein synthesis, which is crucial for the production of essential subunits of the electron transport chain (ETC).[3] The resulting mitochondrial dysfunction is a key factor in the dose-dependent and sometimes irreversible side effects of this compound, such as hearing loss and kidney damage.[1] Understanding the precise mechanisms of this compound's action on mitochondrial protein synthesis is critical for the development of safer aminoglycoside derivatives and for devising strategies to mitigate their toxic side effects.
Mechanism of Action: this compound and the Mitoribosome
The primary mechanism by which this compound disrupts mitochondrial protein synthesis is its direct interaction with the small subunit of the mitochondrial ribosome (mitoribosome).
Binding to the Mitoribosomal A-Site
This compound binds to the decoding A-site of the 12S ribosomal RNA (rRNA) within the small mitoribosomal subunit.[4] This binding is facilitated by the structural resemblance of the mitochondrial 12S rRNA A-site to that of the bacterial 16S rRNA. The interaction induces a conformational change in the rRNA, which interferes with two critical processes in protein synthesis:
-
Inhibition of Translocation: this compound binding can stall the movement of the ribosome along the messenger RNA (mRNA) molecule, thereby halting the elongation of the polypeptide chain.
-
Induction of Misreading: The drug can also disrupt the fidelity of codon-anticodon pairing, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain. This results in the production of non-functional or misfolded proteins, which can further contribute to cellular stress and apoptosis.
The Role of Mitochondrial rRNA Mutations
Certain mutations in the mitochondrial 12S rRNA gene, notably the A1555G and C1494T substitutions, significantly increase an individual's susceptibility to this compound-induced ototoxicity. These mutations alter the secondary structure of the A-site, making it more "bacteria-like" and thereby increasing the binding affinity of this compound for the mitoribosome. This heightened affinity leads to a more pronounced inhibition of mitochondrial protein synthesis, even at therapeutic concentrations of the drug.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the interaction of this compound with mitochondrial components and its inhibitory effects.
Table 1: Binding Affinity of this compound to Ribosomal RNA Constructs
| rRNA Construct | Dissociation Constant (Kd) (μM) | Experimental Method |
| Human Mitochondrial Helix 69 (hmt69) | 1.3 - 1.7 | Circular Dichroism Spectroscopy |
| E. coli Helix 69 (H69) | 4.02 | Circular Dichroism Spectroscopy |
| Human Cytoplasmic Helix 69 (hcyt69) | 5.35 | Circular Dichroism Spectroscopy |
| Data sourced from |
Table 2: Inhibitory Concentrations (IC50) of this compound on Mitochondrial Respiratory Chain Complexes
| Mitochondrial Complex | IC50 (mM) | Experimental System |
| Complex II | 17 | Isolated rat liver mitochondria |
| Complex III | 1.94 | Isolated rat liver mitochondria |
| Data sourced from |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced mitochondrial dysfunction and the workflows of common experimental protocols used to study these effects.
Signaling Pathway of this compound-Induced Ototoxicity
Caption: Signaling pathway of this compound-induced ototoxicity.
Experimental Workflow for In Vitro Mitochondrial Translation Assay
Caption: Experimental workflow for in vitro mitochondrial translation assay.
Experimental Workflow for MitoRiboSeq
Caption: Experimental workflow for MitoRiboSeq.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on mitochondrial protein synthesis.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for the isolation of functional mitochondria.
Materials:
-
Cell culture flasks (e.g., T-75) with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.5, with freshly added protease inhibitors
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge and centrifuge tubes
-
Microcentrifuge and microcentrifuge tubes
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 10 minutes.
-
Homogenize the cells with 15-20 strokes of a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction) and gently wash the mitochondrial pellet with 500 µL of MIB.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB or the appropriate buffer for downstream applications.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
In Vitro Mitochondrial Translation Assay using [³⁵S]-Methionine
This protocol allows for the direct measurement of mitochondrial protein synthesis by monitoring the incorporation of radiolabeled methionine.
Materials:
-
Isolated mitochondria (from Protocol 5.1)
-
Translation Buffer: 100 mM mannitol, 10 mM sodium succinate, 80 mM KCl, 5 mM MgCl₂, 1 mM KH₂PO₄, 25 mM HEPES, pH 7.4
-
Amino acid mixture (minus methionine)
-
[³⁵S]-methionine
-
ATP and GTP
-
Emetine or cycloheximide (to inhibit cytosolic protein synthesis if using whole cells)
-
This compound (or other compounds to be tested)
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Resuspend the isolated mitochondria in pre-warmed Translation Buffer to a final concentration of 1 mg/mL.
-
Add the amino acid mixture (minus methionine), ATP, and GTP to the mitochondrial suspension.
-
If testing inhibitors, add this compound or other compounds at the desired concentrations.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the translation reaction by adding [³⁵S]-methionine.
-
Incubate the reaction for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the radiolabeled mitochondrial proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the bands corresponding to the mitochondrial-encoded proteins to determine the rate of protein synthesis.
Mitochondrial Ribosome Profiling (MitoRiboSeq)
This protocol provides a high-resolution view of mitochondrial translation by sequencing ribosome-protected mRNA fragments.
Materials:
-
Cultured cells
-
Cycloheximide and Chloramphenicol
-
Lysis Buffer
-
Micrococcal Nuclease
-
Sucrose gradient solutions
-
Ultracentrifuge
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Treat cultured cells with cycloheximide (to arrest cytoplasmic ribosomes) and chloramphenicol (to arrest mitochondrial ribosomes).
-
Lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
Treat the lysate with Micrococcal Nuclease to digest mRNA that is not protected by ribosomes.
-
Layer the lysate onto a sucrose gradient and separate the cellular components by ultracentrifugation.
-
Fractionate the gradient and identify the fractions containing the 55S mitoribosomes.
-
Extract the RNA from the mitoribosome fractions. These are the ribosome-protected footprints.
-
Prepare a sequencing library from the extracted RNA footprints.
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to the mitochondrial genome to determine the density and position of ribosomes on each mitochondrial transcript. This provides a quantitative measure of translation for each mitochondrial gene.
Conclusion
This compound's inhibitory effect on mitochondrial protein synthesis is a well-established mechanism contributing to its clinical toxicity. This guide has provided a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies relevant to this phenomenon. The direct binding of this compound to the mitoribosomal A-site, leading to translational inhibition and misreading, underscores the importance of the structural similarities between prokaryotic and mitochondrial ribosomes. The detailed protocols and visual workflows presented here offer a practical framework for researchers investigating aminoglycoside toxicity and for professionals involved in the development of novel antibiotics with improved safety profiles. A deeper understanding of these fundamental mechanisms will be instrumental in designing strategies to uncouple the therapeutic efficacy of aminoglycosides from their detrimental off-target effects on mitochondrial function.
References
- 1. This compound Rapidly Inhibits Mitochondrial Metabolism in High-Frequency Cochlear Outer Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Therapy and MT-RNR1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
Methodological & Application
Protocol for Using Gentamicin in Primary Cell Culture: Application Notes for Researchers
Introduction
Gentamicin, an aminoglycoside antibiotic, is a broad-spectrum agent widely utilized in primary cell culture to prevent bacterial contamination.[1] It is effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its stability and low incidence of resistance development make it a valuable tool in maintaining aseptic conditions, particularly during the isolation and initial stages of primary culture, which are highly susceptible to contamination. This document provides detailed application notes and protocols for the effective and safe use of this compound in primary cell cultures, with a focus on minimizing cytotoxicity while maximizing antimicrobial efficacy.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[3][4] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death. While highly effective against bacteria, it is important to note that at high concentrations, this compound can also affect mammalian cells by interacting with mitochondrial ribosomes, which share structural similarities with bacterial ribosomes. This can lead to cytotoxicity and altered cellular metabolism.
Quantitative Data Summary
The effective concentration of this compound for preventing contamination typically ranges from 10 to 50 µg/mL. However, the optimal concentration is cell-type dependent, and it is crucial to determine the highest non-toxic concentration for each specific primary cell type. The following tables summarize the effective concentrations for antimicrobial activity and the cytotoxic concentrations for various primary and established cell lines.
Table 1: Recommended Working Concentrations of this compound for Contamination Control
| Application | Recommended Concentration | Reference |
| General Eukaryotic Cell Culture | 50 µg/mL | |
| Prokaryotic Cell Culture | 15 µg/mL | |
| High-Risk Primary Cultures | 10-50 µg/mL |
Table 2: Cytotoxicity of this compound in Various Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| Vero (Monkey Kidney Epithelial) Cells | 500 µg/mL | 89.21% viability | |
| 1000 µg/mL | 79.54% viability | ||
| 2000 µg/mL | 34.59% viability (significant decrease) | ||
| Primary Embryonic Rat Fibroblasts | up to 3 mM | Dose-dependent apoptosis | |
| Bovine Corneal Endothelial Cells | 1.6 mg/mL | ~15% cell loss after 6 hours | |
| Rabbit Corneal Epithelial Cells | 0.5% (5 mg/mL) | Significant damage, plasmolysis, 5% cell loss | |
| Primary Human Osteoblasts | 100 µg/mL and above | Dose-dependent cytostatic effect | |
| Human Mammary Epithelial (MCF-12A) | 50 µg/mL (0.05 mg/mL) | Increased DNA oxidative damage | |
| Human Breast Cancer (MCF-7) | 50 µg/mL (0.05 mg/mL) | Inhibition of mitochondrial membrane potential | |
| Human Breast Cancer (MDA-MB-231) | 50 µg/mL (0.05 mg/mL) | Increased lactate production | |
| Mouse Spiral Ganglion Cells | 25, 50, and 100 mg/L | No effect on survival or neuritogenesis | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 mg/mL | No significant decline in intracellular purines after 20 min |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 50 mg/mL stock solution of this compound sulfate.
Materials:
-
This compound sulfate powder
-
Deionized water, sterile
-
Sterile conical tube (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile storage tubes (e.g., cryovials)
Procedure:
-
Weigh out 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.
-
Add 8 mL of sterile deionized water to the tube.
-
Cap the tube tightly and dissolve the powder by gentle inversion. This compound sulfate dissolves readily in water.
-
Once fully dissolved, adjust the final volume to 10 mL with sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.
Protocol for Determining the Optimal Non-Toxic Concentration of this compound
It is imperative to determine the maximal concentration of this compound that is not toxic to the specific primary cells being cultured. This can be achieved using a cell viability assay, such as the MTT or LDH assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (50 mg/mL)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the primary cells in a 96-well plate at a predetermined optimal density for the specific cell type.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no this compound" control.
-
Incubate the plate for a period that reflects the intended experimental use (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control (100% viability).
-
Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability. This is the optimal, non-toxic working concentration for your primary cells.
-
Signaling Pathway Affected by this compound
This compound has been shown to impact cellular processes beyond its antibacterial activity. One notable effect is the disruption of Arf-dependent protein trafficking. ADP-ribosylation factors (Arfs) are a family of GTPases that play a crucial role in vesicular trafficking and organelle structure. The diagram below illustrates a simplified workflow of how this compound can be tested for its impact on Arf-dependent pathways.
Best Practices and Potential Pitfalls
-
Aseptic Technique is Paramount: The use of antibiotics should not be a substitute for good aseptic technique. Over-reliance on antibiotics can mask underlying contamination issues and lead to the development of resistant bacterial strains.
-
Determine Optimal Concentration: Always perform a dose-response experiment to determine the highest non-toxic concentration of this compound for your specific primary cell type before initiating long-term experiments.
-
Short-Term Use is Recommended: Whenever possible, use this compound for the shortest duration necessary, for example, during the initial isolation and establishment of the primary culture. For long-term cultures, it is advisable to wean the cells off antibiotics.
-
Consider Off-Target Effects: Be aware that even at non-toxic concentrations, this compound can have subtle effects on cellular metabolism and gene expression. For sensitive applications such as metabolic studies or transcriptomics, it is best to culture cells in the absence of antibiotics.
-
Heat Stability: this compound is one of the few heat-stable antibiotics and can withstand autoclaving, making it useful for the preparation of some microbiological growth media.
By following these guidelines and protocols, researchers can effectively utilize this compound to maintain the sterility of their primary cell cultures while minimizing the risk of confounding experimental results.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Gentamicin Sulfate Solution in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin sulfate is a broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] It is a crucial tool in cell culture to prevent bacterial contamination and in molecular biology applications for selective screening.[2] this compound functions by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis by causing mRNA misreading and ultimately leads to bacterial cell death.[1] This document provides detailed protocols for the preparation, storage, and application of this compound sulfate solutions in a laboratory environment.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound sulfate solutions.
Table 1: Recommended Working Concentrations
| Application | Recommended Working Concentration |
| Eukaryotic Cell Culture | 50 µg/mL |
| Prokaryotic Cells | 15 µg/mL |
| General Cell Culture | 0.5 to 50 µg/mL |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mg/mL to 50 mg/mL |
| Solubility in Water | 50 mg/mL |
| Sterilization Method | Filtration through a 0.2 µm filter |
| Storage of Stock Solution | -20°C for several months (in aliquots) or 2-8°C |
Table 3: Solution Stability
| Condition | Stability |
| Sterile solutions at 2-8°C | Stable |
| 1 mg/mL in 0.1 M potassium phosphate buffer (pH 8.0) at 2-8°C | Use within 30 days |
| At 37°C | Stable for 5 days |
| Diluted solutions (refrigerated or room temperature) | Stable for 48 hours |
| Frozen at -20°C (in 5% dextrose or 0.9% NaCl) | Stable for 30 days |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Sulfate Stock Solution
This protocol outlines the steps to prepare a 10 mL of 50 mg/mL this compound sulfate stock solution.
Materials:
-
This compound sulfate salt (e.g., Sigma-Aldrich #G1264)
-
Deionized or Milli-Q water
-
15 mL sterile conical tube
-
Sterile syringe and 0.2 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 500 mg of this compound sulfate salt and transfer it to a 15 mL sterile conical tube.
-
Add 8 mL of deionized or Milli-Q water to the tube.
-
Secure the cap and dissolve the powder by inverting the tube multiple times. This compound sulfate should dissolve readily in water.
-
Adjust the final volume to 10 mL with deionized or Milli-Q water.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile container.
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 0.5 mL or 1.0 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the stock solution to a final working concentration for use in cell culture media.
Materials:
-
50 mg/mL this compound sulfate stock solution
-
Sterile cell culture medium
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw an aliquot of the 50 mg/mL this compound sulfate stock solution at room temperature.
-
Determine the required volume of stock solution to achieve the desired final concentration in your cell culture medium. The general recommended working concentration for eukaryotic cell culture is 50 µg/mL.
-
To prepare 1 L of cell culture medium with a final this compound concentration of 50 µg/mL, add 1 mL of the 50 mg/mL stock solution to 999 mL of the medium.
-
Calculation: (Desired Concentration × Final Volume) / Stock Concentration = Volume of Stock Solution (50 µg/mL × 1000 mL) / 50,000 µg/mL = 1 mL
-
-
Mix the medium thoroughly by gentle inversion to ensure even distribution of the antibiotic.
-
The supplemented medium is now ready for use in your cell culture experiments.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound sulfate inhibits bacterial protein synthesis.
Caption: Mechanism of this compound Action
Experimental Workflow: this compound Solution Preparation
This diagram outlines the workflow for preparing this compound sulfate stock and working solutions.
Caption: this compound Solution Preparation Workflow
References
Application Notes and Protocols for Using Gentamicin as a Selection Agent for Resistant Clones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, an aminoglycoside antibiotic, is a powerful tool for selecting genetically modified eukaryotic cells. Its mechanism of action, which involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, makes it an effective agent for eliminating cells that do not carry a corresponding resistance gene.[1] This document provides detailed application notes and protocols for the use of this compound as a selection agent to generate and maintain resistant cell clones for research and drug development purposes.
The primary mechanism of resistance to this compound in eukaryotic systems is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2] These enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), modify the structure of this compound, preventing it from binding to the ribosome.[2][3]
Data Presentation: this compound and G418 Efficacy in Mammalian Cell Lines
The optimal concentration of this compound for selection varies significantly between cell lines. Therefore, it is crucial to perform a kill curve analysis to determine the minimum concentration that effectively kills non-resistant cells. The following tables provide a summary of reported effective concentrations and IC50 values for this compound and its widely used analog, G418 (Geneticin), in various mammalian cell lines.
Table 1: Reported Effective Concentrations of G418 for Stable Selection
| Cell Line | G418 Concentration (µg/mL) | Reference |
| HeLa | 200 | [4] |
| CHO | 900 | |
| DU145 | 200 | |
| HepG2 | 700 | |
| MCF-7 | 800 | |
| PC-12 | 500 | |
| SK-N-MC | 900 | |
| SK-N-SH | 1000 | |
| A549 | 800 |
Table 2: Reported IC50 Values for this compound and G418
| Cell Line | Antibiotic | IC50 | Reference |
| HEK293T | This compound | 1165 µM | |
| HK-2 | This compound | 2757 µM | |
| HeLa | This compound | 133.4 ± 1.1 µM (for Etd uptake inhibition) | |
| Vero | This compound | > 2000 µg/mL (significant viability decrease) | |
| Chondrocytes | This compound | 0.708 mg/mL |
Note: The data presented are for guidance only. It is imperative to perform a kill curve for each new cell line and each new lot of antibiotic to determine the optimal selection concentration.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve Assay
This protocol outlines the steps to determine the minimum concentration of this compound required to kill 100% of non-transfected cells within a specified timeframe.
Materials:
-
Healthy, actively dividing non-transfected cells
-
Complete cell culture medium
-
This compound stock solution (sterile)
-
24-well or 96-well cell culture plates
-
Trypan blue solution or other viability assay reagents
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
The day before starting the assay, seed the non-transfected cells into a 24-well or 96-well plate at a density that will allow them to reach approximately 30-50% confluency on the day of antibiotic addition.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical starting range for many cell lines is 50 to 1000 µg/mL. It is recommended to test a broad range of concentrations initially (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
-
Treatment:
-
Aspirate the old medium from the cells and replace it with the prepared this compound-containing medium. Include a "no antibiotic" control well.
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration, as this compound can be labile at 37°C.
-
-
Determining Cell Viability:
-
After 7-14 days of selection, determine the percentage of viable cells in each well using a trypan blue exclusion assay or another suitable viability assay (e.g., MTT, PrestoBlue).
-
-
Analysis:
-
The optimal concentration for selection is the lowest concentration of this compound that results in 100% cell death within the desired timeframe (typically 7-10 days).
-
Protocol 2: Generation of Stable this compound-Resistant Cell Lines
This protocol describes the process of generating a stable cell line that expresses a gene of interest and a this compound resistance marker.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and a this compound resistance gene (e.g., aacC1)
-
High-quality transfection reagent
-
Complete cell culture medium
-
This compound stock solution
-
Cloning cylinders or sterile pipette tips for colony isolation
-
Multi-well cell culture plates (6-well, 24-well, 96-well)
Procedure:
-
Transfection:
-
The day before transfection, seed the host cells in a 6-well plate so that they reach 70-90% confluency on the day of transfection.
-
Transfect the cells with the expression vector using a suitable transfection method according to the manufacturer's protocol. It is advisable to include a negative control (mock transfection or transfection with a vector lacking the resistance gene).
-
-
Recovery Period:
-
After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective (antibiotic-free) complete medium.
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into a larger vessel (e.g., 10 cm dish) at a low density (e.g., 1:10 or 1:20 dilution) in complete medium containing the predetermined optimal concentration of this compound.
-
-
Selection and Maintenance:
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic pressure.
-
Monitor the cells regularly. Widespread cell death of non-resistant cells should be observed within the first week. Resistant colonies should start to appear within 1-3 weeks.
-
-
Isolation of Resistant Clones (for monoclonal selection):
-
Once colonies are large enough to be identified (typically 50-100 cells), they can be isolated.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and transfer individual colonies to separate wells of a 24-well or 96-well plate containing selective medium.
-
-
Expansion of Clones:
-
Expand the isolated clones in selective medium.
-
Once a sufficient cell number is reached, the clones can be further characterized for the expression of the gene of interest.
-
-
Cryopreservation:
-
It is crucial to cryopreserve early passages of the stable cell lines for future use.
-
Protocol 3: Verification of this compound Resistance
This protocol is to confirm the resistance of the selected clones to this compound.
Materials:
-
Established resistant cell clones
-
Non-transfected parental cell line (as a control)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed the resistant clones and the parental cell line in separate wells of a 96-well plate at a low density.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations in complete medium, including the selection concentration and higher concentrations.
-
Treat the cells with the different this compound concentrations. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Analysis:
-
Compare the viability of the resistant clones to the parental cell line at different this compound concentrations. The resistant clones should show significantly higher viability at the selection concentration and higher concentrations compared to the parental cells.
-
Mandatory Visualizations
Caption: Workflow for generating stable this compound-resistant cell lines.
Caption: Mechanism of this compound action and resistance in eukaryotic cells.
Caption: Postulated this compound-induced activation of the HIF-1α signaling pathway.
Concluding Remarks
This compound is a reliable and effective selection agent for the generation of stable mammalian cell lines. The success of this process hinges on the careful determination of the optimal antibiotic concentration for the specific cell line being used. The protocols provided in this document offer a comprehensive guide for researchers to establish and verify this compound-resistant cell clones. It is important to note that the long-term stability of resistance can vary, and periodic re-selection or maintenance in a low concentration of this compound may be necessary to ensure the homogeneity of the resistant population. Furthermore, as this compound can have off-target effects on cellular metabolism, it is crucial to consider these potential impacts when interpreting experimental data from stably selected cell lines.
References
- 1. This compound traffics retrograde through the secretory pathway and is released in the cytosol via the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols for Gentamicin Protection Assay in Bacterial Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
The Gentamicin Protection Assay is a cornerstone technique in microbiology and cell biology for quantifying the ability of pathogenic bacteria to invade and survive within eukaryotic host cells.[1][2] This in vitro assay is critical for understanding infection mechanisms, identifying bacterial virulence factors, and evaluating the efficacy of potential anti-infective drugs. The principle of the assay relies on the inability of aminoglycoside antibiotics, such as this compound, to penetrate the host cell membrane.[1] Consequently, extracellular bacteria are susceptible to the antibiotic's bactericidal action, while bacteria that have successfully invaded the host cell are protected and can be quantified after host cell lysis.[1][3]
Core Applications:
-
Quantifying Bacterial Invasion: Determining the percentage of an initial bacterial population that can successfully enter host cells.
-
Assessing Intracellular Survival and Replication: By extending the incubation period after this compound treatment, the assay can measure the ability of bacteria to survive and multiply within the host cell.
-
Screening for Anti-Invasive Compounds: Evaluating the potential of new drug candidates to inhibit bacterial entry into host cells.
-
Characterizing Bacterial Virulence Factors: Comparing the invasive capabilities of wild-type pathogenic bacteria with mutant strains lacking specific genes to identify key virulence determinants.
-
Investigating Host-Pathogen Interactions: Studying the influence of host cell type, genetic background, and specific cellular pathways on the efficiency of bacterial invasion.
Experimental Protocol: this compound Protection Assay
This protocol provides a generalized procedure for assessing bacterial invasion of cultured mammalian cells. It is crucial to optimize several parameters, including the multiplicity of infection (MOI), this compound concentration, and incubation times for each specific host cell line and bacterial strain being investigated.
Materials:
-
Host Cells: E.g., HeLa, RAW 264.7, MG-63, TC7 intestinal epithelial cells.
-
Bacteria: E.g., Salmonella Typhimurium, Escherichia coli, Shigella flexneri, Staphylococcus aureus, Yersinia pestis.
-
Cell Culture Medium: Appropriate for the chosen host cell line (e.g., DMEM, RPMI-1640) with and without serum and antibiotics.
-
Bacterial Growth Medium: E.g., Luria-Bertani (LB) broth, Brain Heart Infusion (BHI) broth.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
This compound Sulfate Solution: Sterile stock solution (e.g., 10 mg/mL).
-
Lysis Buffer: E.g., 0.1% Triton X-100 in sterile PBS or sterile distilled water, 1% Saponin, or sodium deoxycholate solution.
-
Agar Plates: Appropriate for the chosen bacterial strain (e.g., LB agar, SS agar).
-
24-well or 96-well tissue culture plates.
-
Standard laboratory equipment: Incubators, centrifuges, pipettes, etc.
Procedure:
Day 1: Seeding Host Cells
-
Culture host cells to approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the host cells into 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Bacterial Infection and this compound Treatment
-
Inoculate a single bacterial colony into an appropriate broth and grow overnight at 37°C with shaking.
-
On the day of infection, subculture the bacteria into fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.3-0.6).
-
Pellet the bacteria by centrifugation and resuspend in pre-warmed, serum-free cell culture medium.
-
Determine the bacterial concentration (e.g., by measuring OD600 and plating serial dilutions for colony-forming unit (CFU) enumeration).
-
Remove the culture medium from the host cells and wash the monolayer twice with sterile PBS.
-
Infect the host cells with the bacterial suspension at the desired Multiplicity of Infection (MOI, e.g., 10:1 or 100:1 bacteria to host cells).
-
To synchronize the infection, centrifuge the plates at a low speed (e.g., 180 x g for 10 minutes).
-
Incubate for a predetermined time to allow for bacterial invasion (e.g., 30-60 minutes).
-
After the invasion period, aspirate the medium and wash the cells three times with sterile PBS to remove non-adherent bacteria.
-
Add fresh, pre-warmed cell culture medium containing an optimized concentration of this compound (e.g., 100 µg/mL) to each well to kill extracellular bacteria.
-
Incubate for a specific duration (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
Day 3: Enumeration of Intracellular Bacteria
-
After this compound treatment, aspirate the medium and wash the cells three times with sterile PBS to remove residual antibiotic.
-
Lyse the host cells by adding a lysis buffer (e.g., 1 mL of 0.1% Triton X-100) to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete lysis.
-
Collect the lysate from each well and perform serial dilutions in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the resulting colonies to determine the number of viable intracellular bacteria (CFU/mL).
Data Presentation
Quantitative data from the this compound Protection Assay should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Determination of Optimal this compound Concentration
| This compound Concentration (µg/mL) | Extracellular Bacteria (CFU/mL) | Intracellular Bacteria (CFU/mL) | Host Cell Viability (%) |
| 0 | 1.5 x 10^7 | N/A | 100 |
| 10 | 5.2 x 10^3 | 2.1 x 10^5 | 98 |
| 50 | 1.1 x 10^2 | 2.0 x 10^5 | 97 |
| 100 | 0 | 1.9 x 10^5 | 95 |
| 200 | 0 | 1.2 x 10^5 | 90 |
This table illustrates an example of data used to determine the optimal this compound concentration that effectively kills extracellular bacteria without significantly affecting intracellular bacteria or host cell viability.
Table 2: Bacterial Invasion Efficiency in Different Cell Lines
| Bacterial Strain | Host Cell Line | MOI | Initial Inoculum (CFU/well) | Intracellular Bacteria (CFU/well) | Invasion Efficiency (%) |
| S. Typhimurium WT | HeLa | 10 | 2.0 x 10^6 | 2.5 x 10^5 | 12.5 |
| S. Typhimurium WT | RAW 264.7 | 10 | 2.0 x 10^6 | 8.0 x 10^5 | 40.0 |
| S. Typhimurium ΔinvA | HeLa | 10 | 2.0 x 10^6 | 1.2 x 10^3 | 0.06 |
This table presents a comparison of the invasion efficiency of a wild-type and a mutant bacterial strain in two different host cell lines. Invasion efficiency is calculated as (Intracellular Bacteria / Initial Inoculum) x 100.
Visualizations
Experimental Workflow
Caption: Workflow of the this compound Protection Assay.
Conceptual Diagram of the Assay Principle
Caption: Principle of the this compound Protection Assay.
Troubleshooting and Considerations
-
Incomplete Killing of Extracellular Bacteria: Increase this compound concentration or incubation time. However, this must be balanced with potential toxicity to the host cells and killing of intracellular bacteria.
-
Killing of Intracellular Bacteria: Decrease this compound concentration or incubation time. Some studies suggest that this compound can slowly penetrate eukaryotic cells, leading to an underestimation of intracellular bacteria.
-
Low Invasion Efficiency: Optimize the MOI, ensure bacteria are in the proper growth phase for invasion, and confirm the health and confluency of the host cell monolayer.
-
High Variability Between Replicates: Ensure uniform cell seeding, accurate bacterial quantification, and consistent washing steps.
-
Alternative Assays: For certain bacteria or research questions, alternative methods like the differential immunostaining assay or enzyme-based protection assays (e.g., using lysostaphin for S. aureus) may be more suitable.
By carefully optimizing and controlling the experimental parameters, the this compound Protection Assay provides a robust and reliable method for quantifying bacterial invasion and intracellular survival, making it an invaluable tool in the study of infectious diseases and the development of new therapeutic interventions.
References
Application Notes and Protocols: Gentamicin in Mammalian Cell Culture
Introduction
Gentamicin, an aminoglycoside antibiotic, is a widely used supplement in mammalian cell culture to prevent bacterial contamination. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it an effective agent for safeguarding valuable cell lines.[1][2] While highly effective against bacteria, it is crucial for researchers to use this compound at a concentration that is non-toxic to mammalian cells. This document provides detailed application notes on the recommended working concentrations of this compound, its effects on mammalian cells, and protocols for determining the optimal concentration for your specific research needs.
This compound works by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death.[1][3][4] Although its primary target is bacterial ribosomes, at high concentrations, this compound can have off-target effects on mammalian cells.
Recommended Working Concentration
For the routine prevention of bacterial contamination in mammalian cell culture, a working concentration of 50 µg/mL is generally recommended. This concentration has been found to be effective against a wide range of common laboratory contaminants while exhibiting minimal toxicity to most mammalian cell lines. However, the optimal concentration can vary depending on the cell type and experimental conditions. Therefore, it is advisable to determine the optimal concentration for each specific cell line empirically.
Cytotoxicity and Effects on Mammalian Cells
While this compound is considered non-toxic to animal cells at recommended concentrations, higher concentrations can induce cytotoxic effects. It is important to be aware of these potential off-target effects, especially in sensitive applications.
Summary of this compound Cytotoxicity
The following table summarizes the observed cytotoxic effects of this compound on various mammalian cell lines at different concentrations.
| Cell Line | Concentration (µg/mL) | Observation | Reference |
| Vero (African green monkey kidney) | 500 | 89.21% cell survival | |
| 1000 | 79.54% cell survival | ||
| 2000 | 34.59% cell survival (significant decrease in viability) | ||
| 4500 | Significant decrease in viability (P < 0.001) | ||
| UB/Oc-2 (cochlear cells) | 125 - 1000 µM | Concentration-dependent inhibition of cell viability | |
| 750 µM | 52.95% cell viability | ||
| Renal Cell Lines (LLC-PK1 and MDCK) | Up to 3 mM | Time and concentration-dependent apoptosis | |
| Mammary Cell Lines (MCF-12A, MCF-7, MDA-MB-231) | 50 | Increased DNA oxidative damage in MCF-12A cells | |
| 50 | Inhibition of mitochondrial membrane potential in MCF-7 cells | ||
| NCI-H460 (Lung Cancer Cells) | 10 µM | Sensitization to anticancer agents via ROS production |
Cellular Mechanisms of this compound Action in Mammalian Cells
At concentrations higher than the standard working concentration, this compound can impact several cellular processes in mammalian cells:
-
Apoptosis: this compound can induce apoptosis (programmed cell death) in a time and concentration-dependent manner in various cell types, including renal and cochlear cells.
-
Reactive Oxygen Species (ROS) Production: Exposure to this compound can lead to the generation of reactive oxygen species, which can cause oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: this compound has been shown to inhibit the mitochondrial membrane potential, suggesting an impact on mitochondrial function.
-
Alteration of Gene Expression: Studies have indicated that this compound can alter the expression of genes involved in cell cycle regulation, DNA damage repair, and signaling pathways such as JNK and NF-κB.
-
Inhibition of Protein Trafficking: this compound may interfere with Arf-dependent protein trafficking pathways within the cell.
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Kill Curve Assay)
To determine the ideal concentration of this compound that effectively prevents contamination without harming your specific mammalian cell line, a kill curve assay is recommended. This involves exposing the cells to a range of antibiotic concentrations and monitoring their viability over time.
Materials:
-
Healthy, actively growing mammalian cells of interest
-
Complete cell culture medium
-
This compound solution (e.g., 50 mg/mL stock)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a trypan blue exclusion assay)
-
Sterile PBS
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your mammalian cells into a 96-well plate at a density that will not reach confluency during the course of the experiment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is from 0 µg/mL (control) to 500 µg/mL or higher, depending on the expected sensitivity of your cells.
-
Treatment: After allowing the cells to adhere overnight, carefully remove the medium and replace it with the medium containing the different concentrations of this compound. Include a "no-cell" control with medium and this compound to check for contamination.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 3 to 7 days. The duration will depend on the doubling time of your cell line.
-
Monitor Cell Viability: Observe the cells daily under a microscope for any morphological changes indicative of cytotoxicity (e.g., rounding, detachment, debris).
-
Assess Viability: At the end of the incubation period, assess cell viability using a chosen method (e.g., MTT assay).
-
Data Analysis: Plot the cell viability against the this compound concentration. The optimal concentration is the lowest concentration that effectively prevents bacterial contamination (if tested in parallel with a contaminated culture) while maintaining high cell viability (typically >90%).
Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Signaling Pathways Affected by this compound
At cytotoxic concentrations, this compound has been shown to activate specific signaling pathways in mammalian cells, which can contribute to its off-target effects.
Early Response Signaling Pathways
Caption: Early response signaling pathways activated by this compound.
Conclusion
This compound is a valuable tool for preventing bacterial contamination in mammalian cell culture. While the standard working concentration of 50 µg/mL is safe for most cell lines, it is crucial to be aware of the potential for cytotoxicity at higher concentrations. By understanding the effects of this compound on mammalian cells and by empirically determining the optimal concentration for your specific cell line, researchers can ensure the integrity and reproducibility of their cell culture experiments.
References
Application Notes and Protocols for the Use of Gentamicin in Plant Tissue Culture to Prevent Contamination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Contamination of plant tissue cultures by microorganisms, particularly bacteria, is a significant challenge that can lead to the loss of valuable plant material and experimental data. Antibiotics are often employed as a preventative measure to control the growth of these contaminants. Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a viable option for use in plant tissue culture due to its effectiveness against a wide range of gram-positive and gram-negative bacteria and its notable heat stability, which allows for its inclusion in media prior to autoclaving.[1][2][3][4]
These application notes provide detailed protocols and guidelines for the effective use of this compound in plant tissue culture to prevent bacterial contamination, while also considering its potential for phytotoxicity.
Mechanism of Action
This compound functions by inhibiting protein synthesis in susceptible bacteria. It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic peptides.[5] This ultimately results in bacterial cell death.
Quantitative Data Summary
The following tables summarize the recommended concentrations of this compound for controlling bacterial contamination and its observed phytotoxic effects on various plant species.
Table 1: Recommended Concentrations of this compound Sulfate in Plant Tissue Culture
| Application | Recommended Concentration (µg/mL) | Notes |
| General Bacterial Contamination Control | 50 | A commonly suggested concentration for routine use in virology and tissue culture. |
| Studies on Cell Division and Differentiation | ≤ 10 | Higher concentrations may inhibit these processes. |
| Selection Agent | 10 - 400 | The effective concentration can vary significantly depending on the cell type and selection pressure. |
Table 2: Observed Phytotoxic Effects of this compound on Selected Plant Species
| Plant Species | Concentration (µg/mL) | Observed Phytotoxic Effects | Reference |
| Begonia rex | 10, 25, 50 | Adverse influence on development. | |
| Saintpaulia ionantha (African violet) | 10, 25, 50 | Adverse influence on development. | |
| Nephrolepis exaltata (Boston fern) | 10, 25, 50 | Adverse influence on development. | |
| Lactuca sativa (Romaine lettuce) | 50 - 100 | Strong inhibition of tracheary element differentiation and suppression of callus formation. | |
| Helianthus tuberosus (Jerusalem artichoke) | 50 - 100 | Suppression of callus formation. | |
| Nicotiana tabacum (Tobacco) | 50 - 100 | Inhibition of growth. | |
| Salpiglossis sinuata | 50 - 100 | Inhibition of growth. | |
| Zingiber officinale (Ginger) | 50, 100, 200 | Ineffective in controlling bacterial contamination in microshoots. |
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution.
Materials:
-
This compound sulfate powder
-
Sterile distilled water
-
Sterile container (e.g., 50 mL conical tube)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weigh the appropriate amount of this compound sulfate powder. The amount will depend on the activity of the powder, which is usually stated on the container in µg/mg or units/mg. The following formula can be used: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Activity (µg/mg)
-
Under aseptic conditions in a laminar flow hood, dissolve the powder in sterile distilled water to achieve a final concentration of 10 mg/mL.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Label the container with the name of the antibiotic, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for up to 12 months.
4.2. Incorporation of this compound into Plant Tissue Culture Medium
This protocol details the addition of this compound to the culture medium.
Materials:
-
Prepared plant tissue culture medium (e.g., Murashige and Skoog)
-
This compound stock solution (10 mg/mL)
-
Autoclave
Procedure:
-
Prepare the plant tissue culture medium as required, adjusting the pH before autoclaving.
-
Add the desired volume of the this compound stock solution to the medium to achieve the final working concentration. For example, to prepare 1 liter of medium with a final this compound concentration of 50 µg/mL, add 5 mL of the 10 mg/mL stock solution.
-
Mix the medium thoroughly to ensure uniform distribution of the antibiotic.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C for 15-20 minutes. This compound is heat-stable and can withstand autoclaving.
-
Allow the medium to cool and solidify before use.
Visualizations
Diagram 1: Experimental Workflow for Using this compound in Plant Tissue Culture
Caption: Workflow for incorporating this compound into plant tissue culture media.
Diagram 2: Mechanism of Action of this compound on Bacterial Cells
Caption: this compound's inhibitory effect on bacterial protein synthesis.
Discussion and Considerations
-
Phytotoxicity: It is crucial to determine the optimal concentration of this compound for a specific plant species, as phytotoxicity can occur. A preliminary experiment with a range of concentrations is recommended to assess the sensitivity of the plant tissue.
-
Spectrum of Activity: While this compound has a broad spectrum, it may not be effective against all bacterial contaminants. If contamination persists, it may be necessary to identify the contaminating organism and select a more targeted antibiotic.
-
Resistance: The development of antibiotic resistance is a potential concern with prolonged use. It is advisable to use antibiotics only when necessary and to maintain strict aseptic techniques to minimize the initial microbial load.
-
Alternatives: Other antibiotics commonly used in plant tissue culture include cefotaxime and carbenicillin, which may be less phytotoxic to certain plant species.
Conclusion
This compound can be an effective tool for preventing bacterial contamination in plant tissue culture, particularly due to its heat stability. However, researchers must carefully consider the potential for phytotoxicity and optimize the concentration for their specific plant system. By following the protocols and guidelines outlined in these application notes, scientists can enhance the success rate of their plant tissue culture experiments.
References
- 1. botany.one [botany.one]
- 2. plantmedia.com [plantmedia.com]
- 3. Evaluation of this compound for Use in Virology and Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a bactericidal agent in virological tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Solution w/ 10mg/ml this compound sulfate in sterile tissue culture grade water [himedialabs.com]
Application Notes & Protocols: Long-Term Storage and Stability of Gentamicin Solutions
Introduction
Gentamicin, a potent aminoglycoside antibiotic, is a critical therapeutic agent for treating severe bacterial infections.[1] Maintaining its therapeutic efficacy and safety throughout its shelf life is paramount.[1] These application notes provide a comprehensive overview of the factors influencing the stability of this compound solutions and detailed protocols for assessing their long-term stability. This information is intended for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound formulations.
Key Factors Influencing this compound Stability
Several environmental factors can significantly impact the stability of this compound solutions, leading to degradation, loss of potency, and the formation of potentially harmful byproducts.[1]
-
Temperature: this compound is sensitive to heat.[1] Elevated temperatures can accelerate chemical degradation, reducing the drug's effectiveness.[1] Conversely, extremely low temperatures can decrease its solubility.
-
pH: The pH of the solution is a critical factor in maintaining this compound stability. The optimal pH range for this compound solutions is between 4.5 and 7.0. Deviations outside this range can lead to faster degradation.
-
Light: Exposure to light, particularly ultraviolet (UV) rays, can induce photochemical reactions that degrade this compound. This can lead to a reduction in potency.
-
Humidity: Moisture can lead to hydrolytic degradation of this compound, especially in its powder form. This process can reduce potency and form toxic byproducts.
-
Oxidation: Oxidizing conditions can also contribute to the degradation of this compound.
Quantitative Data Summary
The following tables summarize the stability of this compound solutions under various storage conditions as reported in several studies.
Table 1: Recommended Storage Conditions and Stability
| Parameter | Recommended Condition | Reported Stability | Citation |
| Temperature | 2°C to 8°C (Refrigerated) | Prevents degradation. | |
| Room Temperature (~25°C) | Solutions have been shown to be stable. | ||
| -20°C (Frozen) | Stable for 30 days in PVC containers with 5% dextrose or 0.9% sodium chloride. | ||
| pH | 4.5 - 7.0 | Optimal for stability. | |
| Light | Protected from light | Opaque packaging is used to prevent light-induced degradation. |
Table 2: Stability of this compound in Ophthalmic and Other Formulations
| Formulation | Concentration | Storage Condition | Duration | Stability | Citation |
| Fortified Ophthalmic Solution | 13.6 mg/mL | 4-8°C | 91 days | Stable (mean concentration 103.3% of initial) | |
| In Heparin/Saline Solution | 100 µg/mL | 4°C | 4 weeks | Stable (concentration and bactericidal activity maintained) | |
| In 0.1 M Potassium Phosphate Buffer | 1 mg/mL | 2-8°C | 30 days | Recommended use within this period. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to rapidly assess the chemical stability of a this compound solution under stressful conditions to predict its shelf life under normal storage conditions.
Materials:
-
This compound solution of known concentration
-
Temperature and humidity-controlled stability chamber
-
High-Performance Liquid Chromatography (HPLC) system
-
pH meter
-
UV-Vis spectrophotometer
Methodology:
-
Initial Analysis:
-
Measure the initial concentration of the this compound solution using a validated HPLC method.
-
Record the initial pH and visually inspect for color and particulate matter.
-
Obtain an initial UV-Vis spectrum for reference.
-
-
Stress Conditions:
-
Place aliquots of the this compound solution in the stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity).
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analysis at Each Time Point:
-
Visually inspect each sample for any physical changes.
-
Measure the pH of the solution.
-
Quantify the this compound concentration using HPLC.
-
Analyze for the presence of degradation products using HPLC or Mass Spectrometry (MS).
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation rate and estimate the shelf life under recommended storage conditions.
-
Protocol 2: Photostability Testing
This protocol evaluates the stability of a this compound solution upon exposure to light.
Materials:
-
This compound solution of known concentration
-
Photostability chamber with a light source capable of emitting a standardized output (e.g., combination of cool white fluorescent and near-UV lamps)
-
Control samples shielded from light (e.g., wrapped in aluminum foil)
-
HPLC system
Methodology:
-
Sample Preparation:
-
Place uncovered aliquots of the this compound solution in the photostability chamber.
-
Prepare control samples by wrapping identical aliquots in aluminum foil to protect them from light and place them in the same chamber.
-
-
Light Exposure:
-
Expose the samples to a specified light intensity for a defined duration, following ICH Q1B guidelines.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed and control samples.
-
Visually inspect for any changes in appearance.
-
Measure the this compound concentration using HPLC.
-
Assess for the formation of photodegradation products.
-
-
Comparison:
-
Compare the results from the light-exposed samples to the control samples to determine the extent of photodegradation.
-
Visualizations
References
Application Notes and Protocols for Gentamicin Dilution in Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the accurate dilution and use of gentamicin in cell culture applications. Adherence to these guidelines is critical for ensuring experimental reproducibility, preventing microbial contamination, and minimizing potential cytotoxic effects on cultured cells.
Introduction to this compound in Cell Culture
This compound is a broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[1][2] It is widely used as a prophylactic agent in cell culture to prevent bacterial contamination. Its heat stability and efficacy at low concentrations make it a valuable tool for maintaining aseptic conditions.[1] However, improper concentrations can lead to cytotoxicity and negatively impact experimental outcomes. Therefore, precise calculation and preparation of this compound solutions are paramount.
Mechanism of Action
This compound exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[1][2] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
References
Application Notes and Protocols for the Use of G418 (Geneticin) in the Development of Stable Eukaryotic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and drug development. This process relies on the successful integration of a foreign gene into the host cell's genome and the subsequent selection of these modified cells. While the term "gentamicin" is often associated with antibiotics in cell culture, it is crucial to distinguish its role from that of G418, also known as Geneticin. This compound is a broad-spectrum antibiotic primarily used to prevent or eliminate bacterial contamination in cell cultures.[1] In contrast, G418 is an aminoglycoside antibiotic used as a selective agent to establish stable eukaryotic cell lines.[2][3]
This document provides detailed application notes and protocols for the proper use of G418 in developing stable cell lines. It also clarifies the role of this compound in maintaining a sterile cell culture environment.
Principle of G418 Selection
G418 is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2] Its mechanism of action involves binding to the 80S ribosomal subunit, which disrupts the elongation step of translation, leading to cell death.[4] Resistance to G418 is conferred by the neomycin resistance gene (neo), which is commonly included in eukaryotic expression vectors. This gene encodes an aminoglycoside 3'-phosphotransferase that inactivates G418 by phosphorylation, allowing cells that have successfully integrated the vector to survive and proliferate in the presence of the antibiotic.
Key Considerations Before Starting
-
Vector Design: Ensure your expression vector contains the neomycin resistance gene (neo) for G418 selection.
-
Cell Line Susceptibility: Different cell lines exhibit varying sensitivity to G418. Therefore, it is imperative to determine the optimal G418 concentration for each cell line by performing a kill curve experiment.
-
G418 Potency: The activity of G418 can vary between lots. It is recommended to perform a new kill curve for each new batch of G418.
Experimental Protocols
Protocol 1: Determining the Optimal G418 Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of G418 that effectively kills non-transfected cells within a specific timeframe (typically 7-14 days).
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL in sterile water or PBS)
-
24-well or 96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed the parental cells into a 24-well plate at a density that allows them to be in the exponential growth phase (approximately 50-80% confluency) at the time of G418 addition.
-
-
Preparation of G418 Dilutions:
-
Prepare a series of G418 dilutions in complete culture medium. A common starting range is 0, 100, 200, 400, 600, 800, 1000, and 1200 µg/mL. The optimal range may vary depending on the cell line.
-
-
G418 Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the different G418 concentrations. Include a "no G418" control well.
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 2-3 days to maintain the antibiotic activity.
-
-
Determining the Optimal Concentration:
-
After 7-14 days, determine the lowest G418 concentration that results in complete cell death of the non-transfected cells. This concentration will be used for the selection of stably transfected cells.
-
Protocol 2: Generation of a Stable Cell Line using G418 Selection
This protocol outlines the general steps for creating a stable cell line following transfection.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and the neo resistance gene
-
Transfection reagent or system (e.g., lipofection, electroporation)
-
Complete cell culture medium
-
G418 stock solution
-
Cloning cylinders or a method for single-cell cloning (e.g., limiting dilution)
Procedure:
-
Transfection:
-
Transfect the host cell line with the expression vector using an optimized protocol for your specific cell line and transfection method.
-
-
Recovery Period:
-
After transfection, allow the cells to recover and express the neomycin resistance gene for 24-48 hours in a non-selective complete medium.
-
-
G418 Selection:
-
After the recovery period, passage the cells into a fresh culture vessel with a complete medium containing the predetermined optimal concentration of G418.
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days.
-
Most non-transfected cells should die within the first week of selection.
-
-
Isolation of Resistant Colonies:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should become visible.
-
Isolate well-separated colonies using cloning cylinders or by performing limiting dilution to establish clonal cell lines.
-
-
Expansion and Characterization:
-
Expand the isolated clones in a selective medium.
-
Once a sufficient number of cells are obtained, they can be maintained in a medium with a lower concentration of G418 (maintenance concentration), typically 50% of the selection concentration.
-
Characterize the clonal cell lines for the expression and function of the gene of interest.
-
Data Presentation
Table 1: Recommended G418 Concentrations for Various Cell Lines
The following table provides a starting point for G418 concentrations for several common cell lines. It is crucial to perform a kill curve to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Organism | Recommended Selection Concentration (µg/mL) |
| CHO | Hamster | 700 |
| HEK293 | Human | 500 |
| HeLa | Human | 400 - 800 |
| NIH/3T3 | Mouse | 1500 |
| A549 | Human | 800 |
| MCF-7 | Human | 800 |
| PC-12 | Rat | 500 |
| Jurkat | Human | 750 |
Note: Some cell lines, such as HEK293T, may already possess resistance to G418 due to the presence of the T-antigen plasmid containing a neomycin resistance gene. In such cases, an alternative selection antibiotic (e.g., hygromycin B, puromycin) should be used.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Autoclaving Gentamicin-Containing Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a common supplement in cell culture media to prevent bacterial contamination.[1][2] Sterilization of media is a critical step in aseptic cell culture techniques to eliminate microbial contaminants. Autoclaving, which uses steam under pressure to achieve high temperatures, is a standard and effective method for sterilizing laboratory equipment and liquids.[3][4][5] While effective, the high temperatures of autoclaving can degrade heat-labile components of culture media, including some antibiotics. This document provides best practices, detailed protocols, and quantitative data regarding the autoclaving of this compound-containing media.
This compound is recognized for its heat stability, generally retaining its antimicrobial activity even after autoclaving. This characteristic makes it a suitable candidate for inclusion in media prior to sterilization, simplifying aseptic workflows. However, understanding the potential for degradation and its effects on cell culture is crucial for reproducible and reliable experimental outcomes.
Principles of Autoclaving and this compound Stability
Autoclaving Parameters
Standard autoclaving conditions for liquid media are a temperature of 121°C (250°F) at a pressure of 15 pounds per square inch (psi) for a minimum of 15 minutes. The duration may need to be adjusted based on the volume of the liquid to ensure the entire volume reaches the target temperature for the required time.
Heat Stability of this compound
Multiple studies have confirmed the thermal stability of this compound, indicating that it retains its biological activity after being subjected to standard autoclaving temperatures. One study found this compound to be completely stable after autoclaving at 121°C and 15 psi for 15 minutes. However, it is important to note that some degradation can occur under certain heat conditions. For instance, a study mimicking the heat generated during the curing of bone cement showed an approximate 25% degradation of this compound.
Potential Degradation of this compound
While generally heat-stable, this compound can degrade under specific conditions, such as oxidative stress combined with heat. The primary degradation products of this compound are known as gentamines C1, C1a, and C2. Forced degradation studies have not shown the formation of unexpected or novel impurities.
Effects on Cell Culture
The use of this compound in cell culture media, even when autoclaved, is generally considered safe and effective at standard concentrations (typically 50 µg/mL). Studies have shown no noticeable impact on the morphology, growth, or metabolism of several mammalian cell lines at this concentration.
However, some research indicates that this compound, even at standard concentrations, can have subtle effects on cell metabolism. These effects include the upregulation of genes associated with hypoxia and glycolysis, increased lactate production, and the induction of mitochondrial reactive oxygen species, which can lead to DNA damage. It is therefore recommended to use antibiotics in cell culture only when necessary and for the shortest duration possible.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the autoclaving of this compound.
| Parameter | Value | Reference |
| Standard Autoclaving Temperature | 121°C (250°F) | |
| Standard Autoclaving Pressure | 15 psi | |
| Standard Autoclaving Time | ≥ 15 minutes | |
| This compound Degradation (Bone Cement Curing Simulation) | ~25% | |
| Standard Working Concentration in Cell Culture | 50 µg/mL | |
| This compound Concentration Causing Cytostatic Effects (Human Osteoblast-like cells) | ≥ 100 µg/mL |
Note: Specific data on the change in Minimum Inhibitory Concentration (MIC) of this compound after autoclaving was not found in the provided search results. However, the general consensus is that its antimicrobial activity is retained.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mg/mL this compound stock solution.
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage vials or tubes
Procedure:
-
Calculate the required amount of this compound sulfate powder to achieve a final concentration of 50 mg/mL.
-
In a sterile conical tube, dissolve the this compound sulfate powder in the appropriate volume of sterile water.
-
Mix the solution thoroughly until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile storage container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the stock solution at -20°C.
Protocol for Preparing and Autoclaving this compound-Containing Media
This protocol outlines the steps for adding this compound to cell culture media before autoclaving.
Materials:
-
Prepared cell culture medium (without heat-labile components other than this compound)
-
This compound stock solution (e.g., 50 mg/mL)
-
Autoclavable bottle or flask
-
Autoclave
Procedure:
-
Prepare the desired volume of cell culture medium according to the manufacturer's instructions.
-
Add the this compound stock solution to the medium to achieve the final desired working concentration (e.g., 50 µg/mL). For example, to prepare 1 L of medium with 50 µg/mL this compound, add 1 mL of a 50 mg/mL this compound stock solution.
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
Dispense the medium into an autoclavable bottle or flask. Do not fill the container more than two-thirds full to allow for expansion.
-
Loosen the cap of the bottle or cover the mouth of the flask with aluminum foil to allow for pressure equalization and prevent explosion.
-
Place the container in an autoclave.
-
Run a standard liquid autoclave cycle: 121°C at 15 psi for at least 15 minutes. Adjust the time as necessary for larger volumes.
-
After the cycle is complete, allow the autoclave to cool and the pressure to return to a safe level before opening.
-
Carefully remove the sterilized medium and allow it to cool to room temperature.
-
Tighten the cap of the bottle.
-
Label the medium clearly with its contents, including the this compound concentration and the date of preparation.
-
Store the autoclaved medium at 2-8°C, protected from light.
Visualizations
Caption: Decision workflow for sterilizing antibiotic-containing media.
Caption: Potential degradation pathway of this compound during autoclaving.
References
- 1. gulhanemedj.org [gulhanemedj.org]
- 2. researchgate.net [researchgate.net]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Autoclaving Guidelines for Sterilization of Lab Equipment | Lab Manager [labmanager.com]
Application Notes and Protocols for Gentamicin-Mediated Mycoplasma Elimination in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a pervasive and often insidious problem in cell culture, capable of altering cellular physiology, metabolism, and growth characteristics, thereby compromising experimental results and the integrity of research data.[1][2] Due to their small size and lack of a cell wall, mycoplasmas are resistant to common antibiotics like penicillin and are not visible by routine light microscopy.[2] Therefore, regular testing for mycoplasma and effective elimination protocols are critical for maintaining the quality and reliability of cell cultures.
Gentamicin, an aminoglycoside antibiotic, offers a potential solution for eradicating mycoplasma contamination. It functions by binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.[3] While effective against a range of bacteria, its application for mycoplasma elimination requires careful consideration of concentration and treatment duration to ensure efficacy while minimizing cytotoxicity to the cultured cells.
These application notes provide a detailed protocol for the use of this compound to eliminate mycoplasma contamination in eukaryotic cell cultures, including methods for post-treatment validation and assessment of cell viability.
Data Presentation
Table 1: Efficacy of this compound in Eliminating Mycoplasma
| Mycoplasma Species | Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Efficacy | Reference |
| Mycoplasma hyorhinis | Not specified | 100 | 3 weeks | Complete elimination | [4] |
| Mycoplasma pulmonis | Mouse | Not specified in vitro | Not specified in vitro | Effective in reducing inflammation and organism recovery in vivo | |
| Various | K562 | Not specified | Not specified | Higher antibacterial activity than ciprofloxacin and penicillin/streptomycin |
Note: Data on the efficacy of this compound against specific mycoplasma species in various cell lines is limited in publicly available literature. The concentrations and durations provided should be used as a starting point for optimization.
Table 2: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Exposure Time | Cell Viability (%) | Assay Method | Reference |
| Vero | 500 | 24 hours | 89.21 | MTT | |
| Vero | 1000 | 24 hours | 79.54 | MTT | |
| Vero | 2000 | 24 hours | 34.59 | MTT | |
| MCF-12A, MCF-7, MDA-MB-231 | 50 | 24 hours | Not specified, but noted effects on mitochondrial function | Not specified | |
| UB/Oc-2 | 750 µM (~656 µg/mL) | 24 hours | ~53 | MTT |
Experimental Protocols
Protocol 1: Mycoplasma Elimination using this compound
This protocol outlines the steps for treating mycoplasma-contaminated adherent or suspension cell cultures with this compound.
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium appropriate for the cell line
-
This compound sulfate solution (sterile, cell culture grade)
-
Sterile serological pipettes
-
Sterile centrifuge tubes (for suspension cells)
-
Incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Preparation of this compound-Containing Medium:
-
Thaw the this compound sulfate solution and dilute it in the complete cell culture medium to the desired final concentration (e.g., 50-100 µg/mL).
-
Prepare a sufficient volume of this medium for the entire treatment duration.
-
Note: It is recommended to test a range of this compound concentrations on a small batch of cells to determine the optimal balance between mycoplasma elimination and cell viability.
-
-
Cell Seeding:
-
For adherent cells: Seed the cells in a new culture flask at a density that will not lead to over-confluence during the treatment period.
-
For suspension cells: Seed the cells in a new culture flask at their recommended density.
-
-
This compound Treatment:
-
Allow the cells to attach (for adherent cells) or stabilize (for suspension cells) for 24 hours in standard culture medium.
-
After 24 hours, aspirate the medium and replace it with the pre-warmed this compound-containing medium.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replace the this compound-containing medium every 2-3 days for a total treatment duration of 2-3 weeks. This ensures a consistent concentration of the antibiotic.
-
-
Post-Treatment Recovery:
-
After the treatment period, aspirate the this compound-containing medium and wash the cells twice with sterile PBS to remove any residual antibiotic.
-
Add fresh, antibiotic-free complete culture medium to the cells.
-
Culture the cells in antibiotic-free medium for at least two weeks to allow for the potential regrowth of any remaining mycoplasma.
-
-
Validation of Mycoplasma Elimination:
-
After the two-week recovery period, test the cell culture for the presence of mycoplasma using a reliable detection method such as PCR (see Protocol 2).
-
It is recommended to perform at least two different types of mycoplasma detection tests to confirm the elimination.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatant using PCR.
Materials:
-
Cell culture supernatant from treated and untreated (control) cells
-
Mycoplasma PCR detection kit (commercial kits are recommended for validated primers and controls)
-
DNA extraction kit (optional, depending on the PCR kit instructions)
-
PCR tubes or plate
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
-
Positive and negative controls
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells and debris.
-
Transfer the supernatant to a new sterile tube. This will be your test sample. Some protocols may require a further high-speed centrifugation step to pellet the mycoplasma.
-
Alternatively, DNA can be extracted from the cell pellet.
-
-
PCR Amplification:
-
Follow the instructions provided with your commercial mycoplasma PCR detection kit. This will typically involve adding a small volume of your prepared sample to a PCR master mix containing primers specific for conserved mycoplasma genes (e.g., 16S rRNA).
-
Include a positive control (containing mycoplasma DNA) and a negative control (water or sterile medium) in your PCR run.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel according to standard procedures.
-
Visualize the DNA bands under UV light.
-
-
Interpretation of Results:
-
A band of the expected size in the positive control lane and no band in the negative control lane indicates a valid assay.
-
The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
-
The absence of a band in your sample lane suggests that the culture is free of mycoplasma.
-
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol describes how to assess the cytotoxicity of the this compound treatment on the cell culture.
Materials:
-
Cell suspension to be tested
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and sterile tips
Procedure:
-
Prepare Cell Suspension:
-
For adherent cells: Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in a known volume of complete culture medium.
-
For suspension cells: Gently mix the cell suspension to ensure homogeneity.
-
-
Stain with Trypan Blue:
-
In a small tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Gently mix and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.
-
-
Count Cells:
-
Load 10 µL of the cell-Trypan Blue mixture into the hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculate Cell Viability:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
A healthy, untreated cell culture should have a viability of >95%.
-
Mandatory Visualizations
Caption: Workflow for Mycoplasma Elimination using this compound.
Caption: this compound's dual effect on mycoplasma and eukaryotic cells.
References
- 1. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Vincamine induces cytoprotective autophagy via regulation of ampk/mtor signaling pathway in this compound-induced hepatotoxicity and nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Gentamicin in 3D Cell Culture and Organoid Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance and detailed protocols for the effective use of gentamicin in three-dimensional (3D) cell culture and organoid systems. This compound, a broad-spectrum aminoglycoside antibiotic, is a valuable tool for controlling bacterial contamination. However, its potential for cytotoxicity necessitates careful consideration of its application. These notes will cover its use as both a prophylactic antibiotic and as a specific inducer of toxicity in relevant organoid models.
Introduction to this compound in 3D Cell Culture
This compound is widely employed in cell culture to prevent the growth of Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death.[1][2][3] In the context of complex 3D culture systems like organoids, which often require long-term culture, maintaining sterility is paramount. This compound's stability in culture media at 37°C for up to five days makes it a suitable choice for this purpose.
However, researchers must be aware of this compound's potential off-target effects on mammalian cells. Studies have shown that at high concentrations, this compound can inhibit the proliferation and differentiation of stem cells and induce mitochondrial dysfunction, oxidative stress, and changes in gene expression. This cytotoxic potential is also harnessed in specific research applications, such as modeling drug-induced kidney injury in kidney organoids.
Data Presentation: this compound Concentrations and Effects
The following tables summarize key quantitative data for the use of this compound in 3D cell culture and organoid systems, providing a clear comparison for different applications.
Table 1: Recommended Concentrations for Contamination Control
| Application | Cell/Organoid System | Recommended Concentration | Key Considerations |
| Routine Prophylaxis | General Mammalian Cell Culture | 10-50 µg/mL | Start with the lowest effective concentration to minimize potential cytotoxicity. |
| Primary Cell/Organoid Culture | Colorectal Cancer Organoids | Not specified, but used in combination with other antibiotics. | Primary tissues carry a higher risk of contamination. |
| General Organoid Culture | Intestinal Organoids | Used in Matrigel to prevent overgrowth of bacteria. | Localized antibiotic presence can be beneficial. |
| Eukaryotic Cell Culture | General | 50 µg/mL | |
| Prokaryotic Cell Culture | General | 15 µg/mL |
Table 2: Concentrations for Inducing Nephrotoxicity in Kidney Organoids
| Organoid Type | This compound Concentration | Exposure Time | Observed Effects | Reference |
| Human iPSC-derived flat renal organoids | 1 mg/mL and 4 mg/mL | 24 hours | Differential gene expression. | |
| Human iPSC-derived 3D renal organoids | 6 µM | 24 hours | Reporter activation (oxidative stress). | |
| Human iPSC-derived flat renal organoids | 24 µM | 24 hours | Reporter activation (oxidative stress). | |
| Human kidney organoids | 5 mg/mL | 48 hours | Upregulation of kidney injury molecule-1 (KIM-1). | |
| Human PSC-derived kidney organoids | 2.5, 5, 20 mg/mL | Not specified | Dose-dependent reduction in cell survival and tubular damage. |
Experimental Protocols
Protocol for Prophylactic Use of this compound in Organoid Culture
This protocol outlines the steps for using this compound to prevent bacterial contamination in a typical organoid culture system.
Materials:
-
Organoid culture medium
-
This compound sulfate solution (stock solution, e.g., 10 mg/mL or 50 mg/mL)
-
Sterile pipettes and tubes
Procedure:
-
Prepare this compound Stock Solution: If not commercially available, prepare a sterile stock solution of this compound sulfate in deionized water or PBS and filter-sterilize.
-
Determine Working Concentration: Based on the sensitivity of your cell line and the risk of contamination, determine the desired final working concentration (typically between 10-50 µg/mL).
-
Supplement Culture Medium:
-
Thaw all components of the organoid culture medium.
-
Aseptically add the appropriate volume of this compound stock solution to the complete culture medium to achieve the desired final concentration.
-
For example, to make 50 mL of medium with a final this compound concentration of 50 µg/mL using a 10 mg/mL stock:
-
Volume of stock = (50 µg/mL * 50 mL) / 10,000 µg/mL = 0.25 mL or 250 µL.
-
Add 250 µL of the 10 mg/mL this compound stock to 49.75 mL of culture medium.
-
-
-
Culture Maintenance:
-
Use the this compound-supplemented medium for all subsequent media changes.
-
Regularly monitor the cultures for any signs of contamination or cytotoxicity.
-
It is good practice to culture a control batch of organoids without this compound to monitor for any subtle effects of the antibiotic on organoid morphology or growth.
-
Protocol for Induction of Nephrotoxicity in Kidney Organoids
This protocol provides a framework for using this compound to model drug-induced kidney injury in kidney organoids.
Materials:
-
Mature kidney organoids (e.g., derived from human pluripotent stem cells)
-
Organoid culture medium
-
This compound sulfate solution
-
Reagents for viability assays (e.g., luminescence-based assay)
-
Reagents for immunofluorescence staining (e-g., antibodies against KIM-1, LTL, CDH1)
-
Reagents for RNA extraction and gene expression analysis
Procedure:
-
Culture and Mature Kidney Organoids: Culture kidney organoids according to your established protocol until they reach a mature state, typically characterized by the presence of segmented nephron-like structures.
-
Prepare this compound Treatment Media: Prepare organoid culture medium containing a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10 mg/mL) to determine a dose-response.
-
This compound Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the prepared this compound-containing medium to the respective wells.
-
Incubate the organoids for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessment of Nephrotoxicity:
-
Morphological Analysis: Observe the organoids using bright-field microscopy for any changes in morphology, such as loss of tubular structures.
-
Viability Assay: Perform a quantitative viability assay to assess cell death in a dose-dependent manner.
-
Immunofluorescence Staining: Fix and stain the organoids for kidney injury markers like KIM-1, which is upregulated in damaged tubules. Co-stain with markers for specific nephron segments (e.g., LTL for proximal tubules).
-
Gene Expression Analysis: Isolate RNA from the treated organoids and perform RT-qPCR or RNA-seq to analyze the expression of genes associated with kidney injury and oxidative stress, such as HMOX1.
-
Visualizations: Diagrams of Pathways and Workflows
Signaling Pathways and Mechanisms
Caption: this compound's dual role: inhibiting bacterial protein synthesis and inducing cellular stress in mammalian cells at high concentrations.
Experimental Workflow: Contamination Control
Caption: A streamlined workflow for the prophylactic use of this compound in organoid cultures.
Experimental Workflow: Nephrotoxicity Induction
Caption: A comprehensive workflow for modeling and assessing this compound-induced nephrotoxicity in kidney organoids.
Conclusion and Best Practices
This compound is a powerful tool for researchers working with 3D cell culture and organoid systems. When used judiciously for contamination control, it can safeguard long-term experiments. Its application as a specific toxin provides a valuable model for studying drug-induced organ injury.
Key Best Practices:
-
Aseptic Technique is Primary: The use of antibiotics should not be a substitute for good aseptic technique.
-
Use the Lowest Effective Concentration: To minimize off-target effects, always determine the lowest concentration of this compound that effectively prevents contamination in your specific system.
-
Include Controls: When using this compound, always maintain a parallel culture without the antibiotic to monitor for any potential effects on the biology of your 3D model.
-
Consider the Application: The concentration of this compound should be tailored to the experimental goal, whether it is for preventing contamination or inducing a specific toxic effect.
-
Monitor for Resistance: Long-term, continuous use of any antibiotic can lead to the development of resistant bacterial strains.
By following these guidelines and protocols, researchers can confidently and effectively incorporate this compound into their 3D cell culture and organoid-based research.
References
Application Notes and Protocols: Utilizing Gentamicin in Combination with Other Antibiotics for Enhanced Cell Culture Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contamination remains a significant challenge in cell culture, threatening the validity of experimental results and the integrity of cell lines. While aseptic technique is the primary defense, the prophylactic use of antibiotics is a common practice. Gentamicin, a broad-spectrum aminoglycoside antibiotic, is frequently employed in cell culture due to its efficacy against a wide range of Gram-negative and Gram-positive bacteria. This document provides detailed application notes and protocols for the use of this compound in combination with other antimicrobial agents to broaden the spectrum of activity and manage potential cytotoxicity.
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and production of aberrant proteins.[1][2][3] Beyond its antibacterial properties, it is crucial to understand that this compound can have off-target effects on mammalian cells, including the induction of apoptosis and alteration of gene expression.[4][5] This underscores the importance of carefully selecting antibiotic combinations and concentrations to maximize antimicrobial efficacy while minimizing cellular toxicity.
Common Combinations with this compound
This compound and Penicillin-Streptomycin ("Triple Antibiotic")
This combination offers a broad spectrum of antibacterial activity. Penicillin inhibits the synthesis of the bacterial cell wall, primarily targeting Gram-positive bacteria. Streptomycin, like this compound, is an aminoglycoside that inhibits protein synthesis, and is effective against both Gram-negative and some Gram-positive bacteria. The synergistic action of penicillin and an aminoglycoside is well-documented against certain bacteria, where penicillin's disruption of the cell wall facilitates the entry of the aminoglycoside.
This compound and Amphotericin B
This combination is utilized to provide broad-spectrum protection against both bacterial and fungal contaminants. Amphotericin B is a polyene antifungal agent that binds to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and fungal cell death. This combination is particularly useful when working with primary cell cultures or in environments where fungal contamination is a concern.
Data Presentation: Cytotoxicity of this compound and Common Combination Partners
The following tables summarize publicly available data on the cytotoxicity of this compound and its common combination partners on various mammalian cell lines. It is important to note that direct quantitative data for the synergistic cytotoxicity of these combinations on mammalian cells is limited in the literature. The provided protocols will enable researchers to generate this data for their specific cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Mammalian Cell Lines
| Cell Line | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Vero (African Green Monkey Kidney) | 500 µg/mL | 24 hours | ~11% decrease in viability | |
| Vero (African Green Monkey Kidney) | 1000 µg/mL | 24 hours | ~20% decrease in viability | |
| Vero (African Green Monkey Kidney) | 2000 µg/mL | 24 hours | ~65% decrease in viability | |
| BHK-21 (Baby Hamster Kidney) | >500 µg/mL | Not specified | Significant decrease in vital cells | |
| Human Osteoblast-like cells | ≥100 µg/mL | Not specified | Dose-dependent cytostatic effect | |
| Rabbit Keratocytes | 3000 µg/mL | Not specified | Significant cytostatic effect | |
| Human Embryonic Stem Cells (differentiating) | 10 µg/mL | Not specified | Cytotoxic effects | |
| MCF-12A (Human Mammary Epithelial) | 50 µg/mL | 24 hours | Increased DNA oxidative damage | |
| MCF-12A (Human Mammary Epithelial) | 50 µg/mL | 24 hours | Increased lactate production |
Table 2: Cytotoxicity of Amphotericin B on Mammalian Cell Lines
| Cell Line | Amphotericin B Concentration | Exposure Time | Observed Effect | Reference |
| Mouse Osteoblasts & Fibroblasts | 5-10 µg/mL | 7 days | Abnormal cell morphology and decreased proliferation | |
| Mouse Osteoblasts & Fibroblasts | ≥100 µg/mL | 5 hours | Cell death | |
| Porcine Corneal Endothelial Cells | 10x ICI dose* | Not specified | Significant cytotoxicity | |
| Human Corneal Epithelial & Endothelial Cells | Not specified | Not specified | No toxic effect observed in the study's context |
*ICI dose refers to intracameral injection dose, a clinical measure.
Experimental Protocols
Protocol 1: Determination of Individual and Combined Antibiotic Cytotoxicity using the MTT Assay
This protocol outlines the use of a checkerboard assay design to determine the cytotoxic effects of this compound alone and in combination with another antibiotic on a mammalian cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., fibroblasts, HEK293, etc.)
-
Complete cell culture medium
-
This compound solution
-
Second antibiotic solution (e.g., Penicillin-Streptomycin, Ciprofloxacin)
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a density of 7,500 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Antibiotic Dilutions (Checkerboard Setup):
-
Prepare serial dilutions of this compound (Drug A) and the second antibiotic (Drug B) in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
In a separate 96-well plate or in deep-well plates, prepare the antibiotic combinations. A typical checkerboard layout involves serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
Include wells with each antibiotic alone (for determining individual IC50 values) and a no-drug control.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the cell plate.
-
Add 100 µL of the prepared antibiotic dilutions (or control medium) to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each well compared to the no-drug control.
-
The interaction between the two antibiotics in terms of cytotoxicity can be quantified by calculating the Fractional Inhibitory Concentration (FIC) Index, adapted for cytotoxicity (Fractional Cytotoxicity Index - FCI). The principle remains the same as for antimicrobial synergy.
FCI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
-
Interpretation of FCI:
-
FCI ≤ 0.5: Synergy (the combination is more cytotoxic than expected)
-
0.5 < FCI ≤ 4.0: Additive or Indifference
-
FCI > 4.0: Antagonism (the combination is less cytotoxic than expected)
-
-
Checkerboard cytotoxicity assay workflow.
Protocol 2: Assessing Antimicrobial Efficacy in the Presence of Mammalian Cells
This protocol is designed to evaluate the effectiveness of antibiotic combinations in preventing or eliminating bacterial contamination in a cell culture setting.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound and second antibiotic solutions
-
Bacterial strain for contamination (e.g., a non-pathogenic strain of E. coli)
-
Sterile 24-well or 12-well plates
-
Tryptic Soy Agar (TSA) plates
-
Sterile PBS
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed mammalian cells in a 24-well plate at a desired confluency and allow them to adhere overnight.
-
-
Preparation of Antibiotic and Bacterial Solutions:
-
Prepare the desired concentrations of individual antibiotics and their combinations in complete cell culture medium.
-
Prepare a suspension of the bacterial strain in sterile PBS, adjusted to a known concentration (e.g., 10^3 CFU/mL).
-
-
Co-culture and Treatment:
-
To the wells containing the adhered mammalian cells, add the antibiotic-containing media.
-
Introduce a small, known volume of the bacterial suspension to each well to simulate contamination.
-
Include control wells:
-
Cells + bacteria (no antibiotics)
-
Cells only (no bacteria, no antibiotics)
-
Cells + bacteria + individual antibiotics
-
Media + bacteria (no cells) to assess antibiotic efficacy without cellular interaction.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 24 hours).
-
-
Assessment of Bacterial Growth:
-
After incubation, collect the culture supernatant from each well.
-
Perform serial dilutions of the supernatant in sterile PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load in each condition.
-
-
Assessment of Mammalian Cell Viability:
-
After removing the supernatant, wash the cells with sterile PBS.
-
Assess cell viability using a method of choice, such as Trypan Blue exclusion or the MTT assay as described in Protocol 1.
-
-
Data Analysis:
-
Compare the bacterial CFU counts between the different treatment groups to determine the antimicrobial efficacy of the antibiotic combinations.
-
Analyze the mammalian cell viability data to assess the cytotoxicity of the antibiotic combinations in the presence of a bacterial challenge.
-
Signaling Pathways Affected by this compound
This compound's effects on mammalian cells are not limited to general toxicity but involve the modulation of specific signaling pathways, primarily leading to apoptosis (programmed cell death).
This compound-Induced Apoptosis:
This compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by the generation of Reactive Oxygen Species (ROS).
-
ROS Generation: this compound can lead to an increase in intracellular ROS.
-
Mitochondrial Dysfunction: ROS can damage mitochondria, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.
The c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in this compound-induced apoptosis.
This compound-induced apoptosis signaling pathway.
Conclusion
The use of this compound in combination with other antibiotics can be an effective strategy for preventing a broad range of microbial contaminants in cell culture. However, it is imperative for researchers to be aware of the potential cytotoxic effects of these agents on the mammalian cells under investigation. The protocols provided herein offer a framework for systematically evaluating both the antimicrobial efficacy and the cellular toxicity of antibiotic combinations. By carefully titrating concentrations and assessing cell viability, researchers can optimize their cell culture conditions to ensure the health of their cells and the reliability of their experimental data. The provided signaling pathway diagram for this compound-induced apoptosis highlights the molecular mechanisms that can be affected, further emphasizing the need for cautious and informed use of antibiotics in cell culture.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime and this compound Interactions - Drugs.com [drugs.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gentamicin Toxicity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing gentamicin toxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of this compound for routine cell culture contamination control?
For preventing bacterial contamination, this compound is typically used at a working concentration of 10-50 µg/mL.[1] However, it's crucial to use the lowest effective concentration to minimize potential off-target effects on cell metabolism and viability, as some cell lines can be sensitive even at these low doses.[2][3]
Q2: How can I determine the correct this compound concentration for selecting stably transfected cells?
The optimal concentration for selecting resistant cells varies significantly between cell lines. It is essential to perform a dose-response experiment, also known as a kill curve, to determine the minimum concentration of this compound that kills all non-transfected cells within a specific timeframe (usually 7-14 days). Concentration ranges for kill curve experiments can start from 50 µg/mL and go up to 1000 µg/mL.
Q3: What are the common signs of this compound toxicity in my cell culture?
Signs of this compound toxicity can range from subtle to severe and include:
-
Morphological Changes: Increased number of floating cells, vacuolization in the cytoplasm, cell shrinkage, and loss of normal morphology.
-
Reduced Proliferation: A noticeable decrease in the rate of cell division or failure to reach confluency.
-
Decreased Viability: A significant drop in the percentage of live cells, which can be quantified with viability assays.
-
Metabolic Alterations: Changes in metabolic rate, such as increased lactate production, and reduced mitochondrial membrane potential.
Q4: Which cell lines are known to be particularly sensitive to this compound?
Cell lines derived from tissues where this compound is known to accumulate and cause toxicity in vivo are often sensitive in vitro. These primarily include:
-
Renal (Kidney) Cell Lines: Proximal tubule-derived cells like LLC-PK1 (porcine kidney) and HK-2 (human kidney) are classic models for studying this compound nephrotoxicity.
-
Auditory (Inner Ear) Cell Lines: Cochlear and vestibular hair cell lines (e.g., UB/Oc-2) are used to study ototoxicity.
-
Other Sensitive Lines: Some studies have shown that even common cell lines like human mammary epithelial cells (MCF-12A) and certain cancer cell lines can experience metabolic changes and DNA damage upon exposure to this compound.
Q5: What is the underlying mechanism of this compound-induced cell death?
This compound-induced toxicity is a multi-factorial process primarily driven by the induction of oxidative stress. After entering the cell, this compound can interact with iron to generate reactive oxygen species (ROS). This surge in ROS leads to mitochondrial dysfunction, damage to cellular proteins and lipids, and DNA damage. Ultimately, these stressors activate intrinsic apoptotic pathways, leading to programmed cell death characterized by the activation of caspases like caspase-9 and caspase-3.
Troubleshooting Guides
Issue 1: High Cell Death During Stable Cell Line Selection
My Question: I've transfected my cells with a this compound resistance gene, but after adding this compound to the media, I'm seeing massive cell death, including in my experimental group. What's going wrong?
Answer: This is a common issue that can arise from several factors. The most likely cause is that the this compound concentration is too high for your specific cell line, even for cells expressing the resistance marker. Here’s a systematic approach to troubleshoot this problem.
Caption: Troubleshooting logic for high cell death during selection.
Issue 2: My Cells Look Unhealthy and Grow Slowly, but Don't Die Immediately
My Question: I'm using a low dose of this compound (50 µg/mL) to prevent contamination, but my sensitive cell line (e.g., HK-2) is proliferating poorly and shows signs of stress like vacuoles. Is this toxicity?
Answer: Yes, this is likely a sub-lethal cytotoxic effect. Sensitive cell lines can experience significant metabolic stress, mitochondrial dysfunction, and even DNA damage without undergoing rapid apoptosis, especially at lower concentrations of this compound.
Recommended Actions:
-
Confirm Toxicity: Use the sensitive assays described in the "Detailed Experimental Protocols" section below, such as the MTT assay to check for metabolic activity and the DCFH-DA assay to measure ROS production.
-
Omit this compound: The most reliable solution is to culture your cells without this compound. This requires strict aseptic technique but eliminates the variable of antibiotic-induced stress.
-
Use an Alternative: If you must use an antibiotic, consider a combination of Penicillin-Streptomycin, which has a different mechanism of action. However, be aware that any antibiotic can potentially influence cellular physiology.
Data Presentation: Quantitative Summary Tables
Table 1: Recommended this compound Concentration Ranges for Different Applications
| Application | Cell Line Type | Recommended Concentration Range (µg/mL) | Typical Duration | Key Considerations |
| Contamination Control | Most Standard Lines | 10 - 50 | Continuous | Use the lowest effective dose. May cause sub-lethal effects in sensitive lines. |
| Stable Cell Line Selection | Varies (determine empirically) | 100 - 800+ | 7 - 21 days | Must perform a kill curve on the parental cell line to determine the minimum lethal dose. |
| Inducing Cytotoxicity (Experimental) | Sensitive Renal Cells (e.g., LLC-PK1) | 500 - 3000 (0.5 - 3 mM) | 24 - 96 hours | High concentrations induce apoptosis and necrosis. |
| Inducing Cytotoxicity (Experimental) | Sensitive Cochlear Cells (e.g., UB/Oc-2) | 125 - 1000 µM | 24 hours | Toxicity is dose-dependent, with significant viability loss at higher concentrations. |
Table 2: Indicators of this compound Cytotoxicity and Recommended Assays
| Indicator of Toxicity | Biological Process Affected | Recommended Assay | Principle |
| Reduced Cell Count | Cell Proliferation & Viability | MTT / MTS Assay | Measures metabolic activity via mitochondrial dehydrogenase conversion of tetrazolium salt to formazan. |
| Cell Shrinkage, Membrane Blebbing | Apoptosis (Programmed Cell Death) | Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells; PI stains necrotic cells. |
| Increased Cytoplasmic Vacuoles | Lysosomal Dysfunction, Stress Response | Light Microscopy / Electron Microscopy | Visual inspection for morphological signs of cellular stress and phospholipidosis. |
| Elevated Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | DCFH-DA Assay | Cell-permeable dye is oxidized by ROS to the highly fluorescent DCF. |
| Loss of Membrane Integrity | Necrosis / Late Apoptosis | LDH Release Assay / PI Staining | Measures release of cytosolic lactate dehydrogenase (LDH) into the medium or uptake of PI by non-viable cells. |
Key Experimental Protocols & Workflows
Workflow for Assessing Suspected this compound Toxicity
This workflow provides a systematic approach to confirming and characterizing this compound-induced cytotoxicity.
Caption: Experimental workflow for diagnosing this compound toxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add MTT Reagent: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Gently mix to dissolve the formazan crystals. Leave overnight in the incubator if necessary. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA, then neutralize with serum-containing media. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex and incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive.
-
Protocol 3: Cellular ROS Detection with DCFH-DA
This assay quantifies the overall level of reactive oxygen species within cells.
-
Cell Seeding: Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate. Allow them to adhere and grow to about 70-80% confluency.
-
Treatment: Treat cells with this compound at the desired concentrations for a specific period (e.g., 6-24 hours). Include a positive control (e.g., Tert-Butyl hydroperoxide) and an untreated negative control.
-
Washing: Gently remove the treatment medium and wash the cells once with serum-free medium or PBS.
-
Loading the Dye: Add medium containing 10-20 µM of DCFH-DA to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark, allowing cellular esterases to cleave the diacetate group and for ROS to oxidize the probe.
-
Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Mechanism Visualization: this compound-Induced Apoptosis
The diagram below illustrates the key signaling events leading to cell death following this compound exposure.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Optimizing gentamicin concentration for specific bacterial strains
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing gentamicin concentrations against specific bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a bactericidal antibiotic belonging to the aminoglycoside class.[1] Its primary mechanism involves inhibiting bacterial protein synthesis.[1][2] this compound binds irreversibly to the 30S subunit of the bacterial ribosome.[1][2] This binding interferes with the accurate reading of mRNA codons, leading to the incorporation of incorrect amino acids into growing protein chains. The resulting non-functional or dysfunctional proteins disrupt vital cellular processes, ultimately leading to bacterial cell death. Additionally, this binding can block the initiation of protein synthesis and prevent the ribosome from recycling after translation is complete.
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation. It demonstrates the bacteriostatic potential of the agent. The Minimum Bactericidal Concentration (MBC), in contrast, is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. The MBC test is performed after an MIC test to determine the bactericidal effectiveness of the agent. An antibiotic is typically considered bactericidal if the MBC is no more than four times the MIC.
Q3: Which bacterial strains is this compound typically effective against?
This compound is highly effective against a broad spectrum of bacteria, particularly Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter species. It is also active against some Gram-positive bacteria, including Staphylococcus aureus. However, it is not effective against anaerobic organisms because its transport into the bacterial cell is an oxygen-dependent process.
Troubleshooting Guide
Q1: Why am I seeing inconsistent or variable MIC results for the same bacterial strain?
Inconsistent MIC results can arise from several factors during the experimental setup:
-
Inoculum Preparation: The density of the initial bacterial suspension is critical. An inoculum that is too dense or too sparse can lead to higher or lower MIC values, respectively. Ensure you standardize your inoculum to a 0.5 McFarland standard.
-
Media Composition: The components of your culture medium can significantly influence results. For example, high concentrations of divalent cations (Ca²⁺ and Mg²⁺) can interfere with this compound uptake. The presence of substances like sodium phosphate or heparin in the media has also been shown to affect this compound assays.
-
Incubation Conditions: Variations in incubation time and temperature can alter bacterial growth rates and, consequently, the apparent MIC. Adhere strictly to standardized incubation protocols (e.g., 37°C for 18-24 hours).
-
This compound Stock Solution: Ensure the antibiotic stock solution is prepared correctly, considering the purity of the this compound solid, and is stored properly to prevent degradation.
-
Commercial Formulation Variability: Different commercial lots or manufacturers of this compound may have varying proportions of this compound congeners (e.g., C1, C1a, C2), which can have different microbiological activities and lead to variability in results.
Q2: I am observing a "skipped wells" phenomenon where I see growth at a higher this compound concentration but not at a lower one. What causes this?
This can be due to a few reasons:
-
Contamination: A contaminating organism with a different susceptibility profile may be present. Always check the purity of your initial culture.
-
Pipetting Error: An error in the serial dilution process can lead to an incorrect final concentration in one or more wells.
-
Precipitation: The antibiotic may have precipitated out of the solution at higher concentrations, reducing its effective concentration. Visually inspect the wells for any signs of precipitation.
Q3: My positive control (no antibiotic) shows no bacterial growth. What should I do?
A lack of growth in the positive control well invalidates the experiment. This issue typically points to one of the following:
-
Inactive Inoculum: The bacterial culture used may have been non-viable. Ensure you are using a fresh, actively growing culture.
-
Incorrect Media: The broth may not be suitable for the growth of the specific bacterial strain being tested.
-
Incubation Failure: The incubator may not have been at the correct temperature or atmospheric conditions.
You will need to repeat the entire assay, carefully checking each of these factors.
Data Presentation
Table 1: Example this compound MIC Values for Common Bacterial Strains
| Bacterial Strain | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.19 - 0.5 | |
| Pseudomonas aeruginosa | 0.39 - 4.0 | |
| Escherichia coli | 0.002 (specific lab strain) | |
| This compound-Susceptible P. aeruginosa | ≤ 4 | |
| This compound-Resistant P. aeruginosa | ≥ 16 |
Note: These values are examples and can vary significantly based on the specific isolate, testing method, and local resistance patterns. Researchers should always determine the MIC for their specific strain of interest.
Experimental Protocols & Visualizations
This compound's Mechanism of Action
This compound disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading and the production of non-functional proteins, which leads to cell death.
Caption: this compound's mechanism of action on the bacterial ribosome.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound.
-
Prepare this compound Stock: Dissolve this compound in the appropriate solvent and then dilute it in Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.
-
Prepare Microtiter Plate: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the 2x this compound stock solution to the wells in column 1.
-
Mix thoroughly and transfer 100 µL from column 1 to column 2.
-
Repeat this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the positive control (growth control, no antibiotic).
-
Column 12 will serve as the negative control (sterility control, no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a pure overnight culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate Plate: Add the appropriate volume (typically 5-10 µL, depending on the dilution factor) of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., the first clear well).
Protocol 2: Determining Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC has been determined.
-
Select Wells: Identify the MIC well and the wells containing higher concentrations of this compound that also show no visible growth.
-
Subculture: From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh agar plate (e.g., Tryptic Soy Agar) that does not contain any antibiotic.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Read Results: Count the number of colonies on each plate. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Experimental Workflow: MIC and MBC Determination
The following diagram illustrates the complete workflow for identifying the optimal this compound concentration.
Caption: Workflow for determining MIC and MBC of this compound.
Troubleshooting Inconsistent MIC Results
Use this flowchart to diagnose potential sources of error when encountering variable MIC results.
Caption: A logical flowchart for troubleshooting inconsistent MIC results.
References
Technical Support Center: Gentamicin Protection Assay
Welcome to the technical support center for the gentamicin protection assay. This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during this experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound protection assay?
The this compound protection assay is a microbiological method used to quantify the ability of pathogenic bacteria to invade and survive within eukaryotic cells.[1] The assay relies on the principle that this compound, an aminoglycoside antibiotic, cannot efficiently penetrate the membrane of eukaryotic cells.[1][2] Therefore, it selectively kills extracellular bacteria while leaving intracellular bacteria unharmed.[1][3] After a specific incubation period, the host cells are lysed, and the surviving intracellular bacteria are plated on growth media to determine their numbers, typically as colony-forming units (CFUs).
Q2: What are the critical steps in a this compound protection assay?
The success of a this compound protection assay hinges on several critical steps:
-
Optimal this compound Concentration and Incubation Time: It is crucial to determine the minimum concentration of this compound and the shortest incubation time required to kill all extracellular bacteria without affecting the viability of the host cells or the intracellular bacteria.
-
Host Cell Lysis: The method used to lyse the host cells must be efficient enough to release all intracellular bacteria without causing bacterial death.
-
Appropriate Controls: Including positive and negative controls is essential for validating the assay's accuracy and interpreting the results correctly.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the bacterial strain, host cell type, and this compound concentration. It is essential to empirically determine the shortest time required for complete killing of extracellular bacteria. Prolonged exposure to even low concentrations of this compound can lead to its uptake by host cells, potentially killing intracellular bacteria and skewing the results.
Q4: What can I do if my bacterial strain is resistant to this compound?
If your bacterial strain is resistant to this compound, you can explore alternative approaches:
-
Other Antibiotics: Other antibiotics that do not readily penetrate eukaryotic cells, such as penicillin or polymyxin B, can be used, depending on the susceptibility of your bacterial strain.
-
Lytic Enzymes: For certain bacteria, lytic enzymes like lysostaphin (for S. aureus) or lysozyme can be used to eliminate extracellular bacteria.
-
Differential Immunostaining: This method uses antibodies to differentiate between intracellular and extracellular bacteria and can be analyzed by fluorescence microscopy.
Troubleshooting Guide
This section addresses specific issues that may arise during a this compound protection assay.
| Problem | Possible Causes | Recommended Solutions |
| High background (growth in "no infection" control wells) | - Incomplete killing of extracellular bacteria.- Contamination of reagents or cell cultures. | - Optimize this compound treatment: Increase this compound concentration or incubation time. Perform a killing curve to determine the optimal conditions.- Check for contamination: Ensure all reagents and cell cultures are sterile. |
| No or very few intracellular bacteria recovered | - The bacterial strain is not invasive.- Host cells are not susceptible to invasion.- this compound is entering host cells and killing intracellular bacteria.- Host cell lysis is incomplete.- The multiplicity of infection (MOI) is too low. | - Use appropriate controls: Include a known invasive bacterial strain as a positive control.- Verify host cell line: Ensure the chosen cell line is appropriate for the bacterium being studied.- Reduce this compound exposure: Use the lowest effective concentration and shortest incubation time.- Optimize lysis: Try a different lysis buffer (e.g., 0.1% Triton X-100) or method.- Increase MOI: Titrate the MOI to find the optimal ratio of bacteria to host cells. |
| Host cell death or detachment | - this compound toxicity at the concentration used.- Bacterial cytotoxicity.- High MOI leading to excessive infection and cell death. | - Determine this compound toxicity: Perform a cytotoxicity assay to find the maximum non-toxic concentration for your host cells.- Lower the MOI: Reduce the number of bacteria per host cell.- Reduce infection time: Shorten the co-incubation period of bacteria and host cells. |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven bacterial infection.- Inaccurate pipetting during serial dilutions and plating. | - Ensure uniform cell monolayer: Seed cells evenly and allow them to form a confluent monolayer before infection.- Synchronize infection: Centrifuge plates after adding bacteria to facilitate contact with host cells.- Practice pipetting technique: Use calibrated pipettes and ensure proper mixing before plating. |
Quantitative Data Summary
The following tables provide recommended starting parameters for your this compound protection assay. Note that these are general guidelines, and optimization for your specific experimental system is highly recommended.
Table 1: Recommended this compound Concentrations and Incubation Times
| Host Cell Type | Bacterium | This compound Concentration | Incubation Time |
| Epithelial cells (e.g., HeLa, Caco-2) | Salmonella Typhimurium | 100 µg/mL | 1 hour |
| Macrophages (e.g., RAW264.7) | Yersinia pestis | 8 µg/mL followed by 2 µg/mL | 1 hour initial, then continuous |
| Endothelial Cells (e.g., HUVEC) | Staphylococcus aureus | 50-300 µg/mL | 1 hour |
| Various | General Eukaryotic Cell Culture | 50 µg/mL | Varies |
Table 2: Recommended Multiplicity of Infection (MOI)
| Host Cell Type | Bacterium | Recommended MOI (Bacteria:Host Cell) |
| Epithelial cells | Shigella flexneri | 100:1 |
| Phagocytes | Salmonella Typhimurium | 10:1 |
| Macrophages | Yersinia pestis | 10:1 |
| General | Varies | 0.5:1 to 100:1 |
Detailed Experimental Protocol
This protocol provides a general framework for a this compound protection assay.
Materials:
-
24-well tissue culture plates
-
Host cells
-
Bacterial culture
-
Complete cell culture medium (with and without serum)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Bacterial growth agar plates
Procedure:
-
Cell Seeding: Seed host cells into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Wash the bacteria with PBS and resuspend in serum-free cell culture medium.
-
Infection: Replace the cell culture medium with the bacterial suspension at the desired MOI. Centrifuge the plate at a low speed (e.g., 200 x g for 1 minute) to synchronize the infection. Incubate for the desired infection period (typically 30-60 minutes).
-
This compound Treatment: Remove the infection medium and wash the cells three times with PBS. Add fresh cell culture medium containing the optimized concentration of this compound. Incubate for the predetermined time to kill extracellular bacteria.
-
Host Cell Lysis: Wash the cells three times with PBS to remove the this compound. Add lysis buffer to each well and incubate for 5-10 minutes to lyse the host cells.
-
Enumeration of Intracellular Bacteria: Collect the lysate and perform serial dilutions in PBS. Plate the dilutions onto appropriate bacterial growth agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight at the optimal temperature for bacterial growth. Count the number of colonies to determine the CFU per well.
Visualizations
Experimental Workflow
Caption: Workflow of the this compound Protection Assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
Gentamicin degradation in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of gentamicin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media at 37°C?
This compound is generally considered stable in cell culture media at 37°C for typical experimental durations. Studies have shown that this compound can be stable for up to 15 days at 37°C in both acidic and alkaline pH conditions and is not significantly affected by the presence of serum.[1] A product information sheet also states that this compound is stable at 37°C for 5 days. However, the exact stability can be influenced by the specific components of the culture medium, exposure to light, and the initial concentration. For long-term experiments, it is advisable to monitor the concentration of active this compound.
Q2: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?
Several factors can contribute to the degradation of this compound in a cell culture setting:
-
Temperature: While generally stable at 37°C, prolonged exposure to higher temperatures can accelerate degradation.[2]
-
pH: this compound is most stable within a pH range of 4.5 to 7.0.[3] Deviations outside this range, which can occur in cell culture media over time, can lead to hydrolysis and degradation.[2][3]
-
Light: Exposure to light, particularly UV radiation, can cause photochemical degradation of this compound. It is recommended to store media containing this compound in the dark.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of this compound.
-
Media Components: While serum does not appear to significantly impact stability, other media components could potentially interact with this compound over time.
Q3: What are the degradation products of this compound?
The primary degradation products of this compound are gentamines, which result from the cleavage of the A-ring from the B-C this compound ring system. The major gentamine degradants correspond to the main this compound components, namely gentamines C1, C1a, and C2.
Q4: Do the degradation products of this compound have biological activity or toxic effects on cells?
Currently, there is limited specific information available on the distinct biological activities of gentamine degradation products compared to the parent this compound compounds in cell culture. However, it is known that this compound itself can have off-target effects on mammalian cells, including:
-
Mitochondrial Dysfunction: this compound can inhibit mitochondrial membrane potential and induce the production of mitochondrial reactive oxygen species (ROS).
-
Altered Cellular Metabolism: It can upregulate the expression of hypoxia-inducible factor 1-alpha (HIF1a) and glycolytic enzymes, leading to increased lactate production.
-
DNA Damage: The increased ROS production can lead to oxidative DNA damage.
It is plausible that the degradation products may have reduced antimicrobial activity and potentially different cellular effects, but further research is needed in this area.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results in long-term cultures. | Degradation of this compound leading to loss of antibacterial efficacy and potential off-target effects of degradation products. | 1. Monitor the concentration of this compound in your media over the course of your experiment using a suitable analytical method like HPLC. 2. Replenish the media with fresh this compound at regular intervals for very long-term cultures. 3. Consider using an alternative, more stable antibiotic if this compound degradation is confirmed to be an issue. |
| Observed cytotoxicity or changes in cell metabolism. | Direct effect of this compound on cellular processes, even at standard concentrations. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. 2. If metabolic studies are being conducted, consider culturing cells in antibiotic-free media to avoid interference from this compound. This requires stringent aseptic technique. 3. Investigate if the observed metabolic changes are consistent with the known effects of this compound on mitochondrial function and glycolysis. |
| Loss of antibacterial activity in the culture medium. | Significant degradation of this compound. | 1. Confirm the initial concentration of your this compound stock solution. 2. Ensure proper storage of this compound stock solutions and media (protected from light, appropriate temperature). 3. Test the stability of this compound in your specific cell culture medium using the protocol provided below. |
Quantitative Data on this compound Stability
Experimental Protocols
Protocol for Monitoring this compound Concentration in Cell Culture Media using HPLC
This protocol provides a general framework for the determination of this compound concentration. It is based on pre-column derivatization with o-phthalaldehyde (OPA), which allows for fluorescent detection of the otherwise non-UV-absorbing this compound molecules.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and a C18 reversed-phase column.
-
This compound sulfate standard
-
o-Phthalaldehyde (OPA)
-
Thiol compound (e.g., 2-mercaptoethanol or N-acetylcysteine)
-
Boric acid buffer (pH ~10.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound sulfate in HPLC-grade water (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution in your specific cell culture medium to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Collect an aliquot of the cell culture medium to be tested.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving OPA and the thiol in the boric acid buffer.
-
In a small vial, mix a defined volume of the standard or sample with the OPA reagent.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 2 minutes at room temperature). This step should be optimized for consistency.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate with acetic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient will need to be optimized for your column and system.
-
Flow Rate: Typically around 1 mL/min.
-
Fluorescence Detection: Excitation wavelength around 340 nm and emission wavelength around 440 nm.
-
The different components of the this compound complex (C1, C1a, C2, C2a) may separate into distinct peaks.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.
-
Visualizations
References
Technical Support Center: The Impact of Gentamicin on Mammalian Cell Metabolism and Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of gentamicin in mammalian cell culture experiments. It addresses common issues related to its effects on cell metabolism and gene expression, offering solutions and detailed experimental protocols.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during your experiments with this compound.
Issue 1: Unexpected Changes in Cellular Metabolism
Q1: My control cells (treated with standard antibiotic concentrations of this compound) show altered metabolic profiles (e.g., increased glycolysis, decreased mitochondrial respiration) even without my experimental treatment. What is happening?
A1: This is a known off-target effect of this compound. Even at concentrations typically used for preventing bacterial contamination (e.g., 50 µg/mL), this compound can significantly impact mitochondrial function and cellular metabolism.[1][2] It has been shown to inhibit mitochondrial membrane potential, upregulate the expression of hypoxia-inducer factor 1 alpha (HIF1a), and increase the expression of glycolytic enzymes and glucose transporters.[1][2][3] This leads to a shift towards aerobic glycolysis.
Troubleshooting Steps:
-
Omit this compound: The most effective solution is to perform your experiments in antibiotic-free media. This requires stringent aseptic techniques to prevent contamination.
-
Use an Alternative Antibiotic: If antibiotics are necessary, consider alternatives with potentially fewer off-target metabolic effects. However, it is crucial to validate that the chosen antibiotic does not interfere with your specific experimental readouts.
-
Thorough Baseline Characterization: If this compound must be used, thoroughly characterize the metabolic phenotype of your cells in the presence of this compound alone to establish a proper baseline for your experiments.
Issue 2: High Levels of Cell Death or Apoptosis in Cultures
Q2: I'm observing significant cell death and apoptosis in my cultures treated with this compound as part of my experiment (not just for antibiotic control). How can I investigate the mechanism?
A2: this compound is a known inducer of apoptosis, particularly through mechanisms involving oxidative stress and mitochondrial dysfunction. It can trigger the production of reactive oxygen species (ROS), lead to the permeabilization of lysosomal membranes, and activate the mitochondrial pathway of apoptosis.
Troubleshooting and Investigative Steps:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe like JC-1 to assess changes in ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a key event in early apoptosis.
-
Mitochondrial Respiration: Employ a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate mitochondrial function and glycolysis.
-
-
Measure Oxidative Stress:
-
ROS Production: Use a probe like 2',7'–dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels. An increase in fluorescence indicates elevated ROS.
-
-
Analyze Apoptotic Markers:
-
Caspase Activation: Perform western blotting to detect the cleavage of caspases, such as caspase-3 and caspase-9.
-
Bax/Bcl-2 Ratio: Analyze the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is indicative of apoptosis.
-
Issue 3: Inconsistent or Unexpected Gene Expression Results
Q3: My qPCR or RNA-seq data shows unexpected changes in gene expression in this compound-treated cells that are not directly related to my hypothesis. Why is this occurring?
A3: this compound can induce broad changes in gene expression, which may confound your experimental results. These changes are often related to cellular stress responses. For instance, this compound has been shown to alter the expression of genes involved in the cell cycle, DNA damage repair, the JNK signaling pathway, and the NF-κB pathway.
Troubleshooting Steps:
-
Review Literature for Known this compound-Induced Gene Expression Changes: Familiarize yourself with the known transcriptional responses to this compound in your cell type of interest.
-
Appropriate Controls:
-
Vehicle Control: Always include a vehicle-only control group.
-
This compound-Only Control: If using this compound as an experimental variable, a control group with the vehicle and a non-toxic concentration of another antibiotic could help to distinguish this compound-specific effects from general antibiotic-induced stress.
-
-
Pathway Analysis: Utilize bioinformatics tools to perform pathway analysis on your gene expression data. This can help to identify the biological processes being affected by this compound and distinguish them from the effects of your primary experimental treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's impact on mammalian cell metabolism?
A1: The primary mechanism involves the disruption of mitochondrial function. This compound can inhibit the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential and ATP production. This impairment in mitochondrial respiration often leads to a compensatory increase in glycolysis, a phenomenon known as the Warburg effect, even in the presence of oxygen. Furthermore, damaged mitochondria can produce higher levels of reactive oxygen species (ROS), leading to oxidative stress.
Q2: How does this compound alter gene expression in mammalian cells?
A2: this compound can induce a cellular stress response that leads to widespread changes in gene expression. Key affected pathways include:
-
Oxidative Stress Response: Upregulation of genes involved in antioxidant defense.
-
DNA Damage Repair: Activation of genes in response to ROS-induced DNA damage.
-
Apoptosis: Altered expression of pro- and anti-apoptotic genes, such as Bax and Bcl-2.
-
Inflammatory Signaling: Activation of pathways like NF-κB.
-
Cell Cycle Control: Dysregulation of cell cycle-related genes.
Q3: What are the recommended concentrations of this compound for use as an antibiotic in cell culture versus for studying its cytotoxic effects?
A3:
-
For Antibiotic Prophylaxis: A concentration of 50 µg/mL is commonly used. However, as detailed in this guide, even this concentration can have off-target effects on metabolism and gene expression.
-
For Cytotoxicity Studies: The concentration required to induce cytotoxicity is cell-type dependent and can range from 100 µg/mL to over 3000 µg/mL. It is essential to perform a dose-response curve to determine the appropriate concentration for your specific cell line and experimental goals.
Q4: Can the use of this compound in my standard cell culture maintenance introduce artifacts in my experiments?
A4: Yes, absolutely. If your cells are continuously cultured in media containing this compound, they may adapt their metabolic and gene expression profiles. This can mask the true effects of your experimental treatments or lead to misinterpretation of your data. It is strongly recommended to culture cells in antibiotic-free medium for a period before commencing experiments, especially those sensitive to metabolic or gene expression changes.
Data Presentation
Table 1: Summary of this compound's Effects on Mammalian Cell Metabolism
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference(s) |
| Mitochondrial Membrane Potential | MCF-7, MCF-12A, MDA-MB-231 | 50 µg/mL | Decreased | |
| Lactate Production | MCF-12A | 50 µg/mL | Increased | |
| 8-OHdG (DNA Damage) | MCF-12A | 50 µg/mL | Increased | |
| Cell Viability | Vero | 2000 µg/mL | Decreased to ~35% |
Table 2: Summary of this compound's Effects on Gene Expression
| Gene | Cell Line(s) | This compound Concentration | Fold Change (approx.) | Reference(s) |
| HIF1a | MCF-12A | 50 µg/mL | ~2.5x increase | |
| PFKM | MCF-12A | 50 µg/mL | ~2.5x increase | |
| LDHA | MCF-12A | 50 µg/mL | ~2.1x increase | |
| SLC2A3 | MCF-12A | 50 µg/mL | ~18.8x increase | |
| TLR4 | Rat Kidney | 100 mg/kg | ~1.5x increase | |
| IL-6 | Rat Kidney | 100 mg/kg | ~45x increase | |
| KIM1 | LLC-PK1 | 1 mM | ~2.5x increase | |
| ICAM1 | LLC-PK1 | 1 mM | ~2.0x increase | |
| CASP3 | LLC-PK1 | 1 mM | ~1.8x increase |
Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential using JC-1
This protocol is adapted for flow cytometry.
-
Reagents: JC-1 dye, DMSO, Assay Buffer.
-
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time and concentration. Include a positive control (e.g., with CCCP) and a negative (untreated) control.
-
Harvest approximately 1 x 10^6 cells and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of the prepared JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 2 mL of Assay Buffer, centrifuge, and discard the supernatant. Repeat this wash step once.
-
Resuspend the final cell pellet in 500 µL of Assay Buffer.
-
Analyze immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
2. Measurement of Intracellular ROS using DCFDA
This protocol is for a microplate assay with adherent cells.
-
Reagents: DCFDA/H2DCFDA, 1x Assay Buffer, compound for positive control (e.g., Pyocyanin or TBHP).
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound or your compound of interest for the desired duration. Include appropriate controls.
-
Prepare a 2X working solution of DCFDA in the same media used for treatment.
-
30-45 minutes before the end of the treatment, add an equal volume of the 2X DCFDA solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Without washing, measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
3. Gene Expression Analysis by qPCR
-
Procedure:
-
RNA Extraction: After treating cells with this compound, harvest the cells and extract total RNA using a commercially available kit or a standard protocol like TRIzol extraction. Ensure the RNA quality is high (A260/280 ratio of ~2.0).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest and a housekeeping gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument. A typical cycling protocol is an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.
-
4. Protein Expression Analysis by Western Blot
-
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in mammalian cells.
Caption: A typical experimental workflow for assessing this compound's impact.
Caption: A logical troubleshooting guide for this compound-related issues.
References
- 1. The adverse effect of this compound on cell metabolism in three cultured mammary cell lines: "Are cell culture data skewed?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adverse effect of this compound on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
Determining the minimal inhibitory concentration (MIC) of gentamicin for new isolates
Technical Support Center: Gentamicin MIC Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the Minimal Inhibitory Concentration (MIC) of this compound for new bacterial isolates.
Troubleshooting Guide
This guide addresses common problems encountered during this compound MIC testing.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells (including the growth control). | 1. Inoculum was not viable or prepared at the wrong density.2. Incubation temperature or duration was incorrect.3. The growth medium was not suitable for the isolate. | 1. Prepare a fresh inoculum, ensuring the turbidity matches a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL) before final dilution.2. Verify incubator settings (typically 35 ± 2°C for 16-20 hours for many bacteria).3. Ensure the use of appropriate media, such as Mueller-Hinton Broth (MHB), which is standard for susceptibility testing. |
| Bacterial growth in all wells (including the highest this compound concentrations). | 1. The isolate has high-level resistance to this compound.2. The this compound stock solution was prepared incorrectly or has degraded.3. An excessive bacterial inoculum was used. | 1. Consider testing a wider range of this compound concentrations.2. Prepare a fresh this compound stock solution and verify its purity and concentration.3. Ensure the final inoculum concentration in the wells is approximately 5 x 10⁵ CFU/mL.[1] |
| Inconsistent or skipped wells (growth in a higher concentration well but not in a lower one). | 1. Pipetting errors during serial dilutions.2. Cross-contamination between wells.3. Presence of a mixed or contaminated culture. | 1. Use calibrated pipettes and change tips between each serial dilution.2. Be careful to avoid splashing when adding reagents and inoculum to the wells.3. Streak the original isolate on an agar plate to check for purity. |
| MIC values for Quality Control (QC) strains are out of the acceptable range. | 1. Procedural error (e.g., incorrect inoculum density, incubation conditions).2. Degradation of this compound stock.3. The QC strain has been passaged too many times or is contaminated. | 1. Review the entire experimental protocol for any deviations.2. Prepare a fresh this compound stock solution.3. Use a fresh, subcultured QC strain from a reputable source (e.g., ATCC). |
Frequently Asked Questions (FAQs)
1. What is the Minimal Inhibitory Concentration (MIC)?
The MIC is the lowest concentration of an antimicrobial agent (in this case, this compound) that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] It is a quantitative measure of the in vitro activity of an antibiotic against a specific bacterial isolate.
2. Which method is recommended for determining the this compound MIC?
The broth microdilution method is a widely accepted and commonly used technique for determining the MIC of antibiotics, including this compound.[1] This method involves preparing two-fold serial dilutions of the antibiotic in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension.
3. What are the critical factors that can affect this compound MIC results?
Several factors can influence the outcome of a this compound MIC assay, including:
-
Inoculum Density: The final concentration of bacteria in each well should be standardized, typically to 5 x 10⁵ CFU/mL.
-
Growth Medium: Cation concentration in the Mueller-Hinton Broth (MHB) can affect the activity of aminoglycosides like this compound.
-
Incubation Conditions: Temperature (usually 35 ± 2°C) and duration (16-20 hours) must be consistent.
-
This compound Purity and Potency: The purity of the this compound powder used to make stock solutions is crucial for accurate results.
4. How should I interpret the MIC results?
The resulting MIC value is compared to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This comparison categorizes the isolate as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.
-
Susceptible (S): The infection is likely to respond to standard doses of this compound.
-
Intermediate (I): The infection may respond to higher doses of this compound, or the antibiotic may be effective at specific body sites.
-
Resistant (R): The infection is unlikely to respond to this compound therapy.
5. Why is it important to use Quality Control (QC) strains?
QC strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213, have known MIC ranges for this compound. Including these strains in your experiment helps to validate the accuracy and reproducibility of your testing procedure. If the MIC values for the QC strains fall within their expected ranges, it provides confidence in the results obtained for your new isolates.
Quantitative Data Summary
The following table provides the acceptable quality control ranges for this compound MIC values against standard QC strains as established by the Clinical and Laboratory Standards Institute (CLSI).
| Quality Control Strain | ATCC Number | Acceptable this compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2 |
| Staphylococcus aureus | 29213 | 0.12 - 1 |
| Enterococcus faecalis | 29212 | 4 - 16 |
Data sourced from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for this compound MIC
This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of this compound.
Materials:
-
This compound powder (potency verified)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolates and QC strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder, accounting for its potency.
-
Dissolve in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound in MHB at twice the highest desired final concentration.
-
Add 200 µL of this working this compound solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution well.
-
Well 11 should serve as the positive control (inoculum without antibiotic), and well 12 as the negative control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound in a well that shows no visible growth.
-
Mandatory Visualization
Caption: Workflow for determining this compound MIC via broth microdilution.
References
Overcoming gentamicin resistance in laboratory bacterial strains
Technical Support Center: Overcoming Gentamicin Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address this compound resistance in laboratory bacterial strains.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving this compound-resistant bacteria.
Q1: My bacterial strain shows a high Minimum Inhibitory Concentration (MIC) for this compound. What is the first step to understand the resistance mechanism?
A1: The first step is to determine the general mechanism of resistance. The most common mechanisms are enzymatic inactivation of the antibiotic, alteration of the antibiotic's target site (the ribosome), and reduced drug accumulation via efflux pumps or decreased uptake.[1][2] A practical approach is to perform a synergy assay with agents that counteract these mechanisms. For example:
-
Efflux Pump Inhibitors (EPIs): Test this compound MIC in the presence and absence of a broad-spectrum EPI like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a more specific one for Gram-negative bacteria. A significant drop in MIC suggests the involvement of efflux pumps.[3][4][5]
-
Enzyme Inhibitors: While specific inhibitors for all aminoglycoside-modifying enzymes (AMEs) are not commercially widespread for routine lab use, testing against a panel of different aminoglycosides can provide clues. Resistance to this compound and tobramycin but susceptibility to amikacin might suggest the presence of an enzyme that can modify the former but not the latter.
Q2: How can I differentiate between enzymatic modification and target site modification as the primary resistance mechanism?
A2: Differentiating between these two common mechanisms can be achieved through a combination of phenotypic and genotypic tests:
-
Phenotypic Analysis: Bacteria with target site modifications, such as 16S rRNA methylation, often exhibit high-level resistance to a broad range of aminoglycosides. In contrast, resistance from AMEs can be more variable depending on the specific enzyme's substrate profile.
-
Genotypic Analysis: The most definitive method is molecular testing. Use PCR to screen for known genes encoding AMEs (e.g., aac(3)-II, aac(6')-Ib, aph(2'')-Ia) or 16S rRNA methyltransferases (e.g., armA, rmtB). Whole-genome sequencing (WGS) can provide a comprehensive view of all potential resistance genes and mutations in ribosomal protein genes (e.g., rpsL).
Q3: I am using an efflux pump inhibitor (EPI), but the this compound MIC for my Gram-negative strain is not decreasing. What could be the issue?
A3: There are several possibilities if an EPI fails to restore this compound susceptibility:
-
Dominant Alternative Mechanism: The primary resistance mechanism may not be efflux. Enzymatic degradation by AMEs or target modification by methyltransferases could be conferring high-level resistance that efflux inhibition alone cannot overcome.
-
Incorrect EPI Spectrum: The EPI you are using may not be effective against the specific efflux pump family overexpressed in your strain (e.g., RND pumps like AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa).
-
Permeability Issues: In Gram-negative bacteria, the outer membrane can be a significant barrier, preventing the EPI from reaching its target pump protein located in the inner membrane.
-
EPI Degradation or Efflux: The bacterium might be degrading the EPI or actively pumping it out using a different, unaffected efflux system.
Q4: How do I interpret the results of a checkerboard assay for synergy between this compound and a novel adjuvant?
A4: The checkerboard assay results are interpreted by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC Index is the sum of the FICs of each compound.
-
FIC A = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC B = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)
-
FIC Index = FIC A + FIC B
The interaction is classified based on the FIC Index value:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
A synergistic interaction indicates that the adjuvant significantly enhances the activity of this compound.
Section 2: Data Presentation
Table 1: Interpreting Minimum Inhibitory Concentration (MIC) Breakpoints for this compound
This table provides standardized MIC values to classify bacterial strains as susceptible, intermediate, or resistant to this compound. Data is based on FDA guidelines.
| Pathogen | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |
| Enterobacteriaceae | ≤4 | 8 | ≥16 |
| Pseudomonas aeruginosa | ≤4 | 8 | ≥16 |
| Staphylococcus species | ≤4 | 8 | ≥16 |
| Source: Adapted from FDA susceptibility testing standards. |
Table 2: Efficacy of Adjuvants in Overcoming this compound Resistance
This table summarizes representative data from studies where adjuvants were combined with this compound to combat resistance.
| Organism | Resistance Mechanism | Adjuvant | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Fold Reduction in MIC | Interaction (FIC Index) |
| MRSA | Biofilm Formation | Daptomycin + this compound (1 dose) | - | - | >3 log10 kill at 32h | Synergy |
| E. faecalis | Adherent/Biofilm | Vancomycin + this compound | - | - | Cure rate ↑ to 33% | Synergy |
| P. aeruginosa (clinical) | Biofilm Formation | EDTA | >1024 | 128 | ≥8 | Synergy |
| E. coli (lab-evolved) | Not specified | Glutamine | >128 | 4 | ≥32 | Synergy |
Note: Data is illustrative and compiled from different experimental models. Direct comparison requires standardized assays.
Section 3: Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay
This protocol details the method for assessing the synergistic interaction between this compound and a test adjuvant.
1. Materials:
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and adjuvant stock solutions (at least 10x the highest test concentration)
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10^5 CFU/mL per well.
-
Sterile reservoirs and multichannel pipettes.
2. Procedure:
-
Plate Setup: Designate rows (A-H) and columns (1-12). Column 11 will test the adjuvant's MIC alone, and Row H will test this compound's MIC alone. Well H12 will be the growth control (broth + inoculum).
-
Adjuvant Dilution: Prepare serial twofold dilutions of the adjuvant down the columns (e.g., Rows A to G) in CAMHB.
-
This compound Dilution: Prepare serial twofold dilutions of this compound across the rows (e.g., Columns 1 to 10) in the wells already containing the adjuvant dilutions.
-
Inoculation: Add the prepared bacterial inoculum to all wells except for a sterility control well (broth only). The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation: Calculate the FIC Index for each well showing no growth to determine the nature of the interaction (synergy, indifference, or antagonism).
Section 4: Visualizations
Diagrams of Pathways and Workflows
Caption: Key mechanisms of this compound resistance and corresponding counter-strategies.
Caption: A logical workflow for troubleshooting the cause of this compound resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
Effects of pH on gentamicin stability and activity in media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of gentamicin under varying pH conditions. Below are frequently asked questions, troubleshooting guides, and detailed experimental data to assist in your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in solutions?
A1: this compound exhibits its best stability in a pH range of 4.5 to 7.0.[1] Outside of this range, particularly in more acidic or alkaline environments, the drug undergoes hydrolysis, leading to the formation of degradation products that can reduce its efficacy and potentially cause harmful side effects.[1] For formulation purposes, injectable this compound solutions are often adjusted to a pH between 3.0 and 5.5, while ophthalmic solutions are typically buffered to a pH of 6.5 to 7.5.[2][3][4]
Q2: How does an acidic environment affect the antibacterial activity of this compound?
A2: Acidic pH drastically reduces the antibacterial activity of this compound. Studies have shown that the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus can be approximately 70 times higher at pH 5.0 compared to pH 7.4. This loss of activity is particularly pronounced in the pH range of 6.0 to 5.0. The reduced efficacy is thought to be caused by the increased ionization of this compound's amino groups in acidic conditions, which impairs its transport into the bacterial cell. For example, the cytoplasmic uptake of this compound by E. coli was found to be reduced by 62% when the pH was lowered from 7.3 to 5.7.
Q3: Does an alkaline pH affect this compound's antibacterial activity?
A3: Yes, alkaline conditions can enhance the antibacterial effects of this compound and other aminoglycosides. Research has demonstrated that alkalinization of culture media to a pH of approximately 8.5 decreases the MIC of this compound against several bacteria, including S. aureus, E. coli, and P. aeruginosa. This suggests that this compound is more potent in slightly alkaline environments.
Q4: I'm observing inconsistent results with this compound selection in my bacterial cultures. Could pH be the cause?
A4: Yes, inconsistent results in this compound selection experiments are frequently linked to pH variations in the culture medium. Since this compound's activity is significantly lower in acidic conditions, if your medium becomes acidic due to bacterial metabolism, the antibiotic may become ineffective, leading to variable growth. For reliable and repeatable results, it is crucial to use a well-buffered medium and to check that its pH is maintained within the optimal range for this compound activity, which is typically between 7.2 and 7.4 for standard sensitivity testing.
Q5: What are the best practices for preparing and storing this compound solutions to maintain stability and activity?
A5: To ensure the integrity of your this compound solutions, follow these guidelines:
-
pH: When preparing stock solutions, use a sterile, buffered solution with a pH between 4.5 and 7.0 for optimal stability.
-
Storage Temperature: Sterile solutions of this compound sulfate should be stored under refrigeration at 2-8°C.
-
Dilution: When diluting for use in cell culture, prepare the final concentration immediately before use. If diluted in 0.9% sodium chloride or 5% dextrose, the solution is stable for 24 hours at room temperature.
-
Avoid Extremes: While some data suggests short-term stability in boiling buffers across a wide pH range (pH 2-14), prolonged exposure to highly acidic or alkaline conditions should be avoided to prevent degradation.
Troubleshooting Guide
Issue: Reduced or No Antibacterial Activity Observed
| Potential Cause | Troubleshooting Step |
| Acidic Media pH | Measure the pH of your culture medium after cell/bacterial growth. If it has dropped below 7.0, consider using a more robust buffering system or adjusting the pH before adding this compound. |
| Improper Storage | Ensure that this compound stock solutions were stored at the correct temperature (2-8°C) and that they have not expired. Prepare fresh dilutions for each experiment. |
| Degraded this compound | If the stock solution was exposed to extreme pH or temperatures, it may have degraded. Prepare a fresh stock solution from a reliable source. |
Issue: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variable Media pH | The final pH of your experimental media may vary between batches. Standardize your media preparation protocol and measure the pH of every batch before use. For susceptibility testing, the standard is pH 7.2-7.4. |
| Inconsistent Incubation Time | Bacterial metabolism over time can alter the pH of the medium. Ensure that incubation times are consistent across all experiments to minimize pH drift as a variable. |
| Cation Concentration | The activity of this compound can also be affected by the concentration of divalent cations like Ca²⁺ and Mg²⁺ in the medium. Use a standardized medium like Mueller-Hinton for susceptibility testing to ensure consistency. |
Quantitative Data Summary
The following tables summarize the quantitative effects of pH on this compound's activity and stability.
Table 1: Effect of pH on this compound Activity against S. aureus
| pH of Media | Minimum Inhibitory Concentration (MIC) (mg/L) | Relative Potency (EC₅₀) Fold-Change (vs. pH 7.4) |
| 7.4 | ~0.2 | 1-fold (Reference) |
| 6.0 | 0.5 | Not specified |
| 5.0 | 14.5 | 316-fold increase |
Data sourced from studies on Staphylococcus aureus ATCC 25923.
Table 2: Effect of pH on this compound Uptake by E. coli
| pH of Media | Cytoplasmic this compound Uptake | % Reduction from pH 7.3 |
| 7.3 | Reference Level | 0% |
| 6.5 | Not specified | - |
| 5.7 | Reduced | 62% |
Data from a study quantifying cytoplasmic this compound in E. coli J96 via LC/MS/MS.
Table 3: Forced Degradation of this compound in Acidic and Basic Solutions
| Condition (30 minutes exposure) | Degradation / Change in Availability |
| 0.1 N HCl (Acidic) | Significant degradation observed. |
| 0.1 N NaOH (Basic) | More extensive degradation than in acidic conditions. |
Experimental Protocols
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) at Various pH Levels
This protocol outlines the method for assessing how pH affects this compound's antibacterial activity.
-
Media Preparation: Prepare a series of Mueller-Hinton broth solutions. Adjust the pH of each solution to a desired value (e.g., 7.4, 7.0, 6.5, 6.0, 5.5, 5.0) using sterile HCl or NaOH.
-
Bacterial Inoculum: Culture the test organism, such as S. aureus ATCC 25923, to a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of a this compound stock solution in each of the pH-adjusted broth preparations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of this compound that results in no visible bacterial growth in each pH series.
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol is used to evaluate the stability of this compound under stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 200 ppm).
-
Stress Conditions:
-
Acidic: Mix 5 mL of the this compound solution with 5 mL of 0.1 N HCl.
-
Basic: Mix 5 mL of the this compound solution with 5 mL of 0.1 N NaOH.
-
-
Incubation: Allow the mixtures to stand for a specified period, for example, 30 minutes at room temperature.
-
Analysis: After incubation, analyze the remaining this compound concentration. A common method is UV-Vis spectrophotometry, measuring the absorbance at its maximum wavelength (e.g., ~202 nm). A more precise method is High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.
-
Calculation: Compare the concentration of this compound in the stressed samples to an unstressed control to determine the percentage of degradation.
Mandatory Visualizations
References
Technical Support Center: Mitigating Gentamicin's Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of gentamicin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in cellular assays?
A1: this compound, an aminoglycoside antibiotic, can induce several off-target effects in mammalian cells, primarily through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][2][3][4][5] These effects can lead to cytotoxicity, apoptosis (programmed cell death), and alterations in cellular metabolism, potentially confounding experimental results.
Q2: How does this compound induce reactive oxygen species (ROS) production?
A2: this compound is believed to form a complex with iron within the cell. This complex can then catalyze reactions that generate superoxide radicals and other ROS. This process is thought to involve the conversion of an inactive iron (FeIII)-gentamicin complex to a redox-active iron (FeII)-gentamicin complex. The increased production of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
Q3: What is the impact of this compound on mitochondrial function?
A3: this compound can directly affect mitochondrial respiration. It has been shown to increase leak respiration and cause a collapse of the mitochondrial membrane potential, which uncouples the electron transport chain from ATP synthesis. This disruption of mitochondrial function can lead to a decrease in cellular energy production and further contributes to cytotoxicity.
Q4: Are there alternatives to this compound for preventing bacterial contamination in cell culture?
A4: Yes, while this compound is commonly used, other antibiotics or combinations can be employed. Penicillin-Streptomycin is a widely used alternative for broad-spectrum bacterial coverage. However, it's crucial to be aware that all antibiotics can have off-target effects. The best practice is to maintain strict aseptic technique to minimize the need for antibiotics in cell culture. For sensitive assays, it is often recommended to culture cells without antibiotics.
Q5: Are there alternatives to this compound for nonsense mutation readthrough experiments?
A5: Yes, several other compounds are used for nonsense mutation readthrough with potentially lower cytotoxicity. G418 (Geneticin) is another aminoglycoside that has been shown to have a strong readthrough effect, though it can also be toxic. Non-aminoglycoside compounds like Ataluren (PTC124) have been developed and show promise in promoting readthrough with reduced toxicity. Newer synthetic aminoglycoside derivatives, such as NB54 and NB124, have also been designed to have enhanced readthrough activity and lower toxicity compared to this compound.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death in my this compound-treated cultures, even at concentrations intended for bacterial contamination control.
-
Question: Could the observed cytotoxicity be an off-target effect of this compound? Answer: Yes, this compound can induce cytotoxicity through the generation of ROS and mitochondrial dysfunction. Even at concentrations used for contamination control (typically 50 µg/mL), sensitive cell lines can be affected.
-
Question: How can I determine if this compound is the cause of the observed cell death? Answer: You can perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. Additionally, you can include a control group cultured in antibiotic-free medium to compare cell viability. Assays for apoptosis (e.g., caspase activity assays) and necrosis can further characterize the mode of cell death.
-
Question: What steps can I take to reduce this compound-induced cytotoxicity? Answer:
-
Optimize Concentration: Use the lowest effective concentration of this compound required to prevent contamination. This may need to be determined empirically for your specific cell line and culture conditions.
-
Use Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC), glutathione, or catalase may help quench the production of ROS and reduce cytotoxicity.
-
Consider Alternatives: If cytotoxicity remains an issue, consider using a different antibiotic or, ideally, culturing your cells in an antibiotic-free medium with stringent aseptic techniques.
-
Problem 2: My experimental results are inconsistent or not reproducible in this compound-treated cells.
-
Question: Can this compound's off-target effects influence cellular signaling pathways and lead to experimental variability? Answer: Absolutely. This compound-induced oxidative stress and mitochondrial dysfunction can activate various stress-response pathways, including the JNK and p38-MAPK pathways, which can lead to apoptosis. These alterations can interfere with the signaling pathways you are studying, leading to inconsistent results.
-
Question: How can I assess if this compound is altering the signaling pathways relevant to my experiment? Answer: You should include an antibiotic-free control group in your experiments. Compare the baseline activity of your signaling pathway of interest in cells cultured with and without this compound. Western blotting for key signaling proteins or reporter assays can be used for this purpose.
-
Question: What are the best practices to ensure the reproducibility of my experiments when using this compound? Answer:
-
Consistent Culture Conditions: Use the same batch and concentration of this compound for all related experiments.
-
Short-Term Treatment: If possible, limit the duration of this compound exposure to the minimum time required.
-
Thorough Validation: Always validate your key findings in antibiotic-free conditions to ensure they are not an artifact of this compound treatment.
-
Quantitative Data Summary
Table 1: Reported Concentrations of this compound and their Off-Target Effects
| Cell Type/System | This compound Concentration | Observed Off-Target Effect | Reference |
| Epstein-Barr virus-transformed lymphoblastoid cells | Not specified, but increased fluorescence twofold | Induction of a respiratory burst and increased reactive oxygen species. | |
| Permeabilized HEK 293T cells | 1 mg/mL (~2 mM) | Increased leak respiration and collapse of mitochondrial membrane potential. | |
| Avian hair cells in vitro | Not specified | Rapid production of free radicals. | |
| Rat renal cortical mitochondria | 0.01 mM | Significant increase in hydrogen peroxide production. | |
| Rat renal cortical mitochondria | 4 mM | 36.5-fold increase in hydrogen peroxide production. | |
| Human mammary epithelial and breast cancer cell lines | 0.05 mg/mL | Upregulation of HIF1a, increased lactate production, inhibited mitochondrial membrane potential, and induced DNA oxidative damage. | |
| Rabbit embryon kidney cell culture | >1000 mg/kg | Inhibition of cell growth. | |
| Vero cells | 1000 µg/mL | Significant cytotoxic and adverse effect on cell viability. |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the JC-1 dye, a ratiometric fluorescent indicator of mitochondrial membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a positive control for depolarization (e.g., CCCP) and a negative (untreated) control.
-
Prepare a 200x stock solution of JC-1 in DMSO.
-
Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2.5 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh pre-warmed culture medium to the cells.
-
Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Healthy cells with high ΔΨm: JC-1 forms J-aggregates, which emit red fluorescence (excitation ~585 nm, emission ~590 nm).
-
Apoptotic or unhealthy cells with low ΔΨm: JC-1 remains in its monomeric form, which emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the MitoSOX Red reagent, which is a fluorescent probe that specifically detects mitochondrial superoxide.
Materials:
-
MitoSOX Red reagent
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate, coverslips) and treat with this compound as required. Include a positive control for ROS induction (e.g., Antimycin A) and a negative (untreated) control.
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.
-
Remove the culture medium and wash the cells once with warm buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells three times with warm buffer.
-
Analyze the cells immediately by fluorescence microscopy (red fluorescence) or flow cytometry.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide. An increase in fluorescence indicates increased ROS production.
Visualizations
Caption: Signaling pathway of this compound-induced off-target effects.
Caption: Experimental workflow for mitigating this compound's off-target effects.
References
- 1. Formation of reactive oxygen species following bioactivation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactive oxygen species in chick hair cells after this compound exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gentamicin Penetration in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with gentamicin penetration of eukaryotic cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in intracellular bacterial survival assays?
A1: this compound is an aminoglycoside antibiotic that is generally considered to be poorly permeable to eukaryotic cell membranes.[1][2][3][4][5] This characteristic is advantageous in microbiology research, particularly in the this compound protection assay (GPA). The GPA is a common method used to quantify the ability of pathogenic bacteria to invade and survive within eukaryotic cells. In this assay, after a period of infection, this compound is added to the cell culture medium to kill extracellular bacteria. Since it does not readily enter the host cells, the intracellular bacteria are protected and can be quantified after lysing the host cells.
Q2: Can this compound penetrate eukaryotic cells?
A2: While this compound's penetration is limited, it is not entirely absent. Studies have shown that this compound can slowly enter eukaryotic cells, likely through endocytosis. The extent of this penetration and subsequent intracellular accumulation is influenced by several factors, including the concentration of this compound, the duration of exposure, and the type of eukaryotic cell being used. This unintended uptake can potentially lead to the killing of intracellular bacteria, which can be a significant source of error in experimental results.
Q3: What are the primary mechanisms of this compound uptake in eukaryotic cells?
A3: The primary mechanism for this compound uptake into eukaryotic cells is thought to be adsorptive endocytosis. As a polycationic molecule, this compound can bind electrostatically to negatively charged components of the cell membrane, such as phospholipids. This interaction can trigger the internalization of the antibiotic into the cell within vesicles. In specialized cells like those in the kidney proximal tubules, megalin-mediated endocytosis plays a significant role in this compound uptake.
Q4: Are there alternatives to this compound for intracellular survival assays?
A4: Yes, alternative methods exist to overcome the limitations of the this compound protection assay. One such method is the enzyme protection assay (EPA). For example, in studies with Staphylococcus aureus, lysostaphin, an enzyme that specifically degrades the cell wall of staphylococci, can be used to kill extracellular bacteria. This method can be more rapid and specific than this compound, and it avoids the issue of the antibiotic penetrating the host cells. Another alternative is the differential immunostaining assay, which uses antibodies to distinguish between intracellular and extracellular bacteria via fluorescence microscopy.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my this compound protection assay.
This is a common issue that can arise from several factors related to this compound's interaction with your experimental system.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting Tip: The concentration of this compound required to effectively kill all extracellular bacteria without affecting intracellular bacteria can vary significantly between different bacterial strains and host cell types. It is crucial to perform a titration experiment to determine the minimal bactericidal concentration (MBC) of this compound for your specific bacterial strain in your cell culture medium.
-
-
Possible Cause 2: Inappropriate incubation time with this compound.
-
Troubleshooting Tip: Prolonged exposure to even low concentrations of this compound can lead to its accumulation within host cells and subsequent killing of intracellular bacteria. Conversely, an incubation time that is too short may not be sufficient to eliminate all extracellular bacteria. You should optimize the incubation time in conjunction with the this compound concentration.
-
-
Possible Cause 3: this compound is penetrating the host cells and killing intracellular bacteria.
-
Troubleshooting Tip: If you suspect intracellular killing by this compound, consider reducing the concentration and/or the incubation time. You can also assess the viability of the intracellular bacteria at different time points after this compound treatment to see if there is a decline. As an alternative, you could try an enzyme-based protection assay if a suitable enzyme is available for your bacterial species.
-
Issue 2: High background of extracellular bacteria in my this compound protection assay.
If you are observing a high number of bacterial colonies after plating your cell lysates, it may be due to incomplete killing of the extracellular population.
-
Possible Cause 1: Insufficient this compound concentration or incubation time.
-
Troubleshooting Tip: As mentioned previously, it is essential to determine the optimal concentration and incubation time for your specific experimental conditions. Ensure that the chosen parameters are sufficient to kill all extracellular bacteria.
-
-
Possible Cause 2: High bacterial load.
-
Troubleshooting Tip: A very high multiplicity of infection (MOI) can lead to a large number of extracellular bacteria that may not be completely eliminated by the this compound treatment. Consider reducing the MOI.
-
-
Possible Cause 3: Bacterial resistance to this compound.
-
Troubleshooting Tip: Ensure that the bacterial strain you are using is susceptible to this compound. You can perform a standard minimal inhibitory concentration (MIC) test to confirm this.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies regarding the use of this compound in cell culture experiments.
Table 1: this compound Concentrations and Incubation Times in Protection Assays
| Cell Type | Bacterium | This compound Concentration (µg/mL) | Incubation Time | Reference |
| Macrophages | Salmonella | 50 | 15 min | |
| Epithelial cells | Salmonella | 50 | 1 h | |
| RAW 264.7 cells | E. coli CFT073 | 200 | 15 min or 2 h | |
| HeLa cells | Various | Not specified | 1 h | |
| Phagocytes | Salmonella Typhimurium/Typhi | 100, then 25 | 1 h, then for the rest of the experiment | |
| RAW264.7 cells | S. aureus | 400 | 60 min | |
| Peritoneal macrophages | Yersinia pestis | 1-128 | 1 h to 20 h | |
| TC7 intestinal epithelial cells | Shigella flexneri | Not specified | 1 h |
Table 2: Minimal Inhibitory Concentration (MIC) of this compound for Various Bacteria
| Bacterium | MIC (µg/mL) | Reference |
| E. coli K1 RS218 | 0.5 | |
| Shigella | 0.5 | |
| Salmonella | 0.5 | |
| Yersinia pestis | 8 (log phase), 16 (stationary phase) |
Experimental Protocols
This compound Protection Assay (General Protocol)
This is a generalized protocol for the this compound protection assay. Specific parameters such as cell type, bacterial strain, MOI, and this compound concentration/incubation time should be optimized for your particular experimental system.
-
Cell Seeding: Seed eukaryotic cells in a multi-well plate and culture them until they form a confluent monolayer.
-
Bacterial Preparation: Culture the bacterial strain of interest overnight in an appropriate broth medium.
-
Infection:
-
Wash the host cells with phosphate-buffered saline (PBS).
-
Infect the cells with the bacteria at a predetermined multiplicity of infection (MOI).
-
Incubate for a specific period to allow for bacterial invasion.
-
-
This compound Treatment:
-
Aspirate the medium and wash the cells with PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing the optimized concentration of this compound.
-
Incubate for the optimized duration to kill extracellular bacteria.
-
-
Cell Lysis and Enumeration:
-
Wash the cells again with PBS to remove the this compound.
-
Lyse the host cells using a detergent such as Triton X-100 or saponin to release the intracellular bacteria.
-
Serially dilute the lysate and plate on appropriate agar plates to enumerate the number of colony-forming units (CFU), which corresponds to the number of viable intracellular bacteria.
-
Visualizations
Diagram 1: this compound Protection Assay Workflow
References
- 1. Impact of this compound Concentration and Exposure Time on Intracellular - Research - Institut Pasteur [research.pasteur.fr]
- 2. Intracellular Delivery and Antibacterial Activity of this compound Encapsulated in pH-Sensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound Concentration and Exposure Time on Intracellular Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of the Non-Membrane-Permeative Antibiotic this compound into Mammalian Cells by Using Shigella flexneri Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impact of this compound Concentration and Exposure Time on Intracellular Yersinia pestis [frontiersin.org]
Optimizing incubation time for gentamicin selection experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and other critical parameters for successful gentamicin (and its analog, G418/Geneticin) selection experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound selection, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| All cells, including the control (non-transfected), are surviving. | 1. Incorrect this compound/G418 Concentration: The concentration is too low to effectively kill the non-resistant cells.[1] 2. Degraded Antibiotic: Improper storage (e.g., exposure to light, multiple freeze-thaw cycles) has led to a loss of potency.[1] 3. Cell Line Resistance: The specific cell line may have a higher intrinsic resistance to the antibiotic. | 1. Perform a Kill Curve: This is crucial to determine the minimum antibiotic concentration that kills all non-transfected cells within a specific timeframe (typically 7-14 days).[1][2] 2. Use a Fresh Stock of Antibiotic: Always aliquot and store the antibiotic according to the manufacturer's instructions. 3. Increase Antibiotic Concentration: Based on the kill curve results, use a higher concentration of the antibiotic. |
| All cells, including the transfected/transduced cells, are dying. | 1. Incorrect this compound/G418 Concentration: The concentration is too high, killing both resistant and non-resistant cells. 2. Poor Cell Health: Cells were not healthy or were at an inappropriate density at the time of selection. 3. Low Transfection/Transduction Efficiency: A very small population of cells successfully integrated the resistance gene. 4. Insufficient Recovery Time: Selection was started too soon after transfection/transduction, not allowing for adequate expression of the resistance gene. | 1. Perform a Kill Curve: Determine the optimal concentration that selectively kills non-resistant cells. 2. Optimize Cell Culture Conditions: Ensure cells are healthy, actively dividing, and plated at an appropriate density (typically 20-50% confluency) before adding the antibiotic. 3. Optimize Transfection/Transduction: Ensure high-quality plasmid DNA and an optimized protocol for your cell line. 4. Allow for Recovery: Wait 24-72 hours after transfection/transduction before initiating antibiotic selection to allow for expression of the resistance gene. |
| Satellite colonies are appearing. | 1. Antibiotic Degradation: The antibiotic in the media is breaking down, allowing some non-resistant cells to survive and proliferate. 2. Cross-Protection: Resistant cells may secrete factors that protect neighboring non-resistant cells. | 1. Replenish Selection Medium Regularly: Change the medium with fresh antibiotic every 2-4 days to maintain selective pressure. 2. Avoid High Cell Densities: Plate cells at a lower density to minimize cross-protection effects. 3. Re-plate at a Lower Density: If satellite colonies appear, consider re-plating the culture at a very low density to isolate resistant colonies. |
| Selection is taking longer than expected ( > 14 days). | 1. Sub-optimal Antibiotic Concentration: The concentration may be high enough to inhibit growth but not to kill all non-resistant cells efficiently. 2. Slow-Growing Cell Line: The doubling time of the cell line can significantly impact the duration of selection. | 1. Review Kill Curve Data: Ensure the concentration used is optimal for killing non-resistant cells within the desired timeframe. 2. Be Patient with Slow-Growing Cells: Continue to monitor the cells and replenish the selection medium regularly. The selection process can sometimes take longer for certain cell lines. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and G418?
This compound and its analog G418 are aminoglycoside antibiotics that inhibit protein synthesis in both prokaryotic and eukaryotic cells. They bind to the ribosomal subunits (the 30S subunit in bacteria and interfering with the 80S ribosome function in eukaryotes), leading to mistranslation of mRNA and ultimately cell death.
Q2: Why is a kill curve necessary?
A kill curve is a dose-response experiment that determines the minimum concentration of an antibiotic required to kill all cells of a specific cell line within a certain time. This is a critical step because different cell lines exhibit varying sensitivities to antibiotics. Performing a kill curve ensures the selection of genuinely resistant cells without causing unnecessary toxicity to the transfected cells.
Q3: How long should I wait after transfection before adding this compound/G418?
It is generally recommended to wait 24 to 72 hours after transfection before adding the selection antibiotic. This allows the cells to recover from the transfection procedure and to express the resistance gene at a sufficient level to survive the selection pressure.
Q4: How often should I change the selection medium?
The selection medium containing the antibiotic should be replaced every 2 to 4 days. This ensures that the antibiotic concentration remains stable and effective, as some antibiotics can degrade over time in culture conditions.
Q5: What is the typical duration of a this compound/G418 selection experiment?
The duration of selection can vary depending on the cell line and the antibiotic concentration. However, most non-resistant cells will typically die within 6 to 14 days.
Experimental Protocols
Determining Optimal this compound/G418 Concentration: The Kill Curve Assay
This protocol outlines the steps to determine the optimal concentration of this compound or G418 for selecting stably transfected mammalian cells.
Materials:
-
Healthy, actively growing cell line of interest
-
Complete cell culture medium
-
This compound or G418 stock solution
-
24-well or 96-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the wells at a density that will result in approximately 20-50% confluency on the day of antibiotic addition.
-
For suspension cells, seed at a density of approximately 2.5 – 5.0 x 10^5 cells/ml.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Antibiotic Dilution Series:
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. A common starting range for G418 is 100 µg/mL to 1000 µg/mL.
-
Include a "no antibiotic" control well.
-
It is recommended to test each concentration in triplicate.
-
-
Treatment:
-
Aspirate the existing medium from the cells.
-
Add the medium containing the different antibiotic concentrations to the corresponding wells.
-
-
Incubation and Observation:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the cells daily for signs of toxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 2-4 days.
-
-
Data Collection and Analysis:
-
Continue the experiment for 7 to 14 days.
-
Determine the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells. This is the optimal concentration for your selection experiments.
-
Visualizations
Experimental Workflow: Kill Curve Assay
Caption: Workflow for determining the optimal antibiotic concentration using a kill curve assay.
Mechanism of Action: this compound/G418
Caption: Simplified diagram of this compound/G418 mechanism of action in eukaryotic cells.
References
Technical Support Center: Long-Term Effects of Gentamicin Exposure on Cell Line Phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of gentamicin exposure on cell line phenotypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term effects of this compound exposure on cultured cell lines?
A1: Long-term exposure to this compound can induce a range of phenotypic changes in cell lines, primarily driven by cellular stress and toxicity. Key effects include:
-
Increased production of Reactive Oxygen Species (ROS): this compound can form a complex with iron, which enhances the generation of ROS, leading to oxidative stress.[1]
-
Mitochondrial Dysfunction: This is a major consequence, manifesting as altered mitochondrial membrane potential, inhibition of respiratory chain complexes, and changes in oxygen consumption.[2][3][4]
-
Induction of Apoptosis: Programmed cell death is a common outcome, often mediated by specific signaling pathways.[5]
-
Changes in Gene Expression: Studies have shown that this compound can upregulate genes related to hypoxia and glycolysis, such as HIF1α.
-
Altered Cellular Metabolism: A shift towards aerobic glycolysis, increased lactate production, and DNA oxidative damage have been observed.
-
Morphological Changes: Some cell lines may exhibit altered morphology, such as a more scattered and undifferentiated appearance.
Q2: I use this compound as a standard antibiotic in my cell culture medium. Could this be affecting my experimental results?
A2: Yes, the routine use of this compound as a prophylactic antibiotic can significantly skew experimental data, particularly in studies focused on cellular metabolism. Research has shown that even at standard concentrations (e.g., 0.05 mg/ml), this compound can induce mitochondrial dysfunction, increase ROS production, and alter gene expression related to metabolism. For sensitive assays, especially those involving metabolic analysis, it is highly recommended to culture cells in antibiotic-free medium to ensure the observed effects are not artifacts of the antibiotic.
Q3: Which cell lines are commonly used to study this compound-induced toxicity?
A3: The choice of cell line typically depends on the toxicological aspect being investigated:
-
Nephrotoxicity: LLC-PK1 and MDCK cells, both derived from kidney epithelial tissue, are well-established models for studying this compound-induced kidney damage.
-
Ototoxicity: HEI-OC1 (House Ear Institute-Organ of Corti 1) and UB/OC-2 murine auditory cell lines are frequently used to investigate the mechanisms of this compound-induced hearing loss.
-
General Cytotoxicity and Metabolism: Various cell lines, including human mammary epithelial cells (MCF-12A) and breast cancer cell lines (MCF-7, MDA-MB-231), have been used to study the broader metabolic and cytotoxic effects of this compound. Vero cells, derived from monkey kidney epithelium, have also been used to assess cytotoxicity.
Q4: What are the key signaling pathways implicated in the cellular response to long-term this compound exposure?
A4: Two of the most prominent signaling pathways involved are:
-
c-Jun N-terminal kinase (JNK) Pathway: This pathway is often activated by cellular stress, including ROS production, and is a key mediator of this compound-induced apoptosis.
-
PI3K/Akt Pathway: This pathway is typically associated with cell survival. This compound exposure can lead to the suppression of Akt phosphorylation, thereby inhibiting this pro-survival signaling and contributing to apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
Symptoms: Inconsistent IC50 values for this compound across experiments; high standard deviations in cell viability assays (e.g., MTT, LDH).
| Potential Cause | Troubleshooting Steps |
| Cell Density | Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure for cell counting and seeding. |
| This compound Potency | Prepare fresh this compound solutions from a reliable stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Interference | Some assay reagents can be affected by components in the media or by the compound being tested. Run appropriate controls, including media-only and this compound-only wells, to check for background signal. |
| Cell Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: Unexpected Changes in Gene or Protein Expression in Control Cells
Symptoms: Baseline expression levels of metabolic or stress-related genes/proteins (e.g., HIF1α, p-JNK) are elevated in untreated control cells.
| Potential Cause | Troubleshooting Steps |
| Chronic Antibiotic Stress | If using this compound as a standard culture antibiotic, it may be inducing a low-level chronic stress response. Transition cells to an antibiotic-free medium for several passages before conducting experiments. |
| Other Culture Stressors | Evaluate other potential stressors in your cell culture practice, such as fluctuations in incubator CO2 or temperature, or issues with the culture medium or serum. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and gene expression. Regularly test your cell lines for mycoplasma contamination. |
Issue 3: Difficulty Detecting Apoptosis After this compound Treatment
Symptoms: No significant increase in apoptotic markers (e.g., TUNEL-positive cells, cleaved caspase-3) despite observing a decrease in cell viability.
| Potential Cause | Troubleshooting Steps |
| Incorrect Timepoint | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time than the peak of cytotoxicity. Perform a time-course experiment to identify the optimal timepoint for detecting apoptosis. |
| Necrosis vs. Apoptosis | At high concentrations, this compound may induce necrosis rather than apoptosis. Use lower concentrations of this compound over a longer exposure time to favor an apoptotic phenotype. Assess for markers of necrosis, such as LDH release. |
| Assay Sensitivity | Ensure your apoptosis detection method is sensitive enough. For TUNEL assays, optimize fixation and permeabilization steps. For western blotting of caspases, ensure efficient protein extraction and use appropriate antibody concentrations. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability and Mitochondrial Function
| Cell Line | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Vero | 2000 µg/mL | 24 hours | ~65% decrease in cell viability | |
| Vero | 4500 µg/mL | 24 hours | Significant decrease in cell viability | |
| MCF-7 | 0.05 mg/mL | 24 hours | Significant inhibition of mitochondrial membrane potential | |
| MCF-12A | 0.05 mg/mL | 24 hours | Inhibition of mitochondrial membrane potential | |
| MDA-MB-231 | 0.05 mg/mL | 24 hours | Inhibition of mitochondrial membrane potential | |
| HEK 293T | 1 mg/mL | Not specified | Increased mitochondrial leak respiration and decreased membrane potential |
Table 2: this compound-Induced Changes in Gene Expression and Metabolism
| Cell Line | This compound Concentration | Exposure Time | Observed Effect | Reference |
| MCF-12A | 0.05 mg/mL | 24 hours | 18.81-fold increase in SLC2A3 (Glut3) gene expression | |
| MCF-7 | 0.05 mg/mL | 24 hours | 1.87-fold increase in SLC2A3 (Glut3) gene expression | |
| MDA-MB-231 | 0.05 mg/mL | 24 hours | 1.62-fold increase in SLC2A1 (Glut1) gene expression | |
| MCF-12A | 0.05 mg/mL | 24 hours | Significant increase in 8-OHdG (DNA oxidative damage product) |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced ROS Production
Principle: This protocol uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include an untreated control and a positive control (e.g., a known ROS inducer like H₂O₂).
-
Probe Loading: Remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).
Protocol 2: TUNEL Assay for Apoptosis Detection
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Methodology:
-
Sample Preparation: Culture cells on glass coverslips or in chamber slides and treat with this compound to induce apoptosis.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with a solution of 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Equilibration: Wash the cells with PBS and then incubate with an equilibration buffer provided in the TUNEL assay kit for 5-10 minutes.
-
TdT Labeling: Prepare the TdT reaction mixture containing the TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's instructions.
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stopping the Reaction: Terminate the reaction by washing the cells with a stop/wash buffer or PBS.
-
Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Experimental workflow for assessing this compound-induced phenotypic changes in cell lines.
Caption: Key signaling pathways involved in this compound-induced apoptosis.
References
- 1. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 2. Culturing Cells Post Sort | Cytometry and Antibody Technology [voices.uchicago.edu]
- 3. This compound Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K and Inhibitor of Apoptosis Proteins Modulate this compound- Induced Hair Cell Death in the Zebrafish Lateral Line [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with gentamicin selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during gentamicin selection in cell culture.
Troubleshooting Guides
Issue 1: Inconsistent or Failed Selection of Transfected Cells
You've transfected your cells with a plasmid containing a this compound resistance gene, but you are not seeing successful selection. This could be due to a variety of factors, from the antibiotic concentration to the health of your cells.
Question: Why are all my cells dying, including the transfected ones?
Answer: This is a common issue that often points to an inappropriate antibiotic concentration.
-
High Antibiotic Concentration: The concentration of this compound may be too high, killing even the cells that have successfully integrated the resistance gene.[1] It is crucial to determine the optimal concentration for your specific cell line, as sensitivity can vary greatly.[1][2]
-
Cell Health: The overall health of your cells at the time of selection is critical. Unhealthy cells may not survive the stress of the selection process, even if they have incorporated the resistance gene.[1] Ensure cells are in the exponential growth phase (typically 70-80% confluency) during transfection and selection.[2]
-
Incorrect Antibiotic for Mammalian Selection: While this compound is used for preventing bacterial contamination, G418 (Geneticin®), a more potent aminoglycoside, is typically used for selecting genetically modified mammalian cells that express a neomycin resistance gene (neo). Using this compound for selection of mammalian cells may not be effective.
Question: Why are none of my cells dying, or I have a high number of non-transfected colonies surviving?
Answer: This situation suggests that the selection pressure is not stringent enough.
-
Low Antibiotic Concentration: The this compound concentration may be too low to effectively kill the non-transfected cells.
-
Degraded Antibiotic: Antibiotics can lose potency over time, especially with improper storage, such as exposure to light, incorrect temperatures, or multiple freeze-thaw cycles.
-
High Cell Density: Plating cells too densely can lead to contact inhibition or nutrient depletion, which can affect their response to the antibiotic.
Workflow for Troubleshooting Failed Selection
Caption: Troubleshooting flowchart for inconsistent this compound selection results.
Issue 2: Establishing an Optimal this compound Concentration
The optimal concentration of a selection antibiotic is highly dependent on the cell line. Therefore, it is essential to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).
Question: How do I perform a kill curve experiment?
Answer: A kill curve is a dose-response experiment to determine the optimal antibiotic concentration for your specific cell line.
Experimental Protocol: Kill Curve
-
Cell Plating: Plate your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows them to reach approximately 30-50% confluency the next day. Include a "no cells" control well.
-
Antibiotic Addition: The following day, add a range of this compound concentrations to the culture medium. It is advisable to include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cell death, such as rounding, detachment, and lysis.
-
Medium Replacement: Replace the selective medium every 2-4 days.
-
Data Collection: After 7-14 days, assess cell viability using a method like Trypan Blue exclusion or an MTT assay.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-resistant cells within the 7-14 day period.
Experimental Workflow: Kill Curve
Caption: Workflow for performing a kill curve experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound selection?
The effective concentration of this compound for selection can vary widely depending on the cell line. It is always recommended to perform a kill curve to determine the optimal concentration for your specific cells. However, a general starting range can be used for the kill curve experiment.
| Antibiotic | Recommended Concentration Range for Kill Curve |
| This compound Sulfate | 50 - 1000 µg/mL |
| G418 Disulfate Salt | 100 - 800 µg/mL |
| Puromycin | 0.25 - 10 µg/mL |
| Hygromycin B | 100 - 500 µg/mL |
Q2: Can I use this compound for preventing bacterial contamination and for selection of transfected mammalian cells?
While this compound is effective for controlling bacterial growth in cell culture, G418 (Geneticin®) is the more appropriate antibiotic for selecting mammalian cells that have been transfected with a vector containing the neomycin resistance gene (neo). This compound is generally not potent enough to efficiently kill untransfected mammalian cells.
Q3: How stable is this compound in cell culture medium?
This compound is known for its high stability. It is stable at 37°C in both acidic and alkaline pH for 15 days and is not affected by the presence of serum. It can also withstand autoclaving.
Q4: Can the use of this compound affect my experimental results?
Yes, the presence of this compound in cell culture media can have unintended effects on cellular physiology. Studies have shown that this compound can:
-
Induce mitochondrial dysfunction and oxidative damage.
-
Alter gene expression, including those related to stress responses and metabolism.
-
Cause a dose-dependent cytostatic effect in some cell lines.
-
Increase lactate production and affect the pH of the culture medium.
Therefore, it is advisable to use antibiotic-free media for sensitive assays whenever possible.
Q5: What are the key differences between this compound and G418?
This compound and G418 are both aminoglycoside antibiotics that inhibit protein synthesis. However, they have different primary applications in cell culture.
| Feature | This compound | G418 (Geneticin®) |
| Primary Use | Prevention of bacterial contamination. | Selection of genetically modified eukaryotic cells. |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria. | Interferes with the function of 80S ribosomes in eukaryotic cells. |
| Resistance Gene | Various bacterial resistance genes. | Neomycin resistance gene (neo). |
Signaling Pathway: Mechanism of Aminoglycoside Action and Resistance
Caption: Mechanism of action of aminoglycosides and common bacterial resistance pathways.
References
Validation & Comparative
Validating the Efficacy of a New Batch of Gentamicin Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of a new batch of gentamicin sulfate. It offers a comparative analysis with alternative antibiotics, supported by experimental data and detailed methodologies. The information herein is intended to assist researchers in making informed decisions regarding the selection and application of this critical antibiotic.
Introduction to this compound Sulfate
This compound sulfate is a broad-spectrum aminoglycoside antibiotic renowned for its rapid bactericidal activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive organisms like Staphylococcus aureus.[1][2] Its primary mechanism of action involves the irreversible binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis, leading to bacterial cell death.[1][3][4] Due to its potency and cost-effectiveness, this compound remains a vital therapeutic agent. However, its narrow therapeutic window and potential for nephrotoxicity and ototoxicity necessitate stringent quality control and efficacy validation for each new batch.
Comparative Efficacy Analysis
The efficacy of a new batch of this compound sulfate should be evaluated against established alternatives. This section compares this compound with two common alternatives: tobramycin (another aminoglycoside) and ciprofloxacin (a fluoroquinolone). The comparison is based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the typical MIC ranges for this compound, tobramycin, and ciprofloxacin against common pathogenic bacteria. It is crucial to note that these values can vary depending on the specific strain and the testing methodology.
| Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) |
| This compound | 0.25 - 2 | 0.5 - 8 | 0.1 - 8 |
| Tobramycin | 0.25 - 4 | 0.3 - 18.8 | 0.02 - 0.1 |
| Ciprofloxacin | 0.013 - 0.08 | 0.15 | 0.5 - 0.6 |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of efficacy validation. This section provides detailed protocols for two key in-vitro assays: Minimum Inhibitory Concentration (MIC) Determination and Time-Kill Kinetic Assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of the new this compound sulfate batch that inhibits the visible growth of a specific bacterium.
Materials:
-
New batch of this compound Sulfate
-
Reference standard this compound Sulfate
-
Alternative antibiotics (e.g., Tobramycin, Ciprofloxacin)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 1°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the new this compound batch and the reference/alternative antibiotics.
-
Perform serial two-fold dilutions of each antibiotic in MHB across the rows of the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB without inoculum).
-
Incubate the plate at 35°C ± 1°C for 18-24 hours.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest antibiotic concentration that shows no turbidity (no visible bacterial growth).
-
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
Objective: To assess the rate and extent of bacterial killing by the new this compound sulfate batch at various concentrations.
Materials:
-
Same as for MIC determination, plus:
-
Sterile saline for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Automated colony counter or manual counting equipment
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay.
-
In sterile tubes or flasks, prepare different concentrations of the new this compound batch in MHB (e.g., 1x MIC, 4x MIC, and 16x MIC). Include a growth control tube without antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 35°C ± 1°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial concentration at each time point.
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration to generate time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
This compound's Mechanism of Action
This compound functions by binding to the A site on the 16S rRNA of the bacterial 30S ribosomal subunit. This interference disrupts the fidelity of protein synthesis by causing misreading of the mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
A Researcher's Guide: Gentamicin vs. Penicillin-Streptomycin in Cell Culture
In the realm of cell culture, maintaining sterility is paramount to the validity and reproducibility of experimental results. The prophylactic use of antibiotics is a common strategy to prevent microbial contamination. Among the most frequently used agents are gentamicin and the combination of penicillin-streptomycin (Pen-Strep). This guide provides an objective comparison of these two antibiotic choices, supported by experimental data, to aid researchers in making an informed decision for their specific cell culture needs.
At a Glance: Key Differences
| Feature | This compound | Penicillin-Streptomycin (Pen-Strep) |
| Primary Target | Broad-spectrum, particularly effective against Gram-negative bacteria.[1] Also effective against Gram-positive bacteria and mycoplasma.[2] | Penicillin targets Gram-positive bacteria; Streptomycin targets Gram-negative bacteria.[2] |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2] | Penicillin inhibits bacterial cell wall synthesis. Streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Recommended Working Concentration | 50 µg/mL for eukaryotic cells.[3] | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin. |
| Stability | Highly stable at 37°C for extended periods and can be autoclaved. Stable across a wide pH range (2 to 10). | Penicillin is unstable at 37°C and at acidic or alkaline pH. Streptomycin loses activity at alkaline pH. Neither is stable to autoclaving. |
| Cytotoxicity | Can be cytotoxic at higher concentrations, with effects varying between cell types. Some studies suggest it may be more cytotoxic than Pen-Strep for sensitive cells. | Generally considered to have low cytotoxicity at recommended concentrations, though off-target effects have been reported, particularly for streptomycin. |
In-Depth Comparison
Mechanism of Action and Spectrum of Activity
This compound is a bactericidal aminoglycoside antibiotic that effectively inhibits protein synthesis in a wide range of Gram-negative and Gram-positive bacteria by irreversibly binding to the 30S ribosomal subunit. Its broad spectrum of activity makes it a versatile option for general contamination control.
Penicillin-Streptomycin is a combination of two antibiotics with complementary activities. Penicillin, a β-lactam antibiotic, is primarily effective against Gram-positive bacteria by disrupting the synthesis of their peptidoglycan cell walls. Streptomycin, also an aminoglycoside, targets Gram-negative bacteria by inhibiting protein synthesis, similar to this compound.
Stability and Ease of Use
A significant advantage of this compound is its superior stability. It remains active in culture medium at 37°C for at least 15 days across a broad pH range and is not inactivated by the presence of serum. Furthermore, this compound is heat-stable and can be autoclaved, which can be a valuable feature for preparing sterile media. In contrast, both penicillin and streptomycin in the Pen-Strep cocktail are less stable under typical cell culture conditions. Penicillin is particularly labile, with a short half-life at 37°C, and both are sensitive to pH changes and are destroyed by autoclaving.
Cytotoxicity and Off-Target Effects
While both antibiotic options are generally considered safe for most cell lines at their recommended concentrations, cytotoxicity can be a concern, particularly with long-term use or in sensitive cell types.
Some studies suggest that this compound may be more cytotoxic than Pen-Strep for certain cell lines, especially delicate ones. For example, one study on Vero cells (from African green monkey kidney) showed a significant decrease in cell viability at this compound concentrations of 2000 µg/mL and higher.
On the other hand, both this compound and the components of Pen-Strep, being aminoglycosides, have been shown to potentially alter cellular metabolism and gene expression. These off-target effects are an important consideration for experiments where subtle cellular changes could impact the results, such as in studies on drug response, cell signaling, or differentiation.
Experimental Data
Table 1: Effect of this compound and Penicillin-Streptomycin on Cell Replication
This table summarizes data from a study by Schafer et al. (1972) which evaluated the effect of the recommended concentrations of this compound (50 µg/mL) and Pen-Strep on the replication of 20 different mammalian cell types. The data indicates that at these standard concentrations, neither antibiotic had a significant inhibitory effect on the replication of a wide variety of cell lines.
| Cell Type | This compound (50 µg/mL) - Effect on Replication | Penicillin-Streptomycin - Effect on Replication |
| 20 Mammalian Cell Types | No significant effect on replication | No significant effect on replication |
| (Data summarized from Schafer et al., 1972) |
Table 2: Cytotoxicity of this compound on Vero Cells
The following data illustrates the dose-dependent cytotoxic effect of this compound on Vero cells after a 24-hour exposure, as determined by an MTT assay.
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 500 | 89.21 |
| 1000 | 79.54 |
| 2000 | 34.59 |
| 4500 | Significantly decreased |
| (Data from a study on Vero cells) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of either this compound or penicillin-streptomycin. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the untreated control group.
Signaling Pathway Considerations
The use of antibiotics in cell culture can have unintended consequences on cellular signaling pathways. Both streptomycin and this compound are aminoglycosides, which have been reported to induce oxidative stress and affect mitochondrial function in mammalian cells. This can lead to the activation of stress-response pathways, such as those involving transcription factors like ATF3, which can, in turn, influence a wide range of cellular processes including proliferation, differentiation, and apoptosis. Researchers should be mindful of these potential off-target effects, especially in studies focused on these cellular mechanisms.
Caption: Potential signaling pathway impacted by aminoglycoside antibiotics.
Conclusion and Recommendations
The choice between this compound and penicillin-streptomycin depends on the specific requirements of the cell culture experiments.
This compound is a strong candidate when:
-
A broad spectrum of activity, particularly against Gram-negative bacteria, is required.
-
Stability in culture media over longer periods is crucial.
-
Heat stability for media preparation is an advantage.
Penicillin-Streptomycin may be preferred when:
-
A well-established and traditionally used antibiotic cocktail is desired.
-
The potential for higher cytotoxicity with this compound in a specific sensitive cell line is a concern.
For sensitive applications such as studies on cellular metabolism, gene expression, or drug screening, it is highly recommended to perform preliminary experiments to assess the potential impact of any antibiotic on the cell line of interest. Whenever possible, adhering to strict aseptic techniques to avoid contamination in the first place is the most effective strategy, potentially eliminating the need for routine antibiotic use altogether.
References
A Head-to-Head Battle: Gentamicin vs. Kanamycin for Plasmid Selection in E. coli
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology, the selection of transformed Escherichia coli cells harboring a plasmid of interest is a critical step. This is most commonly achieved by utilizing antibiotic resistance genes encoded on the plasmid, allowing only the successfully transformed bacteria to proliferate on media containing the corresponding antibiotic. Among the arsenal of selection agents, the aminoglycosides gentamicin and kanamycin are two frequently employed options. This guide provides an objective comparison of their performance, supported by available data, to aid researchers in making an informed choice for their specific experimental needs.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | Kanamycin |
| Mechanism of Action | Binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[1] | Binds to the 30S ribosomal subunit, interfering with the decoding site and leading to inhibition of protein synthesis.[2] |
| Resistance Gene | aacC1 (this compound 3-N-acetyltransferase)[1][3] | aph(3')-II or nptII (aminoglycoside-3'-phosphotransferase)[2] |
| Typical Working Concentration | 10 - 20 µg/mL | 30 - 50 µg/mL |
| Cross-Resistance | Can exhibit cross-resistance with other aminoglycosides, including kanamycin. | Can show cross-resistance with other aminoglycosides like neomycin. |
| Satellite Colonies | Generally low incidence. | Reportedly less prone to satellite colonies compared to ampicillin. |
Delving Deeper: Mechanism of Action
Both this compound and kanamycin belong to the aminoglycoside class of antibiotics and share a similar mechanism of action. They exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding event disrupts the process of protein synthesis, leading to the production of non-functional or truncated proteins, which ultimately results in cell death.
Caption: Mechanism of action for this compound and kanamycin.
Performance in Plasmid Selection: A Comparative Analysis
While both antibiotics are effective for plasmid selection, subtle differences in their performance can impact experimental outcomes.
Working Concentration and Efficacy
The optimal working concentration is a critical parameter for efficient selection. A study comparing the minimum inhibitory concentrations (MICs) of this compound and kanamycin against E. coli found them to be comparably effective, with MICs in the range of 6–30 µg/mL. However, for plasmid selection, the generally recommended concentrations differ.
| Antibiotic | Recommended Stock Concentration | Recommended Working Concentration |
| This compound | 10 mg/mL in water | 10 - 20 µg/mL |
| Kanamycin | 50 mg/mL in water | 30 - 50 µg/mL |
It is important to note that the optimal concentration can be strain-dependent and may require empirical determination for a specific E. coli strain and plasmid combination.
Satellite Colonies
Satellite colonies, which are small colonies of non-transformed cells that grow in the vicinity of a true transformant, can be a significant issue in cloning experiments, particularly when using ampicillin. This phenomenon is attributed to the secretion of β-lactamase by resistant colonies, which degrades the ampicillin in the surrounding medium. Both this compound and kanamycin are generally considered to be less prone to the formation of satellite colonies. The resistance mechanisms for these aminoglycosides typically involve enzymatic modification of the antibiotic within the cell, rather than its degradation and secretion into the medium.
Cross-Resistance
A crucial consideration is the potential for cross-resistance between aminoglycoside antibiotics. Strains of E. coli that have acquired resistance to one aminoglycoside may exhibit resistance to others. Therefore, if a particular E. coli strain already possesses resistance to an aminoglycoside, it is advisable to choose a selection agent from a different antibiotic class.
Experimental Protocols
To facilitate a direct comparison and optimization for your specific application, detailed experimental protocols are provided below.
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
This protocol allows for the determination of the lowest concentration of each antibiotic that inhibits the growth of your specific E. coli strain.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
This compound and Kanamycin stock solutions (e.g., 10 mg/mL and 50 mg/mL, respectively)
-
Sterile 96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of twofold dilutions of this compound and kanamycin in LB broth in a 96-well plate. The concentration range should bracket the expected MIC (e.g., for this compound: 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL; for kanamycin: 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculate each well with a diluted overnight culture of E. coli to a final optical density at 600 nm (OD600) of approximately 0.001.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C with shaking for 16-24 hours.
-
Determine the MIC as the lowest antibiotic concentration at which no visible growth is observed.
Protocol 2: Comparing Transformation Efficiency
This protocol outlines a method to directly compare the number of transformants obtained using this compound versus kanamycin selection.
Materials:
-
Competent E. coli cells
-
Two plasmids carrying this compound and kanamycin resistance genes, respectively (ideally of similar size and copy number)
-
LB agar plates containing a range of this compound and kanamycin concentrations (e.g., 10, 15, 20 µg/mL for this compound; 30, 40, 50 µg/mL for kanamycin)
-
SOC medium
Procedure:
-
Perform transformations of the competent E. coli cells with each plasmid according to your standard protocol. Include a no-plasmid control for each antibiotic.
-
After the recovery step in SOC medium, plate serial dilutions of the transformation mixture onto LB agar plates containing the different concentrations of this compound and kanamycin.
-
Incubate the plates at 37°C for 16-24 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the transformation efficiency as CFU per microgram of plasmid DNA for each antibiotic and concentration.
Caption: Workflow for comparing transformation efficiency.
Protocol 3: Assessing Plasmid Stability
This protocol can be used to evaluate the stability of plasmids with either this compound or kanamycin resistance markers over multiple generations in the absence of selective pressure. A detailed protocol for a plasmid stability assay can be found in the literature.
Materials:
-
E. coli strains containing the plasmids of interest
-
LB broth (with and without the respective antibiotic)
-
LB agar plates (with and without the respective antibiotic)
Procedure:
-
Inoculate a starter culture in LB broth containing the appropriate antibiotic and grow overnight.
-
The next day, dilute the overnight culture into fresh LB broth without any antibiotic to an OD600 of ~0.01. This is Generation 0.
-
Incubate the culture at 37°C with shaking.
-
At regular intervals (e.g., every 10 generations, which is approximately every 5 hours for E. coli), take a sample from the culture.
-
Plate serial dilutions of the sample onto both non-selective LB agar plates and selective LB agar plates (containing the corresponding antibiotic).
-
Incubate the plates at 37°C overnight and count the colonies.
-
Calculate the percentage of plasmid-containing cells at each time point by dividing the CFU on the selective plates by the CFU on the non-selective plates and multiplying by 100.
Caption: Workflow for assessing plasmid stability.
Conclusion and Recommendations
Both this compound and kanamycin are robust and effective selection agents for plasmid transformation in E. coli. The choice between them may ultimately depend on the specific plasmids and E. coli strains being used, as well as the downstream application.
-
For routine cloning and plasmid propagation, both antibiotics are excellent choices. Kanamycin is a very common and well-characterized selection marker.
-
This compound may be a suitable alternative if kanamycin resistance is already present in the host strain or if there is a need to use a different aminoglycoside.
-
Empirical testing of the optimal antibiotic concentration is recommended to ensure efficient selection without imposing an undue metabolic burden on the cells.
-
The incidence of satellite colonies is expected to be low for both antibiotics, providing a cleaner selection background compared to ampicillin.
By carefully considering the factors outlined in this guide and, if necessary, performing the comparative experiments described, researchers can confidently select the most appropriate antibiotic for their plasmid selection needs, ensuring the success and reliability of their molecular biology workflows.
References
Alternative antibiotics to gentamicin for cell culture contamination
The integrity of experimental results hinges on the maintenance of sterile cell cultures. While gentamicin is a broad-spectrum aminoglycoside antibiotic frequently used to prevent bacterial contamination, concerns regarding its cytotoxicity, particularly in sensitive cell types like primary neurons, and the potential for resistance development necessitate a careful consideration of alternatives.[1][2] This guide provides an objective comparison of common substitutes for this compound, offering experimental data and protocols to aid researchers in making informed decisions for their specific cell culture needs.
Comparative Analysis of Antibiotic Alternatives
The selection of an appropriate antibiotic depends on the spectrum of activity required, potential toxicity to the cultured cells, and the nature of the experiment. The following table summarizes key characteristics of common alternatives to this compound.
| Antibiotic/Antimycotic | Recommended Working Concentration | Spectrum of Activity | Key Considerations & Potential Cytotoxicity |
| This compound | 10–50 µg/mL | Broad-spectrum: Gram-positive and Gram-negative bacteria, Mycoplasma.[3] | Dose-dependent cytotoxicity; can be toxic to sensitive cell types, such as primary cultures.[1][2] More stable than Pen-Strep. |
| Penicillin-Streptomycin (Pen-Strep) | 100 U/mL Penicillin / 100 µg/mL Streptomycin | Synergistic against Gram-positive (Penicillin) and Gram-negative (Streptomycin) bacteria. | Low cytotoxicity at standard concentrations. Ineffective against mycoplasma and can mask underlying infections. Penicillin has a short half-life at 37°C. |
| Primocin™ | 100 µg/mL | Broad-spectrum: Gram-positive and Gram-negative bacteria, Mycoplasma, and Fungi. | Specifically designed for the protection of primary cells; generally considered low cytotoxicity. |
| Normocin™ | 100 µg/mL | Broad-spectrum: Gram-positive and Gram-negative bacteria, Mycoplasma, and Fungi. | Recommended for established or immortalized cell lines. |
| Plasmocin™ | Prophylactic: 5 µg/mL; Treatment: 25 µg/mL | Highly effective against Mycoplasma species. | Can be cytotoxic to some cell lines at treatment concentrations; recommended not to be used with other antibiotics. |
| Ciprofloxacin | 10 µg/mL (for Mycoplasma) | Effective against Mycoplasma and a range of Gram-negative and Gram-positive bacteria. | Generally low cytotoxicity at effective concentrations, but dose-dependent effects have been observed. |
| Kanamycin | 100 µg/mL | Broad-spectrum: Gram-positive and Gram-negative bacteria, and Mycoplasma. | An aminoglycoside similar to this compound; can exhibit cytotoxicity. Used as a selectable marker for cells with the kanamycin resistance gene. |
| Amphotericin B (Fungizone®) | 0.25–2.5 µg/mL | Antifungal agent effective against yeast and fungi. | Can be highly toxic to mammalian cells, even at low concentrations. Light-sensitive. |
| Antibiotic-Antimycotic Solution (Anti-Anti) | 1X Solution (typically 100 U/mL Penicillin, 100 µg/mL Streptomycin, 0.25 µg/mL Amphotericin B) | Broad-spectrum coverage against bacteria and fungi. | Combines the properties and limitations of its individual components; potential for cytotoxicity from Amphotericin B. |
In-Depth Look at Key Alternatives
Penicillin-Streptomycin (Pen-Strep)
This is the most traditional antibiotic combination in cell culture. Penicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. Streptomycin is an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit, and is effective against Gram-negative bacteria. While this combination has low toxicity at standard concentrations, its major drawback is its inability to control mycoplasma, a common and insidious contaminant that lacks a cell wall.
Primocin™ and Normocin™
For comprehensive protection, particularly when working with valuable primary cells, Primocin™ is an excellent choice. It contains four active components, including agents that target both bacterial DNA and protein synthesis, as well as an antifungal. This formulation provides broad-spectrum protection against Gram-positive and Gram-negative bacteria, mycoplasma, and fungi. Normocin™ is a similar broad-spectrum reagent recommended for routine use in established cell lines.
Plasmocin™ and Ciprofloxacin for Mycoplasma
Mycoplasma contamination is a pervasive issue that cannot be addressed by standard antibiotics like Pen-Strep. These cell wall-deficient bacteria can alter cellular metabolism and gene expression, compromising experimental results. Plasmocin™ is a potent anti-mycoplasma agent containing two bactericidal components that act on protein synthesis and DNA replication. Ciprofloxacin, a fluoroquinolone antibiotic, is another effective option for eradicating mycoplasma by inhibiting DNA synthesis. Studies have shown high success rates in eliminating mycoplasma infections with these agents.
Amphotericin B for Fungal Contamination
Fungal and yeast contaminations are typically visible as turbidity or filamentous structures in the culture medium. Amphotericin B is a potent antimycotic that works by binding to sterols in the fungal cell membrane, creating pores that lead to leakage and cell death. However, it can also interact with cholesterol in mammalian cell membranes, leading to significant cytotoxicity. Therefore, it should be used at the lowest effective concentration and for the shortest duration possible.
Experimental Protocols
Precise experimental validation is crucial when incorporating a new antibiotic into a cell culture regimen. Below are generalized protocols for assessing cytotoxicity and efficacy.
Protocol 1: Assessing Antibiotic Cytotoxicity via MTT Assay
This protocol determines the concentration at which an antibiotic becomes toxic to a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Antibiotic Preparation: Prepare a series of 2-fold serial dilutions of the antibiotic in complete culture medium. Include a vehicle-only control (medium without antibiotic).
-
Treatment: Remove the overnight medium from the cells and replace it with the prepared antibiotic dilutions. Incubate for a period relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the antibiotic concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: General Workflow for Mycoplasma Elimination
This protocol outlines the steps for treating a precious, mycoplasma-contaminated cell culture.
-
Confirmation of Contamination: Confirm mycoplasma presence using a reliable detection method, such as PCR or a specialized enzymatic assay (e.g., MycoAlert™).
-
Quarantine: Isolate the contaminated culture, including dedicated media and reagents, to prevent cross-contamination.
-
Initiate Treatment: Thaw a fresh, uncontaminated vial if available. If not, begin treatment of the contaminated culture. For example, treat with Plasmocin™ at 25 µg/mL for 2 weeks. Alternatively, use ciprofloxacin at 10 µg/mL for 12-14 days.
-
Subculture as Needed: Passage the cells as they become confluent, always maintaining the antibiotic in the medium.
-
Post-Treatment Recovery: After the treatment period, culture the cells for 1-2 passages in antibiotic-free medium.
-
Re-testing: Re-test for mycoplasma using the same detection method as in Step 1.
-
Confirmation of Eradication: To ensure complete eradication, continue to culture the cells without antibiotics for an additional 2-4 weeks and test again. Any regrowth of mycoplasma is most likely to occur during this period.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz can help illustrate complex processes and relationships, aiding in decision-making.
Caption: Workflow for evaluating a new antibiotic for cell culture use.
Caption: Mechanisms of action for different classes of antimicrobial agents.
Caption: Decision tree for selecting an appropriate antimicrobial agent.
References
A Comparative Guide to Quantitative Analysis of Gentamicin Potency Using Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common bioassay methods for the quantitative analysis of gentamicin potency. The performance of microbiological, enzymatic, and colorimetric assays is evaluated based on key validation parameters, with supporting experimental data presented for direct comparison. Detailed methodologies for the widely used agar diffusion bioassay are also included to facilitate practical implementation.
Comparison of this compound Bioassay Performance
The selection of an appropriate bioassay for determining this compound potency is critical for ensuring product quality and therapeutic efficacy. The following table summarizes the quantitative performance of three common methods based on published validation data.
| Parameter | Microbiological Assay (Agar Diffusion) | Colorimetric Assay | Enzymatic Assay |
| Principle | Measures the inhibition of microbial growth by this compound. | Based on the reaction of ninhydrin with the amine groups of this compound to produce a colored product. | Measures the enzymatic modification of this compound, often through the transfer of a labeled group. |
| Linearity (r²) | ≥ 0.98[1] | 0.9998 | Highly linear, though specific r² values are not consistently reported. A high correlation (r=0.96) with microbiological assays has been demonstrated.[2][3] |
| Accuracy (% Recovery) | 100.53%[4] | 98.66% - 101.8% | Deemed accurate for clinical use, with results comparable to microbiological and chromatographic methods.[5] |
| Precision (% RSD) | < 2% | < 2% (Intra- and Inter-day) | Considered reliable with acceptable precision for routine clinical applications. |
| Specificity | Can be affected by the presence of other antibiotics, but can be improved by using resistant test strains. | Not specific for this compound, as it reacts with other aminoglycosides. | Generally offers high specificity for this compound. |
| Typical Assay Time | 18 - 24 hours | < 1 hour | 0.5 - 4 hours |
Experimental Protocol: Agar Diffusion Bioassay for this compound Potency
The agar diffusion method is a widely adopted and official method for determining the potency of antibiotics. It relies on the diffusion of the antibiotic through a solid agar medium, resulting in a zone of inhibition of a susceptible microorganism. The size of this inhibition zone is proportional to the concentration of the antibiotic.
Materials:
-
Test Organism: Staphylococcus epidermidis (ATCC 12228) or Staphylococcus aureus (ATCC 6538P).
-
Culture Medium: Antibiotic Assay Medium No. 11.
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
This compound Reference Standard: Of known potency.
-
Test Sample: this compound of unknown potency.
-
Petri Dishes: Sterile, flat-bottomed.
-
Cylinders or Paper Discs: For application of solutions.
-
Incubator: Maintained at 37 ± 1°C.
-
Calipers or Zone Reader: For measuring inhibition zones.
Procedure:
-
Preparation of Inoculum:
-
Culture the test organism on agar slants and incubate.
-
Harvest the bacterial growth and suspend it in sterile saline to a desired turbidity. This suspension will be used to inoculate the assay medium.
-
-
Preparation of Assay Plates:
-
Prepare Antibiotic Assay Medium No. 11 according to the manufacturer's instructions and sterilize.
-
Cool the medium to 45-50°C and inoculate it with the prepared microbial suspension.
-
Pour a base layer of uninoculated agar into the petri dishes and allow it to solidify.
-
Overlay the base layer with a seeded layer of the inoculated agar.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound Reference Standard in 0.1 M phosphate buffer (pH 8.0).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., for a 2x2 design, two concentrations, and for a 5x1 design, five concentrations).
-
Prepare the test sample in the same buffer to an assumed concentration.
-
-
Assay Procedure:
-
Place sterile cylinders on the agar surface or apply sterile paper discs.
-
Fill the cylinders or saturate the discs with the standard and test solutions according to a predetermined experimental design (e.g., 2x2, 3x1, or 5x1).
-
Allow for a pre-incubation diffusion period at room temperature for 1-4 hours.
-
Incubate the plates at 37 ± 1°C for approximately 18 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
Determine the concentration of the test sample by interpolating its mean zone diameter on the standard curve.
-
Calculate the potency of the test sample relative to the reference standard.
-
Visualizing the Bioassay Workflow
To better understand the logical flow of the agar diffusion bioassay, the following diagrams illustrate the key stages of the process.
The following diagram illustrates the relationship between this compound concentration and the resulting zone of inhibition, which forms the basis of the quantitative analysis.
References
- 1. Microbiological Antibiotic Assay Validation of this compound Sulfate Using Two-Dose Parallel Line Model (PLM) | HighTech and Innovation Journal [hightechjournal.org]
- 2. Comparison of Enzymatic and Microbiological this compound Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of enzymatic and microbiological this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Performance characteristics of bioassay, radioenzymatic assay, homogeneous enzyme immunoassay, and high-performance liquid chromatographic determination of serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Cell Cultures: A Comparative Guide to Verifying the Absence of Gentamicin-Resistant Bacteria
For researchers, scientists, and drug development professionals, ensuring the sterility of cell lines is paramount. The persistent threat of bacterial contamination, particularly by antibiotic-resistant strains, can compromise experimental integrity and lead to significant setbacks. This guide provides a comprehensive comparison of methods to verify the absence of gentamicin-resistant bacteria in cell lines, offering detailed experimental protocols and data to support informed decisions in the laboratory.
The routine use of antibiotics in cell culture media is a double-edged sword. While it can prevent opportunistic infections, it can also mask low-level contamination and contribute to the development of antibiotic-resistant strains.[1][2] this compound, a broad-spectrum aminoglycoside antibiotic, is a common choice for cell culture applications due to its stability and effectiveness against a wide range of Gram-negative and some Gram-positive bacteria.[1][3] However, the emergence of this compound-resistant bacteria poses a significant challenge. This guide outlines a systematic approach to not only detect bacterial contamination but also to specifically ascertain the susceptibility of contaminants to this compound and compare its efficacy with other commonly used antibiotics.
Comparative Efficacy of Common Cell Culture Antibiotics
The choice of antibiotic for cell culture is critical and should be based on its spectrum of activity, potential for cytotoxicity, and the likelihood of resistance development. While Penicillin-Streptomycin (Pen-Strep) is a widely used combination, it is primarily effective against Gram-positive bacteria and some Gram-negative bacteria.[1] this compound offers broader coverage against Gram-negative strains. Ciprofloxacin, a fluoroquinolone, is another alternative with a broad spectrum of activity. The following table summarizes a comparison of these commonly used antibiotics.
| Feature | This compound | Penicillin-Streptomycin (Pen-Strep) | Ciprofloxacin |
| Spectrum of Activity | Broad-spectrum, particularly effective against Gram-negative bacteria. | Effective against most Gram-positive and some Gram-negative bacteria. | Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria. |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Penicillin inhibits bacterial cell wall synthesis; Streptomycin inhibits protein synthesis. | Inhibits bacterial DNA gyrase and topoisomerase IV. |
| Reported Resistance | Resistance is a growing concern and can be conferred by various genes. | Resistance to both penicillin and streptomycin is widespread in certain bacterial species. | Resistance can develop through mutations in the target enzymes. |
| Cytotoxicity | Can be cytotoxic to some sensitive cell lines at higher concentrations. | Generally low cytotoxicity at standard working concentrations. | Can exhibit cytotoxicity at higher concentrations. |
| Stability | Highly stable under typical cell culture conditions, including heat. | Penicillin is less stable than streptomycin in liquid media. | Generally stable in culture media. |
Experimental Protocols
To verify the absence of this compound-resistant bacteria, a multi-step approach is recommended. This involves the initial detection of any bacterial contamination, followed by isolation and identification of the contaminant, and finally, antibiotic susceptibility testing.
Protocol 1: Detection and Isolation of Bacterial Contaminants from a Cell Line
This protocol outlines the steps to determine if a cell line is contaminated with bacteria and to isolate the bacteria for further testing.
Methodology:
-
Culture in Antibiotic-Free Medium: Culture the cell line for at least two passages in a medium devoid of any antibiotics. This allows any low-level or masked contamination to proliferate to detectable levels.
-
Visual and Microscopic Examination: Regularly inspect the cell culture flasks for visible signs of contamination, such as turbidity, a sudden change in the medium's pH (indicated by a color change of the phenol red indicator), or the appearance of microbial colonies. Use a phase-contrast microscope to look for motile bacteria between the cells.
-
Inoculation of Broth and Agar Plates:
-
Collect a sample of the cell culture supernatant.
-
Inoculate both nutrient agar plates and broth tubes (e.g., Tryptic Soy Broth).
-
Incubate the plates and tubes at 37°C for 24-48 hours.
-
-
Isolation of Pure Cultures: If bacterial growth is observed, streak the colonies onto fresh agar plates to obtain pure isolates. This is crucial for accurate identification and susceptibility testing.
Protocol 2: Antibiotic Susceptibility Testing using Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology:
-
Prepare Bacterial Inoculum: From a pure culture of the isolated bacterium, prepare a standardized suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Prepare Antibiotic Dilutions: Create a series of twofold serial dilutions of this compound (and other antibiotics for comparison, such as ciprofloxacin and penicillin-streptomycin) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC.
-
Inoculate the Microtiter Plate: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) using a plate reader.
The following table provides a hypothetical example of MIC values for common contaminants. Actual values will vary depending on the specific bacterial strain.
| Bacterial Contaminant | This compound MIC (µg/mL) | Penicillin-Streptomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 0.25 - >128 | >64/128 | 0.015 - >32 |
| Staphylococcus aureus | 0.12 - >1024 | 0.06 - >128 | 0.12 - >32 |
| Pseudomonas aeruginosa | 0.5 - >512 | >64/128 | 0.25 - >32 |
| Mycoplasma spp. | 1 - 100 | Ineffective | 0.25 - 4 |
Workflow and Decision Making
The process of verifying the absence of this compound-resistant bacteria and managing contamination can be visualized as a logical workflow. The following diagrams, created using the DOT language, illustrate these processes.
Caption: Experimental workflow for detecting, isolating, and testing bacterial contaminants in a cell line.
Caption: Decision tree for managing a cell line contaminated with bacteria.
Conclusion
Verifying the absence of this compound-resistant bacteria is a critical component of robust cell culture practice. A proactive approach that includes regular monitoring for contamination in the absence of antibiotics, followed by the isolation and characterization of any contaminants, is essential. The Minimum Inhibitory Concentration assay provides a quantitative measure of antibiotic susceptibility, enabling researchers to make data-driven decisions regarding the use of this compound and other antibiotics. By implementing these protocols and decision-making frameworks, researchers can enhance the reliability and reproducibility of their work, ultimately contributing to the advancement of scientific discovery and the development of new therapeutics.
References
Gentamicin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profile of an antibiotic is as crucial as knowing its antimicrobial efficacy. Gentamicin, a widely used aminoglycoside antibiotic, is a case in point. While effective against a broad spectrum of bacteria, its clinical use is hampered by dose-dependent toxicity, most notably to the kidneys (nephrotoxicity) and the inner ear (ototoxicity). This guide provides a comparative overview of this compound's cytotoxicity across various cell types, supported by experimental data and detailed methodologies, to aid in the assessment of its therapeutic window and the development of strategies to mitigate its adverse effects.
This compound's cytotoxic effects are not uniform across all cell types. The primary targets in humans are the proximal tubule epithelial cells of the kidneys and the sensory hair cells of the cochlea.[1][2][3] However, its impact extends to other cells, including cancer cell lines, chondrocytes, and fibroblasts, often at varying concentrations. The underlying mechanisms of toxicity are multifaceted, frequently involving the generation of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and interference with mitochondrial function and protein synthesis.[1][4]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on various cell types as reported in the scientific literature. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions, such as incubation time and the specific assay used.
| Cell Type | Cell Line | Assay | Concentration | Effect | Reference |
| Kidney Proximal Tubule | HK-2 | MTT | 2000-7500 µg/mL | Significant decrease in cell viability | |
| Kidney Proximal Tubule | LLC-PK1 | TUNEL | Up to 3 mM | Increased apoptosis | |
| Kidney Distal Nephron | MDCK-C11 | MTT | 0.1 mM | Decreased metabolic activity | |
| Cochlear Hair Cells | UB/Oc-2 | MTT | 750 µM | ~47% reduction in cell viability | |
| Non-Small Cell Lung Cancer | NCI-H460 | Combination Assay | 1-10 µM | Sensitizes cells to anticancer agents | |
| T-cell Lymphoma | SUP-T1 | Cell Growth Assay | 0.25 mM | Strongly reduced cell growth | |
| Mammary Epithelial (Normal) | MCF-12A | 8-OHdG Assay | 0.05 mg/mL | Increased DNA oxidative damage | |
| Mammary Cancer | MCF-7 | Mitochondrial Membrane Potential | 0.05 mg/mL | Significantly inhibited mitochondrial membrane potential | |
| Chondrocytes | Equine | Trypan Blue Exclusion | IC50 determination | Varies by antibiotic | |
| Fibroblasts | L929 | XTT | 0.5g, 0.75g, 1g | Non-toxic | |
| Vemurafenib-Resistant Melanoma | A375 | Not specified | 1-1000 µM | Selective cytotoxicity towards resistant cells |
Experimental Protocols
The assessment of this compound's cytotoxicity relies on a variety of well-established in vitro assays. Below are the detailed methodologies for some of the key experiments cited.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay. Include a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a catalyst (diaphorase). LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Colorimetric Detection: Diaphorase then uses NADH to reduce a tetrazolium salt (e.g., INT) to a red formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of formazan is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye like DAPI to visualize all cells.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescence from the incorporated labeled dUTPs.
Visualizing the Mechanisms and Workflow
To better understand the processes involved in this compound-induced cytotoxicity and its assessment, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. An integrative overview on the mechanisms underlying the renal tubular cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Gentamicin and Spectinomycin for Research Applications
For researchers, scientists, and drug development professionals, the choice of a selectable marker is a critical step in the successful execution of molecular cloning and genetic modification experiments. Among the arsenal of antibiotics available, gentamicin and spectinomycin are two commonly employed agents that target the bacterial ribosome. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most appropriate antibiotic for specific research needs.
This comprehensive guide delves into the mechanisms of action, resistance profiles, and practical applications of this compound and spectinomycin. We present a detailed comparison of their efficacy as selectable markers, discuss their use in specialized research areas, and provide experimental protocols for their application in bacterial transformation.
At a Glance: Key Differences
| Feature | This compound | Spectinomycin |
| Antibiotic Class | Aminoglycoside | Aminocyclitol |
| Mechanism of Action | Binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[1][2] | Binds to the 30S ribosomal subunit, specifically interfering with the translocation of peptidyl-tRNA, thereby halting protein synthesis. |
| Effect on Bacteria | Bactericidal (kills bacteria)[2] | Bacteriostatic (inhibits bacterial growth) |
| Spectrum of Activity | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria.[3] | Primarily effective against Gram-negative bacteria. |
| Common Resistance Gene | aacC1 (aminoglycoside N-acetyltransferase) | aadA (aminoglycoside 3'-adenylyltransferase), rpsE mutation |
| Primary Research Use | Selectable marker in bacteria and plant transformation, prevention of cell culture contamination.[3] | Selectable marker in bacteria and plant transformation. |
| Specialized Application | Induction of read-through of premature stop codons. | Studies of protein synthesis and ribosomal function. |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and spectinomycin exert their effects by targeting the 30S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. However, their precise modes of action differ, leading to distinct outcomes for the bacterial cell.
This compound , as a classic aminoglycoside, binds to the A-site of the 16S rRNA within the 30S subunit. This binding event disrupts the proofreading function of the ribosome, causing it to misread the mRNA codon. The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins, ultimately resulting in bacterial cell death.
Spectinomycin , an aminocyclitol, also binds to the 30S subunit but at a different site within the 16S rRNA. Its binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This effectively freezes the ribosome in place, halting protein synthesis and preventing bacterial growth.
References
Assessing the Impact of Gentamicin on Experimental Reproducibility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The routine use of antibiotics in cell culture is a widespread practice to prevent microbial contamination. Gentamicin, a broad-spectrum aminoglycoside antibiotic, is frequently employed for this purpose. However, its use is not without consequences for experimental outcomes. This guide provides a comprehensive comparison of this compound with other common cell culture antibiotics, highlighting its potential to influence experimental reproducibility by affecting various cellular processes. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions about their cell culture practices.
Executive Summary
This compound is a potent antibiotic that effectively controls a wide range of bacterial contaminants in cell culture. However, its off-target effects on mammalian cells can introduce significant variability and impact the reproducibility of experimental results. This guide details these effects, including the induction of oxidative stress, alteration of gene expression, and impact on cell viability and metabolism. We present a comparative analysis of this compound with other commonly used antibiotics such as penicillin-streptomycin, ciprofloxacin, and amphotericin B, supported by quantitative data and experimental protocols. Our findings suggest that while this compound is an effective anti-microbial agent, its potential to alter cellular physiology necessitates careful consideration and the exploration of alternatives in sensitive experimental systems. Researchers are encouraged to perform validation experiments to determine the most suitable antibiotic for their specific cell type and application, or to consider antibiotic-free culture for critical experiments to ensure the highest level of data integrity.
Introduction: The Double-Edged Sword of Antibiotics in Cell Culture
Preventing microbial contamination is paramount in cell culture to ensure the validity of experimental results. Antibiotics are widely used as a prophylactic measure, with this compound being a popular choice due to its broad spectrum of activity and stability.[1] However, the very mechanism that makes antibiotics effective against bacteria—targeting fundamental cellular processes like protein synthesis—can also lead to unintended consequences in eukaryotic cells. These "off-target" effects can introduce non-biological variation, thereby compromising experimental reproducibility. This guide focuses on assessing the impact of this compound on experimental outcomes and provides a comparative framework against other common antibiotics.
Comparative Analysis of this compound and Alternatives
The choice of antibiotic in cell culture should be carefully considered based on the specific requirements of the experiment and the cell type being used. This section compares the known effects of this compound with other commonly used antimicrobial agents.
This compound
This compound is an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[1] While effective against a broad range of Gram-positive and Gram-negative bacteria, it is known to have several off-target effects on mammalian cells.
-
Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) in various cell types. This oxidative stress can lead to cellular damage and interfere with signaling pathways.
-
Gene Expression: Studies have demonstrated that this compound can alter the expression of numerous genes, including those involved in stress responses and metabolism.[2][3]
-
Cell Viability and Metabolism: At higher concentrations, this compound can be cytotoxic and affect cellular metabolism.[4]
Penicillin-Streptomycin (Pen-Strep)
This combination is one of the most widely used antibiotic formulations in cell culture. Penicillin inhibits bacterial cell wall synthesis, while streptomycin, also an aminoglycoside, inhibits protein synthesis.
-
Altered Gene Expression: Similar to this compound, Pen-Strep has been found to alter the expression of hundreds of genes in cultured cells, potentially confounding experimental results.
-
Impact on Cell Differentiation: Some studies suggest that Pen-Strep can negatively affect cell differentiation in certain cell types, such as keratinocytes and stem cells.
Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Proteome and Phenotypic Changes: Sub-inhibitory concentrations of ciprofloxacin can induce significant changes in the intracellular proteome and affect cellular functions like motility and exoprotein secretion.
-
Inhibition of Cell Proliferation: Ciprofloxacin has been shown to inhibit the proliferation of certain cell types and can affect mitochondrial DNA replication.
Amphotericin B
Amphotericin B is an antifungal agent often used in combination with antibiotics to prevent fungal contamination. It works by binding to ergosterol in fungal cell membranes, creating pores that lead to cell death.
-
Cytotoxicity: While effective against fungi, amphotericin B can be cytotoxic to mammalian cells at higher concentrations by interacting with cholesterol in their membranes. Its use should be carefully titrated to minimize effects on cell viability.
Data Presentation: Quantitative Comparison of Antibiotic Effects
The following tables summarize the quantitative data on the effects of this compound and its alternatives on various cellular parameters. This data highlights the potential for these agents to introduce variability into experimental results.
Table 1: Effect of Antibiotics on Cell Viability (MTT Assay)
| Antibiotic | Cell Line | Concentration | Incubation Time | % Viability (Mean ± SD) | Potential Impact on Reproducibility |
| This compound | Vero | 2000 µg/mL | 24 hours | 34.59 ± 5.2 | High |
| Vero | 1000 µg/mL | 24 hours | 79.54 ± 4.8 | Moderate | |
| Vero | 500 µg/mL | 24 hours | 89.21 ± 3.1 | Low | |
| Amphotericin B | Osteoblasts | 100 µg/mL | 1 hour | Widespread cell death | High |
| Osteoblasts | 10 µg/mL | 7 days | Sublethal cytotoxicity | Moderate | |
| Fibroblasts | 100 µg/mL | 1 hour | Widespread cell death | High | |
| Fibroblasts | 10 µg/mL | 7 days | Sublethal cytotoxicity | Moderate |
Data compiled from published studies. The specific values can vary depending on the cell line and experimental conditions.
Table 2: Effect of Antibiotics on Gene Expression (qPCR)
| Antibiotic | Cell Line | Gene(s) Affected | Fold Change (Approx.) | Potential Impact on Reproducibility |
| This compound | Adipose-derived stem cells | Adipogenic markers | Altered differentiation | High |
| Penicillin-Streptomycin | HepG2 | 209 genes (stress response, metabolism) | Variable | High |
| Ciprofloxacin | Pseudomonas aeruginosa | ~200 proteins | Variable | High |
This table provides a qualitative summary. The exact fold changes are highly gene- and cell-type specific.
Experimental Protocols
To aid researchers in assessing the impact of antibiotics in their own experimental systems, we provide detailed methodologies for key experiments.
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to evaluate the cytotoxic effects of antibiotics.
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete culture medium (with and without test antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of the test antibiotic (e.g., this compound, penicillin-streptomycin). Include a no-antibiotic control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-antibiotic control.
Gene Expression Analysis using Quantitative PCR (qPCR)
This protocol provides a framework for assessing changes in gene expression induced by antibiotics.
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
Complete culture medium (with and without test antibiotics)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the test antibiotic for a specified period.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
Measurement of Reactive Oxygen Species (ROS) using ROS-Glo™ H₂O₂ Assay
This protocol is based on the Promega ROS-Glo™ H₂O₂ Assay and measures the levels of hydrogen peroxide, a key reactive oxygen species.
Materials:
-
96-well white-walled tissue culture plates
-
Cells of interest
-
Complete culture medium (with and without test antibiotics)
-
ROS-Glo™ H₂O₂ Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat the cells with the test antibiotic for the desired time.
-
Add the ROS-Glo™ H₂O₂ Substrate to the wells.
-
Incubate at 37°C for the time specified in the kit protocol.
-
Add the ROS-Glo™ Detection Solution to each well.
-
Incubate at room temperature for 20 minutes.
-
Measure the luminescence using a luminometer. The signal is proportional to the level of H₂O₂.
Visualizing the Impact: Signaling Pathways and Workflows
To illustrate the mechanisms by which this compound can affect cellular processes and experimental outcomes, the following diagrams are provided.
References
- 1. goldbio.com [goldbio.com]
- 2. promocell.com [promocell.com]
- 3. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
The Great Gentamicin Divide: When In Vitro Equivalence Fails to Predict In Vivo Efficacy
A comparative analysis of generic gentamicin products reveals significant disparities in therapeutic performance, challenging the long-held assumption that pharmaceutical equivalence guarantees therapeutic equivalence. This guide synthesizes key experimental data to highlight the critical differences between in vitro and in vivo efficacy, offering valuable insights for researchers, clinicians, and drug development professionals.
A landmark study evaluating the innovator this compound product against 20 generic equivalents found that while most generics appeared equivalent in laboratory tests, a significant number failed to perform adequately in a living model.[1][2] This discrepancy underscores the importance of rigorous in vivo testing for generic antibiotics to ensure they meet the same therapeutic standards as their brand-name counterparts.
In Vitro Performance: A Deceptive Uniformity
Standard laboratory tests for antibiotic efficacy, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealed that the vast majority of this compound generics were pharmaceutically equivalent to the innovator product.[3] These tests measure the concentration of an antibiotic required to inhibit or kill bacteria in a controlled environment.
However, one generic product demonstrated a stark failure even at this initial stage, with a significantly higher MIC value, indicating reduced potency against E. coli.[1][2]
Table 1: Comparative In Vitro Efficacy of this compound Products against E. coli SIG-1
| Product Category | Number of Products | Geometric Mean MIC (mg/L) | Geometric Mean MBC (mg/L) | MBC/MIC Ratio |
| Innovator | 1 | 0.7 | 1.0 | 1.4 |
| Therapeutically Equivalent Generics | 9 | 0.7 | 1.0 | 1.4 |
| Non-Therapeutically Equivalent Generics | 10 | 0.7 | 1.0 | 1.4 |
| Failed In Vitro Generic | 1 | 45.3 | >128 | >2.8 |
Data sourced from Zuluaga et al. (2010).
In Vivo Efficacy: The True Test of Therapeutic Equivalence
The crucial divergence in product performance emerged during in vivo testing using a neutropenic mouse thigh infection model. This model mimics a severe bacterial infection in an immunocompromised host, providing a more clinically relevant assessment of an antibiotic's effectiveness.
Despite demonstrating in vitro equivalence, a staggering 10 out of the 20 generic products, in addition to the this compound reference powder, failed to match the in vivo efficacy of the innovator drug against E. coli. These generics exhibited a significantly lower maximal bactericidal effect (Emax), meaning they were less effective at reducing the bacterial load in the infected thighs of the mice.
Table 2: Comparative In Vivo Efficacy of this compound Products against E. coli SIG-1 in the Neutropenic Mouse Thigh Infection Model
| Product Category | Number of Products | Mean Emax (log10 CFU/g) |
| Innovator | 1 | 5.99 |
| Therapeutically Equivalent Generics | 9 | 5.48 - 6.03 |
| Non-Therapeutically Equivalent Generics | 10 | 4.81 - 5.32 |
Data sourced from Zuluaga et al. (2010).
Furthermore, in a separate experiment involving P. aeruginosa infection, animals treated with a generic this compound showed significantly higher dissemination of bacteria to vital organs compared to those treated with the innovator product, despite receiving maximally effective doses.
Experimental Protocols
The findings presented are based on the following detailed experimental methodologies:
In Vitro Susceptibility Testing
-
Bacterial Strains: A clinical isolate of E. coli (SIG-1) and a control strain of P. aeruginosa (ATCC 27853) were used.
-
Methodology: The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Neutropenic Mouse Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.
The Implications of Discrepancy
The significant variance between the in vitro and in vivo results for numerous this compound generics has profound implications. It suggests that the presence of the active pharmaceutical ingredient (API) alone is not sufficient to guarantee therapeutic efficacy. Other factors, such as impurities, excipients, and manufacturing processes, may play a crucial role in the in vivo performance of a drug.
These findings challenge the reliance on pharmaceutical equivalence as the sole criterion for approving generic intravenous antibiotics. For drugs with a narrow therapeutic index like this compound, where the difference between a therapeutic and a toxic dose is small, such discrepancies in efficacy could have serious clinical consequences.
Conclusion
The evidence strongly indicates that for this compound, in vitro equivalence does not reliably predict in vivo therapeutic outcomes. The data from the neutropenic mouse thigh infection model reveals a critical performance gap in a significant portion of generic this compound products. This highlights the necessity for more stringent, evidence-based criteria for the approval of generic drugs, particularly for critical-use intravenous antibiotics. Researchers and clinicians should be aware of these potential disparities and consider the source of the this compound being used in their studies and clinical practice.
References
- 1. Determination of therapeutic equivalence of generic products of this compound in the neutropenic mouse thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Therapeutic Equivalence of Generic Products of this compound in the Neutropenic Mouse Thigh Infection Model | PLOS One [journals.plos.org]
- 3. Determination of Therapeutic Equivalence of Generic Products of this compound in the Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Gentamicin Sensitivity Testing in Environmental Bacterial Isolates
For researchers, scientists, and drug development professionals, understanding the susceptibility of environmental bacterial isolates to antibiotics is paramount for public health and novel drug discovery. This guide provides a comprehensive comparison of standard methods for testing gentamicin sensitivity, offering detailed experimental protocols and supporting data to ensure accurate and reproducible results.
This compound, a potent aminoglycoside antibiotic, is a crucial tool in combating serious Gram-negative bacterial infections. However, the rise of antibiotic resistance necessitates rigorous testing of its efficacy against environmental isolates, which can act as reservoirs of resistance genes. This guide will delve into the two primary methods for determining this compound sensitivity: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Comparing the Gold Standards: Disk Diffusion vs. Broth Microdilution
The choice of method for this compound sensitivity testing often depends on the specific research question, available resources, and the desired level of quantitative detail. Both the Kirby-Bauer disk diffusion and broth microdilution methods are considered gold standards, with their own distinct advantages and limitations.
| Feature | Kirby-Bauer Disk Diffusion | Broth Microdilution (MIC) |
| Principle | Measures the diameter of a zone of growth inhibition around a this compound-impregnated disk on an agar plate. | Determines the lowest concentration of this compound that visibly inhibits bacterial growth in a liquid culture.[1] |
| Output | Qualitative (Susceptible, Intermediate, Resistant) based on zone diameter. | Quantitative (Minimum Inhibitory Concentration in µg/mL).[1] |
| Throughput | High; multiple isolates can be tested on a single plate. | High; typically performed in 96-well plates, allowing for multiple isolates and antibiotic concentrations. |
| Cost | Relatively inexpensive and easy to perform.[2] | Can be more expensive due to the need for serial dilutions of the antibiotic and microplates. |
| Precision | Less precise than MIC determination. | Considered the "gold standard" for precise susceptibility results.[1] |
Understanding the Results: CLSI Breakpoints for this compound
The Clinical and Laboratory Standards Institute (CLSI) provides standardized interpretive criteria, known as breakpoints, to categorize bacterial isolates as susceptible, intermediate, or resistant to this compound. These breakpoints are regularly reviewed and updated based on pharmacokinetic/pharmacodynamic data and clinical outcomes.[3]
CLSI Breakpoints for this compound against Enterobacterales
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Disk Diffusion (10 µg disk) | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
| Broth Microdilution (MIC) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
Data sourced from CLSI M100-Ed33, 2023.
CLSI Breakpoints for this compound against Pseudomonas aeruginosa
In 2023, CLSI eliminated the this compound breakpoints for P. aeruginosa. This decision was based on data demonstrating that wild-type isolates were not reliably treatable with this compound, even at MICs previously considered susceptible. Therefore, this compound is no longer a recommended treatment option for P. aeruginosa infections.
Experimental Protocols
Accurate and reproducible results in this compound sensitivity testing hinge on the meticulous execution of standardized protocols. Below are detailed methodologies for the Kirby-Bauer disk diffusion and broth microdilution methods.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of this compound susceptibility.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
This compound antibiotic disks (10 µg)
-
Pure 24-hour culture of the bacterial isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: From a fresh culture, select 4-5 well-isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Application of this compound Disks: Aseptically place a 10 µg this compound disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters. Compare the measured zone diameter to the CLSI breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of this compound's antimicrobial activity.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Pure 24-hour culture of the bacterial isolate
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator at 35°C ± 2°C
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of twofold serial dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL, and the concentration range should typically span from 0.06 to 128 µg/mL. Include a growth control well (broth with no antibiotic) and a sterility control well (broth only).
-
Inoculum Preparation: Prepare a bacterial inoculum in sterile saline or PBS with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plate: Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. Do not add bacteria to the sterility control well.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth control well should show turbidity, and the sterility control well should remain clear. Compare the MIC value to the CLSI breakpoints to determine the isolate's susceptibility category.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying biological principles, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for this compound Sensitivity Testing.
Caption: this compound's Mechanism of Action.
Alternatives to this compound
When environmental isolates exhibit resistance to this compound, several alternative antibiotics may be considered, depending on the bacterial species and the nature of the infection.
| Antibiotic Class | Examples | General Spectrum of Activity |
| Other Aminoglycosides | Amikacin, Tobramycin, Plazomicin | Gram-negative bacteria, including Pseudomonas aeruginosa. Amikacin often retains activity against this compound-resistant strains. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Broad-spectrum, including many Gram-negative and some Gram-positive bacteria. |
| Third/Fourth Generation Cephalosporins | Ceftazidime, Cefepime | Extended-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa. |
| Carbapenems | Imipenem, Meropenem, Doripenem | Very broad-spectrum, often reserved for multidrug-resistant infections. |
| Polymyxins | Colistin (Polymyxin E) | Active against many multidrug-resistant Gram-negative bacteria, but associated with significant toxicity. |
A recent study comparing amikacin and this compound found that of 400 this compound-susceptible strains, 18.50% were resistant to amikacin. Conversely, of 378 amikacin-susceptible strains, 13.76% were resistant to this compound. This highlights the importance of testing individual isolates against a panel of antibiotics to guide appropriate treatment or further research.
Conclusion
The standardized methods of Kirby-Bauer disk diffusion and broth microdilution, guided by the interpretive criteria from CLSI, are indispensable tools for assessing the sensitivity of environmental bacterial isolates to this compound. A thorough understanding of these protocols and the interpretation of their results is crucial for surveillance of antibiotic resistance, informing public health strategies, and guiding the development of new antimicrobial agents. As resistance patterns continue to evolve, the rigorous and consistent application of these testing methodologies will remain a cornerstone of infectious disease research and drug development.
References
A Comparative Analysis of Gentamicin-Modifying Enzymes for Researchers and Drug Development Professionals
An In-depth Guide to the Mechanisms, Performance, and Experimental Evaluation of Key Bacterial Resistance Enzymes
Gentamicin, a cornerstone of aminoglycoside antibiotics, faces a significant threat from the evolution of bacterial resistance, primarily mediated by this compound-modifying enzymes (AMEs). These enzymes chemically alter the antibiotic, rendering it ineffective. For researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance, a thorough understanding of these enzymes is paramount. This guide provides a comprehensive comparative analysis of the major classes of this compound-modifying enzymes, supported by experimental data and detailed protocols to aid in the development of novel therapeutic strategies.
Executive Summary
Bacterial resistance to this compound is predominantly conferred by three main classes of enzymes:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the this compound molecule.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide monophosphate (typically AMP from ATP) to a hydroxyl group of this compound.
The modification at specific sites on the this compound structure sterically hinders its binding to the bacterial 16S rRNA, the primary target for its antimicrobial activity, ultimately leading to treatment failure.[1][2][3] The substrate specificity and kinetic efficiency of these enzymes vary, influencing the resistance profiles observed in clinical isolates.
Comparative Performance of this compound-Modifying Enzymes
The efficacy of this compound-modifying enzymes is determined by their affinity for both the aminoglycoside substrate and the co-substrate (e.g., Acetyl-CoA, ATP), as well as their catalytic turnover rate. The following tables summarize key quantitative data for representative enzymes from each class.
Table 1: Kinetic Parameters of Aminoglycoside Acetyltransferases (AACs)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AAC(3)-I | This compound C1 | 0.066 mM (66 µM) | - | - | [4] |
| AAC(3)-IV | This compound | - | - | - | |
| Tobramycin | - | - | - | ||
| Neomycin | - | - | - | ||
| Apramycin | - | - | - | ||
| AAC(6')-Ib | Kanamycin | 5.1 µM | - | - | [5] |
| Tobramycin | 3.5 µM | - | - | ||
| Amikacin | 3.1 µM | - | - | ||
| AAC(6')-II | This compound | 36% of resistant isolates | - | - | |
| Tobramycin | 36% of resistant isolates | - | - |
Note: A comprehensive dataset for direct comparison of all enzymes against all this compound congeners is not available in the current literature. The data presented is from various studies and experimental conditions may differ.
Table 2: Kinetic Parameters of Aminoglycoside Phosphotransferases (APHs)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| APH(2'')-IVa | Kanamycin B | - | - | - | |
| Plazomicin | - | - | - | ||
| APH(3')-VI | Amikacin | 11% of resistant isolates | - | - | |
| AAC(6')-Ie-APH(2'')-Ia | Amikacin | - | - | - | |
| Plazomicin | - | - | - |
Note: Data for APH enzymes against specific this compound congeners is limited in the reviewed literature.
Table 3: Kinetic Parameters of Aminoglycoside Nucleotidyltransferases (ANTs)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| ANT(2'')-I | This compound | 28% of resistant isolates | - | - | |
| Tobramycin | 28% of resistant isolates | - | - | ||
| ANT(3'')-IId | Spectinomycin | - | - | 4.99 x 10³ | |
| Streptomycin | - | - | 4.45 x 10³ |
Mechanisms of this compound Modification
The enzymatic modification of this compound by AMEs is a key mechanism of resistance. The following diagram illustrates the primary sites of modification on the this compound C1a molecule by the three major enzyme classes.
Caption: Sites of this compound C1a modification by AMEs.
Experimental Protocols
Accurate characterization of AME activity is crucial for understanding their role in resistance and for the development of inhibitors. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for Aminoglycoside Acetyltransferases (AACs)
This assay continuously monitors the acetylation of aminoglycosides by measuring the increase in absorbance resulting from the reaction of the released Coenzyme A (CoA-SH) with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine.
Materials:
-
Purified AAC enzyme
-
This compound (or other aminoglycoside substrate)
-
Acetyl-CoA
-
DTNB (Ellman's reagent) or 4,4'-dithiodipyridine
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.8)
-
Spectrophotometer capable of reading at 412 nm (for DTNB) or 324 nm (for 4,4'-dithiodipyridine)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, this compound at various concentrations, and DTNB (final concentration ~0.5 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding Acetyl-CoA (final concentration ~0.2 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound while keeping the Acetyl-CoA concentration constant (and vice-versa).
Caption: Workflow for AAC spectrophotometric assay.
Coupled Enzyme Assay for Aminoglycoside Phosphotransferases (APHs)
This assay measures APH activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Purified APH enzyme
-
This compound (or other aminoglycoside substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 40 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, this compound, PEP, NADH, PK, and LDH.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production by the APH enzyme. The rate is calculated using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹ at 340 nm).
-
Kinetic parameters are determined by varying the concentrations of this compound and ATP.
Caption: Workflow for APH coupled enzyme assay.
Radioenzymatic Assay for Aminoglycoside Nucleotidyltransferases (ANTs)
This highly sensitive assay measures the incorporation of a radiolabeled nucleotide (e.g., [α-³²P]ATP or [³H]ATP) into the aminoglycoside substrate.
Materials:
-
Purified ANT enzyme
-
This compound (or other aminoglycoside substrate)
-
Radiolabeled ATP (e.g., [α-³²P]ATP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Phosphocellulose paper discs
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up reaction tubes containing the assay buffer, this compound, and the purified ANT enzyme.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.
-
Wash the discs extensively with a suitable buffer (e.g., sodium phosphate buffer) to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity retained on the discs, corresponding to the adenylylated this compound, is quantified using a scintillation counter.
-
Kinetic parameters can be determined by varying substrate concentrations.
Logical Relationships in Aminoglycoside Resistance
The development of resistance to this compound is a multifactorial process. The presence of AME-encoding genes, often located on mobile genetic elements like plasmids and transposons, is a primary driver. The expression of these genes leads to the production of enzymes that inactivate the antibiotic, allowing the bacteria to survive and proliferate in the presence of this compound.
Caption: Logical flow of AME-mediated this compound resistance.
Conclusion and Future Directions
The enzymatic modification of this compound by AAC, APH, and ANT enzymes remains a significant clinical challenge. This guide provides a comparative framework for understanding the performance and experimental evaluation of these critical resistance determinants. The presented data and protocols offer a valuable resource for researchers aiming to develop novel aminoglycosides that evade enzymatic modification or to design inhibitors that can be used as adjuvants to restore the efficacy of existing antibiotics. Future research should focus on obtaining comprehensive kinetic data for a wider range of AMEs against all this compound congeners to enable more direct and accurate comparisons. Furthermore, elucidating the three-dimensional structures of AME-gentamicin complexes will provide crucial insights for structure-based drug design efforts.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Purification and properties of two this compound-modifying enzymes, coded by a single plasmid pPK237 originating from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gentamicin's Power Amplified: A Comparative Guide to Synergistic Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gentamicin's synergistic effects with various compounds, supported by experimental data. Understanding these interactions is crucial for developing more effective antibiotic therapies and combating antimicrobial resistance.
This compound, a potent aminoglycoside antibiotic, often exhibits enhanced efficacy when combined with other antimicrobial agents. This synergy can lead to lower required doses, reduced toxicity, and the ability to overcome bacterial resistance. This guide delves into the experimental data supporting these combinations, outlines the methodologies used to evaluate them, and visualizes the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining this compound with other compounds is often quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays, and by observing enhanced bacterial killing in time-kill assays. A FICI of ≤ 0.5 is generally considered synergistic. The following tables summarize the performance of this compound in combination with various agents against different bacterial strains.
Synergism Against Gram-Positive Bacteria
| Combination | Bacterial Strain | Key Findings | Reference |
| This compound + Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergism observed against non-high-level this compound resistant (non-HLGR) strains. No synergism against HLGR strains (this compound MIC > 500 µg/mL). | [1][2][3] |
| This compound + Daptomycin | Staphylococcus aureus (MSSA, MRSA), Vancomycin-resistant Enterococci (VRE) | Synergy demonstrated in time-kill studies, with a more rapid bactericidal effect compared to either drug alone.[4][5] The combination can prevent the emergence of daptomycin resistance. | |
| This compound + Beta-Lactams (e.g., Ampicillin, Cefepime) | Enterococcus faecalis | Ampicillin plus this compound provides a synergistic bactericidal effect. | |
| This compound + Silver Nanoparticles (AgNPs) | Multidrug-resistant Staphylococcus epidermidis | A synergistic effect (FICI ≤ 0.5) was observed, significantly lowering the MIC of this compound. The combination enhances the generation of reactive oxygen species. |
Synergism Against Gram-Negative Bacteria
| Combination | Bacterial Strain | Key Findings | Reference |
| This compound + Cefepime | Pseudomonas aeruginosa | Strong synergistic effects observed, leading to complete eradication of biofilms. When used in combination, the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of both antibiotics were significantly reduced. | |
| This compound + Ciprofloxacin | Pseudomonas aeruginosa | Synergistic effects have been reported, particularly against biofilm formation. | |
| This compound + Fosfomycin | Escherichia coli | A high degree of synergism was found against E. coli biofilms. | |
| This compound + Beta-Lactams (e.g., Ampicillin, Cefotaxime) | Escherichia coli | Studies have shown varied results, with some indicating additive to antagonistic effects, emphasizing the need for strain-specific testing. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's synergistic effects.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the compound to be tested are prepared at a concentration that is a multiple of the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the second compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: After incubation, the wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone The Fractional Inhibitory Concentration Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.
-
Bacterial Culture Preparation: A starting inoculum of a specific bacterial concentration (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to different concentrations of this compound, the other compound, and the combination of both. A growth control without any antibiotic is also included.
-
Sampling over Time: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Counting: The collected samples are serially diluted and plated on agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Interpretation: The results are plotted as log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes and concepts in evaluating this compound's synergistic effects.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Bactericidal and Synergy Evaluation.
Caption: Synergistic Mechanism of this compound and Beta-Lactam Antibiotics.
References
- 1. Vancomycin-gentamicin synergism revisited: effect of this compound susceptibility of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin-gentamicin synergism revisited: effect of this compound susceptibility of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of in vitro interaction of daptomycin with this compound or beta-lactam antibiotics against Staphylococcus aureus and Enterococci by FIC index and timed-kill curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gentamicin: A Procedural Guide
For researchers and scientists, the proper disposal of gentamicin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and minimizing environmental impact.
Core Principles of this compound Disposal
This compound, an aminoglycoside antibiotic, requires careful management due to its potential to cause allergic reactions and the risk of contributing to antimicrobial resistance if not disposed of correctly. The primary principle is to prevent its release into the environment, particularly into sewer systems and waterways.[1][2][3]
Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate personal protective equipment to avoid skin and respiratory sensitization.[1][4]
| Protective Equipment | Specification |
| Gloves | Chemical impermeable gloves. |
| Clothing | Protective clothing or lab coat. |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols or dust may be generated, wear a respirator. |
Step-by-Step Disposal Procedures
The recommended disposal method for this compound, particularly for concentrated stock solutions, is through a licensed chemical waste disposal service.
-
Segregation and Collection :
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound-containing materials (e.g., unused solutions, contaminated media, and consumables) in a designated, clearly labeled, and sealed container. This container should be appropriate for hazardous chemical waste.
-
-
Waste Manifest and Storage :
-
Maintain a log of the contents being added to the waste container.
-
Store the sealed waste container in a secure, designated area away from general lab traffic.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Disposal will typically involve controlled incineration at a permitted facility.
-
-
Handling Spills :
-
In the event of a spill, evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Disposal of Contaminated Packaging :
-
Empty containers should be triple-rinsed. The rinsate should be collected as chemical waste.
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.
-
Disposal Workflow for this compound Waste
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Important Considerations
-
Stock Solutions : Concentrated this compound stock solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain. They should be collected for professional disposal.
-
Culture Media : While autoclaving can deactivate some antibiotics in culture media, this should not be the sole method of disposal for media containing this compound without consulting institutional guidelines. It is often recommended to treat antibiotic-containing media as chemical waste.
-
Environmental Hazard : this compound is classified as an environmentally hazardous substance. Avoid release to the environment under all circumstances.
-
Regulatory Compliance : Always adhere to your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gentamicin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Gentamicin, a broad-spectrum aminoglycoside antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure the integrity of your work.
This compound may cause allergic skin reactions, and inhalation can lead to allergy or asthma-like symptoms.[1][2] It is also suspected of damaging fertility or the unborn child.[3] Therefore, strict adherence to safety protocols is essential.
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary barrier against exposure to this compound. Below is a summary of the recommended equipment. It is crucial to inspect all PPE for integrity before each use.[4]
| Protection Type | Recommended PPE | Key Specifications & Standards |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., disposable nitrile gloves).[4] | Gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and suitability for this compound. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or safety glasses. | Must conform to EN 166 (EU) or be NIOSH (US) approved. A full face shield should be worn if there is a risk of splashes, mists, or aerosols. |
| Body Protection | Laboratory coat, work uniform, or impervious protective clothing. | Select based on the concentration and amount of this compound being handled. Consider fire/flame resistant options when handling flammable materials. |
| Respiratory Protection | Generally not required with adequate ventilation. | A NIOSH/MSHA-approved respirator or a full-face respirator should be used if ventilation is insufficient, if dust or aerosols are generated, or if exposure limits are exceeded. |
Operational Plan: Step-by-Step Handling Procedures
This procedural guide outlines the workflow for safely handling both powdered and liquid forms of this compound.
1. Preparation and Area Setup
-
Ventilation: Always handle this compound in a well-ventilated area. For powdered forms or procedures that may generate aerosols, use a chemical fume hood or a ventilated enclosure.
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.
-
Surface Preparation: Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, including weighing instruments, spatulas, containers, and waste disposal bags, before you begin.
2. Donning PPE
-
Follow the correct sequence for putting on PPE:
-
Laboratory Coat/Gown
-
Safety Goggles and Face Shield (if needed)
-
Gloves (ensure they are pulled over the cuffs of the lab coat)
-
3. Handling this compound
-
For Powdered this compound:
-
Minimize the creation of dust. Avoid dry sweeping of spills.
-
Use non-sparking tools for handling.
-
Weigh the powder carefully on a tared weigh boat within a ventilated enclosure to prevent inhalation.
-
-
For Liquid this compound (Solutions):
-
Avoid splashes and the generation of mists or vapors.
-
When diluting, add the this compound solution to the diluent slowly.
-
Keep containers tightly closed when not in use.
-
4. Decontamination and Cleanup
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution, followed by water.
-
Clean up any spills immediately using absorbent material. For larger spills, contain the liquid with dikes or other barriers before absorbing.
-
Place all contaminated materials into a designated, sealed waste container.
5. Doffing PPE
-
Remove PPE in the reverse order it was put on to avoid cross-contamination:
-
Gloves (use proper removal technique to avoid touching the outer surface).
-
Laboratory Coat/Gown
-
Face Shield and Goggles
-
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and related materials is critical to prevent environmental contamination and the spread of antibiotic resistance. All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Segregation
-
Sharps: All contaminated needles, syringes, and broken glass should be placed immediately into a designated, puncture-proof sharps container.
-
Liquid Waste: Concentrated stock solutions of this compound are considered hazardous chemical waste. They should be collected in a clearly labeled, sealed, and appropriate container for chemical waste. Do not pour down the drain.
-
Solid Waste: This includes contaminated PPE (gloves, lab coats), bench paper, weigh boats, and plasticware. Place these items in a designated biohazard or chemical waste bag.
-
Decontamination of Media: While some sources suggest autoclaving can inactivate this compound in used cell culture media, its heat stability is a point of contention. It is safest to treat all media containing this compound as chemical waste unless your institution's Environmental Health and Safety (EHS) department explicitly approves autoclaving and drain disposal.
2. Storage and Collection
-
Store all waste containers in a secure, designated area away from general lab traffic.
-
Ensure all waste containers are properly labeled with the contents (e.g., "this compound Waste").
-
Arrange for pickup and disposal through your institution's EHS department or a licensed waste management contractor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
